Cilazapril
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKFGXWKKUNCY-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92077-78-6 (Parent) | |
| Record name | Cilazapril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1048629 | |
| Record name | Cilazapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cilazapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water (25 ºC) 0.5 g/100 mL, 1.06e+00 g/L | |
| Record name | Cilazapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilazapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
88768-40-5, 92077-78-6 | |
| Record name | Cilazapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88768-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilazapril [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilazapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilazapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,9S)-9-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILAZAPRIL ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q9454114Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cilazapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015433 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cilazapril in Cardiovascular Disease
Abstract
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, it is rapidly absorbed and hydrolyzed in the liver to its active metabolite, cilazaprilat.[3][4] The primary mechanism of action of cilazaprilat is the competitive inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][5] Furthermore, by decreasing angiotensin II levels, this compound reduces aldosterone secretion, thereby promoting natriuresis and diuresis.[2][3] The inhibition of ACE also leads to an accumulation of bradykinin, a vasodilator, which contributes to the antihypertensive effect.[1] Beyond simple blood pressure reduction, this compound exerts pleiotropic effects, including the regression of cardiovascular hypertrophy, by mitigating the trophic effects of angiotensin II on cardiac and vascular tissues.[3][6] This guide provides a detailed examination of the molecular pathways, pharmacokinetics, pharmacodynamics, and key experimental methodologies relevant to understanding the therapeutic action of this compound in cardiovascular disease.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[7] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, angiotensin I.[2][8] Angiotensin-Converting Enzyme (ACE), the target of this compound, then converts angiotensin I into the highly active octapeptide, angiotensin II.[9]
Angiotensin II exerts its effects by binding to specific receptors, primarily the AT1 receptor, leading to:
-
Potent Vasoconstriction: Directly constricts arterioles, increasing systemic vascular resistance and blood pressure.[2]
-
Aldosterone Release: Stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys, increasing blood volume and pressure.[3][5]
-
Sympathetic Nervous System Activation: Enhances norepinephrine release and reduces its reuptake, further increasing vasoconstriction and cardiac output.
-
Cellular Growth and Proliferation: Acts as a trophic factor, promoting hypertrophy of vascular smooth muscle and cardiac myocytes, and stimulating the production of extracellular matrix proteins, which contributes to cardiovascular remodeling and fibrosis.[6]
This compound, in its active form cilazaprilat, is a competitive inhibitor that binds to the active site of ACE, preventing it from converting angiotensin I to angiotensin II.[1] This blockade is the central mechanism for its therapeutic effects. A secondary effect of ACE inhibition is the prevention of the degradation of bradykinin, a potent vasodilator, which further contributes to the blood pressure-lowering effect.[1]
Caption: The RAAS pathway and points of inhibition by Cilazaprilat.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
This compound is a prodrug that requires hepatic conversion to its active diacid metabolite, cilazaprilat, to exert its therapeutic effect.[3][4] The oral absorption of this compound is rapid, with maximum plasma concentrations of cilazaprilat reached within two hours.[1] The absolute bioavailability of cilazaprilat following oral administration of this compound is approximately 60%.[10] While food can delay and slightly reduce absorption, these changes have minimal impact on the overall plasma ACE inhibition.[1]
Table 1: Pharmacokinetic Parameters of Cilazaprilat
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability | ~60% | [10] |
| Time to Peak Plasma Conc. (Tmax) | ~2 hours | [1][11] |
| Active Metabolite | Cilazaprilat | [1][3] |
| Terminal Elimination Half-life | 30-50 hours (due to saturable binding to ACE) | [12] |
| Effect of Food | Delays and reduces absorption by ~14% |[1] |
Pharmacodynamics
The pharmacodynamic effect of this compound is directly related to the plasma concentration of cilazaprilat and the resulting degree of ACE inhibition.[11][12] Doses of 1 to 5 mg result in greater than 90% inhibition of plasma ACE activity within two hours.[2] This potent inhibition leads to a dose-proportional reduction in angiotensin II levels and a corresponding decrease in aldosterone secretion.[2][3] Consequently, plasma renin activity increases due to the loss of negative feedback from angiotensin II.[2] The antihypertensive effect is sustained for up to 24 hours, allowing for once-daily dosing.[4][10]
Table 2: Pharmacodynamic Effects of this compound
| Parameter | Effect | Reference(s) |
|---|---|---|
| Plasma ACE Inhibition | >90% with therapeutic doses (1-5 mg) | [1][2] |
| Onset of Action | ~1-2 hours | [10] |
| Duration of Action | Up to 24 hours | [10] |
| Angiotensin II Levels | Decreased | [2][3] |
| Aldosterone Levels | Decreased | [2][3] |
| Plasma Renin Activity | Increased | [2] |
| Blood Pressure | Reduced systolic and diastolic BP | [2][4] |
| EC50 for ACE Inhibition | ~1 ng/mL (cilazaprilat plasma concentration) |[12] |
Pleiotropic Cardiovascular Effects
Beyond its primary role in lowering blood pressure, this compound confers additional cardiovascular protection through mechanisms that mitigate end-organ damage. Angiotensin II is a known promoter of cellular growth and fibrosis in the cardiovascular system.[6] By inhibiting angiotensin II production, this compound helps to prevent or reverse the pathological remodeling of the heart and blood vessels associated with chronic hypertension.[3][6] This includes the regression of left ventricular hypertrophy and a reduction in vascular smooth muscle cell proliferation, which are key factors in the progression of heart failure and atherosclerosis.[6]
Caption: Logical pathway of this compound's effect on cardiovascular hypertrophy.
Key Experimental Methodologies
In Vitro ACE Inhibition Assay
The inhibitory activity of cilazaprilat on ACE is commonly determined using an in vitro assay. These assays typically use a synthetic substrate that ACE can cleave to produce a detectable product.
Experimental Protocol (Fluorometric Method):
-
Reagent Preparation: All reagents, including purified ACE, a synthetic fluorogenic peptide substrate, and the inhibitor (cilazaprilat), are diluted in an appropriate assay buffer.[13]
-
Standard Curve: A standard curve is prepared to calculate enzymatic activity.[13]
-
Incubation: A defined amount of ACE is pre-incubated with varying concentrations of cilazaprilat (or a control inhibitor like lisinopril) in a 96-well microplate at 37°C for a short period (e.g., 5 minutes).[13]
-
Reaction Initiation: The reaction is started by adding the fluorogenic substrate to all wells.[13]
-
Fluorescence Measurement: The plate is incubated at 37°C, and fluorescence is measured kinetically (e.g., every minute for 5 minutes) using a microplate reader at specific excitation and emission wavelengths (e.g., 320 nm and 405 nm, respectively).[13]
-
Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percentage of ACE inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor). The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is then determined.[14]
Caption: Experimental workflow for an in vitro ACE inhibition assay.
Quantification of Plasma Angiotensin II
Measuring the direct effect of this compound on the RAAS requires accurate quantification of angiotensin II in plasma. This is challenging due to low endogenous concentrations and peptide instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a modern, highly specific method.[15]
Experimental Protocol (LC-MS/MS Method):
-
Blood Collection: Blood is drawn into a chilled lavender-top (EDTA) tube. To prevent peptide degradation, a cocktail of peptidase inhibitors is often added immediately.[15]
-
Plasma Separation: The tube is immediately placed in an ice-water bath, and plasma is separated by refrigerated centrifugation as soon as possible.[15]
-
Sample Extraction: Angiotensin peptides are extracted from the plasma, typically using solid-phase extraction (SPE), to remove interfering proteins and concentrate the analytes.[16]
-
LC-MS/MS Analysis: The extracted sample is injected into a liquid chromatography system, which separates the different angiotensin peptides. The eluent is then introduced into a tandem mass spectrometer, which provides highly specific and sensitive quantification of angiotensin II.[15]
-
Data Analysis: The concentration of angiotensin II is determined by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Caption: Experimental workflow for measuring plasma Angiotensin II.
Clinical Trial Design for Antihypertensive Efficacy
To establish the clinical efficacy of an antihypertensive agent like this compound, a rigorous clinical trial design is essential. The gold standard is the randomized, double-blind, placebo-controlled trial.[17]
Protocol Outline:
-
Study Population: Patients with mild to moderate essential hypertension are recruited based on specific inclusion and exclusion criteria.[18]
-
Washout Period: A drug-free washout period is implemented to establish a stable baseline blood pressure.
-
Randomization: Participants are randomly assigned to one of several treatment arms, which could include different fixed doses of this compound, a placebo, and/or an active comparator drug.[19]
-
Blinding: Both the participants and the investigators are blinded to the treatment allocation to prevent bias.
-
Treatment Period: The treatment is administered for a predefined period (e.g., 8-12 weeks).[17]
-
Efficacy Assessment: The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline to the end of the treatment period, measured at trough (i.e., just before the next dose).[19] Ambulatory Blood Pressure Monitoring (ABPM) is often used for a more comprehensive assessment over a 24-hour period.[20][21]
-
Safety and Tolerability: Adverse events are systematically recorded throughout the trial.
Caption: Logical flow of a randomized controlled trial for an antihypertensive drug.
Conclusion
This compound's mechanism of action in cardiovascular disease is a well-defined, multi-faceted process centered on the potent and specific inhibition of angiotensin-converting enzyme. By blocking the RAAS cascade, its active metabolite cilazaprilat not only effectively lowers blood pressure through vasodilation and reduced fluid retention but also provides long-term cardiovascular protection by mitigating the pathological remodeling of the heart and vasculature. Its favorable pharmacokinetic profile allows for convenient once-daily administration, making it an effective therapeutic option for managing hypertension and heart failure.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound Hydrate used for? [synapse.patsnap.com]
- 6. [Effect of this compound, a converting enzyme inhibitor, on cardiovascular hypertrophy in the hypertensive patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 8. The past, present and future of renin–angiotensin aldosterone system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. mims.com [mims.com]
- 11. Steady-state pharmacokinetics and pharmacodynamics of this compound in the presence and absence of cyclopenthiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ACE Inhibition Assay [bio-protocol.org]
- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Clinical trials of antihypertensives: Nature of control and design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trial of antihypertensive interventions and management. Design, methods, and selected baseline results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Clinical Trial Design Principles and Outcomes Definitions for Device-Based Therapies for Hypertension: A Consensus Document From the Hypertension Academic Research Consortium - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of cilazapril in humans
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Cilazapril in Humans
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as a prodrug, this compound, which is rapidly absorbed and subsequently hydrolyzed in the liver to its pharmacologically active metabolite, cilazaprilat.[2][3][4] Cilazaprilat is a potent, long-acting inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II.[2][5] By inhibiting this conversion, cilazaprilat leads to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.[2][6] A thorough understanding of the pharmacokinetics and bioavailability of this compound and its active metabolite is crucial for optimizing therapeutic regimens and ensuring clinical efficacy and safety. This guide provides a comprehensive overview of these aspects in humans, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its rapid absorption and conversion to cilazaprilat, which exhibits a biphasic elimination pattern due to its high-affinity binding to ACE.
Absorption
Following oral administration, this compound is well and rapidly absorbed, with peak plasma concentrations of the parent drug occurring in less than one hour.[5] The absorption is estimated to be between 70% and 89%.[1][3][5] this compound is quickly converted to its active form, cilazaprilat, via hepatic hydrolysis.[2][4] Maximum plasma concentrations of cilazaprilat are typically reached within two hours after an oral dose of this compound.[5][6]
Distribution
The distribution of this compound-related compounds is largely confined to excretory organs.[1][3][5] The biphasic decline in cilazaprilat plasma concentrations is consistent with its saturable binding to ACE.[3][5] The initial, more rapid elimination phase represents the clearance of free drug, while the prolonged terminal phase is controlled by the slow dissociation of cilazaprilat from ACE.[5][7]
Metabolism
This compound is a prodrug that undergoes extensive and rapid hydrolysis, primarily in the liver, to form its active diacid metabolite, cilazaprilat.[2][4] This conversion is essential for its therapeutic activity, as cilazaprilat is the potent inhibitor of the angiotensin-converting enzyme.[5]
Excretion
The active metabolite, cilazaprilat, is eliminated almost exclusively unchanged by the kidneys.[6][7] After intravenous administration of 2.5 mg of cilazaprilat, the total urinary recovery is approximately 91%.[6][7] The total clearance of cilazaprilat is 12.3 L/h, with renal clearance accounting for 10.8 L/h.[5][6] The elimination of cilazaprilat is biphasic.[3][5][7] The initial half-life is short (0.5-3.5 hours), while the terminal elimination half-life is significantly longer (30-50 hours), reflecting the high-affinity, saturable binding to ACE.[3][5][8]
Bioavailability
The bioavailability of the active moiety, cilazaprilat, is a key determinant of the clinical efficacy of oral this compound.
Absolute Bioavailability
The absolute bioavailability of cilazaprilat following the oral administration of this compound is approximately 57%, based on urinary recovery data, with a reported range of 45% to 75%.[7] Some sources also state the bioavailability is around 60%.[9] In contrast, the absolute bioavailability of cilazaprilat is only 19% when cilazaprilat itself is administered orally, highlighting the importance of the prodrug formulation for effective delivery.[7]
Effect of Food
The presence of food has a minor, though statistically significant, impact on the absorption of this compound. Ingestion of food just before taking the drug reduces the average peak plasma concentration (Cmax) of cilazaprilat by approximately 29-30%, delays the time to peak concentration (Tmax) by one hour, and reduces the total bioavailability (as measured by the area under the curve, AUC) by about 14%.[6][10][11] However, these pharmacokinetic alterations have little influence on the degree and duration of plasma ACE inhibition and are not expected to be clinically significant.[6][10][11]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and cilazaprilat in various human populations.
Table 1: Single Dose Pharmacokinetic Parameters of this compound and Cilazaprilat in Healthy Adult Volunteers
| Analyte | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Elimination Half-life (t½) | Citation(s) |
|---|---|---|---|---|---|---|
| This compound | Oral | 2.5 mg | 82 | 0.83 | 1.3 h | [7] |
| Cilazaprilat | Oral (from this compound) | 2.5 mg | 36 | 1.7 | Biphasic: 1.8 h and 45 h | [7] |
| Cilazaprilat | Intravenous | 2.5 mg | 194 (at 10 min) | - | Polyphasic: 0.90 h (1-4h) and 46 h (24-168h) | [7] |
| Cilazaprilat | Oral | 2.5 mg | Lower than from this compound | 2.2 | - |[7] |
Table 2: Bioavailability of Cilazaprilat in Healthy Adults
| Parameter | Administration Route | Value | Citation(s) |
|---|---|---|---|
| Absolute Bioavailability | Oral (from this compound) | 57% (Range: 45-75%) | [7] |
| Absolute Bioavailability | Oral (Cilazaprilat) | 19% (Range: 8-40%) |[7] |
Table 3: Effect of Food on Pharmacokinetics of Cilazaprilat (from 5 mg Oral this compound)
| Parameter | Effect of Food | Citation(s) |
|---|---|---|
| Cmax | ↓ by ~30% | [6][10][11] |
| Tmax | Delayed by ~1 hour | [6][10][11] |
| AUC (Bioavailability) | ↓ by ~14% | [6][10][11] |
| ACE Inhibition | Onset delayed by ~30 min; degree and duration unaffected |[10][11] |
Table 4: Comparison of Cilazaprilat Pharmacokinetics in Elderly and Young Volunteers (Single 1 mg Oral this compound Dose)
| Parameter | Elderly (65-83 years) | Young (18-31 years) | Citation(s) |
|---|---|---|---|
| Cmax (ng/mL) | 11.5 | 8.3 | [12] |
| Total Clearance (L/h) | 12.8 | 16.0 | [12] |
| Renal Clearance (L/h) | 5.1 | 7.2 |[12] |
Table 5: Apparent Clearance of Cilazaprilat in Hypertensive Patients with Varying Renal Function
| Creatinine Clearance (CLcr) | Apparent Cilazaprilat Clearance (L/h, mean ± s.d.) | Citation(s) |
|---|---|---|
| > 100 mL/min | 16.0 ± 3.0 | [13] |
| 41-100 mL/min | 11.1 ± 3.0 | [13] |
| 21-40 mL/min | 8.7 ± 3.7 | [13] |
| 8-20 mL/min | 6.7 ± 2.1 |[13] |
Table 6: First-Dose Pharmacokinetics of Cilazaprilat in Patients with Congestive Heart Failure (0.5 mg Oral this compound)
| Parameter | Value (mean) | Citation(s) |
|---|---|---|
| Cmax (ng/mL) | 6.8 | [14][15] |
| Tmax (h) | 2.3 | [14][15] |
| Elimination Half-life (t½, up to 8h) | 5.8 h | [14][15] |
| Total Clearance (L/h) | 8.5 | [14][15] |
| Maximum ACE Inhibition | 87% |[14][15] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. A representative experimental protocol is detailed below.
Objective: To investigate the pharmacokinetics and absolute bioavailability of this compound and its active metabolite, cilazaprilat.
Study Design:
-
A three-part, open-label, randomized crossover study.[7]
-
A washout period of at least one week was implemented between each treatment phase to prevent carry-over effects.[7]
Study Population:
-
Healthy male volunteers, typically aged between 18 and 40 years.[7]
-
Subjects were required to be in good health, as confirmed by medical history, physical examination, and clinical laboratory tests.
-
Subjects were typically required to fast overnight before drug administration.[7]
Treatments Administered:
-
A single oral dose of this compound (e.g., 2.5 mg) administered as an aqueous solution.[7]
-
An equivalent oral dose of cilazaprilat.[7]
-
An equivalent intravenous dose of cilazaprilat, administered as a short-term infusion (e.g., over 10 minutes).[7]
Sample Collection:
-
Blood Samples: Venous blood samples were collected into heparinized tubes at predose and at numerous time points post-dose (e.g., up to 168 hours) to characterize the plasma concentration-time profile of both this compound and cilazaprilat.[7] Plasma was separated by centrifugation and stored frozen until analysis.
-
Urine Samples: Total urine output was collected over specified intervals (e.g., up to 168 hours post-dose) to determine the urinary recovery of cilazaprilat.[7]
Analytical Methods:
-
Concentrations of this compound and cilazaprilat in plasma and urine were measured using validated and sensitive radioenzymatic assays.[7][16]
-
Plasma ACE activity was also determined using a radioenzymatic method to assess the pharmacodynamic effect.[7][16]
Pharmacokinetic Analysis:
-
Standard non-compartmental methods were used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), total clearance (CL), and renal clearance (CLr).
-
Absolute bioavailability (F) of cilazaprilat from oral this compound was calculated as: F = (AUCoral, this compound / AUCiv, cilazaprilat) × (Doseiv / Doseoral). Urinary recovery data was also used for confirmation.[7]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound's mechanism and study.
Caption: Mechanism of action of cilazaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: Experimental workflow for a typical crossover pharmacokinetic study of this compound.
Caption: Logical pathway from this compound administration to therapeutic effect.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The pharmacokinetics and bioavailability of this compound in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. The influence of food on the pharmacokinetics and ACE inhibition of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The influence of food on the pharmacokinetics and ACE inhibition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pharmacokinetics and haemodynamic effects of the angiotensin converting enzyme inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A pharmacokinetic study of this compound in patients with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A pharmacokinetic study of this compound in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetics and dose proportionality of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthesis of Cilazapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilazapril is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] Its discovery was a landmark in rational drug design, utilizing computer modeling to achieve high specificity and selectivity for the ACE active site.[3] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and detailed chemical synthesis of this compound. It includes a compilation of quantitative data, detailed experimental protocols derived from the scientific literature, and visualizations of key pathways to serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
Discovery and Design
The development of this compound was a direct result of a targeted drug design approach aimed at creating a non-thiol containing ACE inhibitor with improved potency and duration of action.[3][4] Researchers utilized computer modeling to investigate the three-dimensional requirements for binding to the angiotensin-converting enzyme's active site.[4] This led to the design of a novel bicyclic pyridazino[1,2-a][5][6]diazepine-1-carboxylic acid structure.[4][7] The design process involved modifying a bicyclic unit to optimize the torsional angle (psi) to mimic the conformation of potent ACE inhibitors like enalaprilat and captopril.[4] The final structure, (1S,9S)-9-[(1S)-(ethoxycarbonyl)-3-phenylpropylamino]octahydro-10-oxo-6H-pyridazo[1,2-a][5][6]diazepine-1-carboxylic acid, known as this compound, emerged as a highly active inhibitor of ACE and a potent antihypertensive agent in vivo.[7] this compound was patented in 1982 and received approval for medical use in 1990.[1]
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat.[2][8] Cilazaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[9] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[5][10]
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[5] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[5][10]
By inhibiting ACE, cilazaprilat blocks the formation of angiotensin II.[8] This leads to vasodilation (relaxation of blood vessels), reduced aldosterone secretion, and a subsequent decrease in sodium and water retention.[5][11] The overall effect is a reduction in peripheral vascular resistance and a lowering of blood pressure.[2][11] ACE is identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[8] Inhibition of this enzyme by cilazaprilat may also lead to an accumulation of bradykinin, which can contribute to the blood pressure-lowering effect.[5]
Figure 1: Mechanism of action of this compound in the Renin-Angiotensin-Aldosterone System.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the formation of the key bicyclic diazepine intermediate followed by coupling with a side chain. While several variations exist, a common pathway is outlined below.
Synthesis Pathway Overview
The synthesis can be conceptually divided into two main parts: the synthesis of the bicyclic amine intermediate and the synthesis of the ethyl (R)-2-(substituted)-4-phenylbutyrate side chain, followed by their coupling. A representative synthetic scheme is depicted below.
Figure 2: A representative synthetic pathway for this compound.
Experimental Protocols
The following protocols are synthesized from various literature sources and represent a plausible route for the synthesis of this compound.
Step 1: Synthesis of the Bicyclic Amine Intermediate
A detailed multi-step synthesis is required to produce the key intermediate, (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate. This process is complex and involves the formation of the bicyclic ring system. A patent describes the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate with an activated side chain.[12]
Step 2: Preparation of the Activated Phenylbutyrate Side Chain
Optically active (R)-2-hydroxy-4-phenylbutanoate esters are key precursors for the synthesis of the side chain.[13] These can be synthesized via asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate.[13] The hydroxyl group is then converted to a good leaving group, such as a nosylate or triflate, to facilitate the subsequent coupling reaction. A patent describes the use of ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]
Step 3: Coupling and Deprotection to Yield this compound
-
Reaction: (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][5][6]diazepine-1-carboxylate is reacted with ethyl (R)-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.[12]
-
Solvent and Base: The reaction is carried out in the presence of a base such as N-methyl morpholine.[12]
-
Deprotection: The resulting coupled product is then treated with hydrogen chloride to remove the tert-butyl protecting group, yielding this compound.[12]
-
Purification: The final product, this compound monohydrate, is precipitated, filtered, and can be further purified by recrystallization.[12]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and pharmacokinetics of this compound.
Table 1: In Vitro Activity of Cilazaprilat
| Parameter | Value | Source |
| IC50 (rabbit lung ACE) | 1.9 nM | [9] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Source |
| Bioavailability of Cilazaprilat (from oral this compound) | 57% | [8][11] |
| Time to Peak Plasma Concentration (Cilazaprilat) | Within 2 hours | [8][14] |
| Terminal Elimination Half-life (Cilazaprilat) | ~36-49 hours | [14] |
| Maximum ACE Inhibition (1-5 mg dose) | >90% | [14] |
| Route of Elimination | Renal (unchanged Cilazaprilat) | [11] |
Conclusion
The discovery and development of this compound represent a successful application of rational drug design principles in medicinal chemistry. Its synthesis, while complex, has been well-established, leading to a potent and effective therapeutic agent for cardiovascular diseases. This guide provides a comprehensive overview of the key technical aspects of this compound, from its molecular mechanism of action to its chemical synthesis, serving as a valuable resource for professionals in the field. Further research into novel synthetic routes and delivery methods continues to be an active area of investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical design of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. The design and synthesis of the Angiotensin Converting Enzyme inhibitor this compound and related bicyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is this compound Hydrate used for? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. WO2005003134A1 - A novel process for the preparation of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.hres.ca [pdf.hres.ca]
Cilazapril's Role in the Renin-Angiotensin-Aldosterone System: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Cilazapril is a potent, long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE), belonging to the pyridazine class of compounds.[1][2] It is administered as a prodrug and is rapidly hydrolyzed in the body to its active metabolite, cilazaprilat.[3][4][5] This document provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. We will explore its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize its activity.
Mechanism of Action within the RAAS
The RAAS is a hormonal cascade that plays a central role in regulating blood pressure, and fluid and electrolyte balance.[1] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form the inactive decapeptide, Angiotensin I. ACE then converts Angiotensin I into the highly active octapeptide, Angiotensin II, which is a potent vasoconstrictor and stimulates the secretion of aldosterone from the adrenal cortex.[1][6] Aldosterone, in turn, promotes sodium and water retention by the kidneys.[1]
This compound's therapeutic effect is derived from the competitive inhibition of ACE by its active metabolite, cilazaprilat.[2] By blocking the conversion of Angiotensin I to Angiotensin II, cilazaprilat disrupts the RAAS cascade, leading to several key physiological outcomes:
-
Reduced Vasoconstriction: Decreased levels of Angiotensin II result in vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure.[1][2]
-
Decreased Aldosterone Secretion: The reduction in Angiotensin II leads to diminished aldosterone secretion from the adrenal cortex.[1][7] This promotes natriuresis (sodium excretion) and diuresis (water excretion), reducing blood volume and further contributing to blood pressure reduction.[5][8]
-
Increased Plasma Renin Activity: The fall in Angiotensin II levels removes the negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity (PRA).[2][9]
-
Inhibition of Bradykinin Degradation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by cilazaprilat increases bradykinin levels, which may contribute to the drug's antihypertensive effect.[2]
The following diagram illustrates the RAAS pathway and the specific point of intervention by cilazaprilat.
Pharmacokinetic Profile
This compound is readily absorbed after oral administration and rapidly biotransformed into cilazaprilat. The pharmacokinetic properties are crucial for its clinical efficacy and once-daily dosing regimen.[4]
Table 1: Summary of Pharmacokinetic Parameters for this compound and Cilazaprilat
| Parameter | This compound (Prodrug) | Cilazaprilat (Active Metabolite) | Reference(s) |
|---|---|---|---|
| Time to Peak Plasma Conc. (Tmax) | ~0.83 hours | ~1.7 - 2.0 hours | [3] |
| Bioavailability (from oral this compound) | - | ~57% (range 45-75%) | |
| Elimination Half-life (t½) | ~1.3 hours | Biphasic: Initial ~1.8 h; Terminal 30-50 h | [10][11][12][13] |
| Primary Route of Elimination | Hydrolysis to cilazaprilat | Renal (unchanged) |
| Effect of Food | Reduces Cmax by ~29% and bioavailability by ~14% | Reduces Cmax by ~30% and bioavailability by ~14% |[2][14] |
The long terminal half-life of cilazaprilat is attributed to its high-affinity, saturable binding to ACE.[13]
Pharmacodynamic Effects
The pharmacodynamic effects of this compound are a direct consequence of ACE inhibition. At therapeutic doses, this compound produces substantial and long-lasting suppression of plasma ACE activity.
Table 2: Pharmacodynamic Effects of this compound on the RAAS
| Parameter | Effect | Quantitative Data | Reference(s) |
|---|---|---|---|
| Plasma ACE Inhibition | Potent and sustained inhibition | >90% inhibition at doses of 1-5 mg. | [2][3] |
| IC50 (Cilazaprilat) | Concentration for 50% ACE inhibition | ~1 ng/mL in plasma | [13] |
| Plasma Renin Activity (PRA) | Significant increase | Rose significantly after one month of treatment. | [9] |
| Plasma Angiotensin II | Reduction | Levels are reduced, preventing downstream effects. | [1][2] |
| Plasma Aldosterone | Significant decrease | Mean plasma concentration and urinary excretion decreased significantly. | [9] |
| Blood Pressure | Reduction | Onset at ~2 hours, duration for at least 12 hours. |[15] |
The logical flow from drug administration to physiological effect is depicted below.
Experimental Protocols
The characterization of this compound's activity relies on robust experimental methodologies, both in vitro and in vivo.
A common method to determine ACE inhibitory activity is a spectrophotometric assay based on the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to form hippuric acid (HA).[16][17]
Objective: To determine the IC50 value of cilazaprilat for ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Inhibitor: Cilazaprilat standard solutions of varying concentrations
-
Buffer: Sodium borate buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)
-
Reaction Stop Solution: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
UV/Vis Spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of cilazaprilat in the assay buffer.
-
Pre-incubation: In a microcentrifuge tube, add 40 µL of the cilazaprilat solution (or buffer for control) to 20 µL of ACE solution (e.g., 100 mU/mL). Incubate at 37°C for 5-10 minutes.[18]
-
Reaction Initiation: Add 100-150 µL of pre-warmed HHL substrate solution to initiate the enzymatic reaction.[18][19]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding 200-250 µL of 1 M HCl.[17][19]
-
Extraction: Add 1.5 mL of ethyl acetate to the mixture to extract the hippuric acid formed. Vortex vigorously and centrifuge to separate the phases.
-
Quantification: Carefully transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate the solvent. Re-dissolve the dried hippuric acid residue in 1 mL of distilled water or buffer.[17]
-
Measurement: Measure the absorbance of the solution at 228 nm using a spectrophotometer. The absorbance is directly proportional to the amount of hippuric acid formed.
-
Calculation: Calculate the percentage of ACE inhibition for each cilazaprilat concentration compared to the control (no inhibitor). Plot the inhibition percentage against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[20][21]
The workflow for this assay is visualized below.
-
Blood Pressure Measurement: In preclinical studies with animal models like spontaneously hypertensive rats (SHR), blood pressure is monitored via indirect tail-cuff methods for chronic measurements or direct intra-arterial catheters for acute, precise readings.[22] In human clinical trials, standardized office blood pressure measurements are used.[23]
-
Measurement of RAAS Components: Plasma concentrations of cilazaprilat and plasma ACE activity are typically determined using validated radio-enzymatic assays.[10][24] Plasma renin activity and aldosterone concentrations are measured using radioimmunoassay (RIA) techniques from blood samples collected under controlled conditions.[25]
Conclusion
This compound, through its active metabolite cilazaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the comprehensive blockade of the Renin-Angiotensin-Aldosterone System, leading to reduced Angiotensin II and aldosterone levels. This results in vasodilation and decreased sodium and water retention, which collectively contribute to its potent antihypertensive effects. The drug's favorable pharmacokinetic profile, characterized by rapid conversion to its active form and a long terminal half-life, allows for effective once-daily administration in the management of hypertension and other cardiovascular diseases.[4][26]
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Effect of this compound, a converting enzyme inhibitor, on cardiovascular hypertrophy in the hypertensive patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on renal function and hormones in hypertensive patients with renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and bioavailability of this compound in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The influence of food on the pharmacokinetics and ACE inhibition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute effects of the new angiotensin-converting enzyme inhibitor this compound: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 17. researchgate.net [researchgate.net]
- 18. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IC50 - Wikipedia [en.wikipedia.org]
- 22. Effects of chronic therapy with this compound, a new angiotensin-converting enzyme inhibitor, on regional blood flows in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound: an overview of its efficacy and safety in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The pharmacokinetics and dose proportionality of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ahajournals.org [ahajournals.org]
- 26. This compound: a new non-thiol-containing angiotensin-converting enzyme inhibitor. Worldwide clinical experience in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Clinical Studies of Cilazapril for Hypertension: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial clinical studies on cilazapril for the treatment of hypertension. It is designed to offer an in-depth resource for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and the underlying mechanism of action.
Core Data Summary
The following tables summarize the quantitative data from key initial clinical studies on this compound, focusing on efficacy and safety in patients with hypertension.
Table 1: Efficacy of this compound in Hypertensive Patients - Blood Pressure Reduction
| Study/Patient Group | Treatment Group(s) | Number of Patients | Duration | Baseline Sitting Diastolic BP (mmHg) | Change in Sitting Diastolic BP (mmHg) | Responder Rate (%) |
| Dose-Finding Study[1] | Placebo | 235 (total) | 4 Weeks | Not Specified | -3.3 | 27.5 |
| This compound 2.5 mg/day | -6.4 | 42.9 | ||||
| This compound 5.0 mg/day | -9.2 | 62.5 | ||||
| This compound 10.0 mg/day | -8.3 | 50.0 | ||||
| Elderly Patients Study[2] | This compound 1-5 mg/day (titration) | 83 | 12 Weeks | 102.7 ± 0.4 | -13.3 ± 1.1 | 75% (decrease of ≥10 mmHg) |
| Mild to Moderate Hypertension[3] | This compound 2.5 or 5 mg/day | 164 (total) | 4-8 Weeks | 100-115 | Statistically significant vs. placebo | >50% (for 5mg dose) |
| Uncomplicated Essential Hypertension[4] | This compound 2.5-5 mg/day | 43 | 6 Weeks | 103 ± 1 | -13 (from 103 to 90 ± 2) | 74 |
| Multinational Program Overview[5] | This compound 1.25-10 mg/day | 4,500 | 4 Weeks | Not Specified | ~ -9 | 50-60 |
Table 2: Safety and Tolerability of this compound in Hypertensive Patients - Adverse Events
| Study/Patient Population | Total Patients | Most Frequent Adverse Events | Incidence of Key Adverse Events | Discontinuation Rate due to Adverse Events |
| Multinational Program Overview[5] | 4,500 | Headache, dizziness, fatigue, nausea, cough, chest pain | Angioedema/Facial Edema: ≤0.2%, Orthostatic Hypotension: 2% | Not Specified |
| Controlled Clinical Trials Overview[6][7] | 5,450 | Not Specified | Angioedema/Face Edema: 0.1%, Postural Hypotension: 0.3%, Orthostatic Hypotension: 2.1%, Myocardial Infarction: 0.1%, Renal Failure: 0.09% | 2.4% |
| Elderly Patients Study[2] | 83 | Most judged unlikely to be related to therapy | 16.9% reported adverse events | Not Specified |
| Open Non-Comparative Study[8] | 20 | Mild and resolved spontaneously | 15% (n=3) | Not Specified |
Experimental Protocols
The initial clinical studies of this compound for hypertension were primarily designed as randomized, double-blind, placebo-controlled trials, with some open-label and dose-titration studies also conducted. A general methodology synthesized from these studies is presented below.
Patient Population
The studies typically enrolled adult patients with mild to moderate essential hypertension. Key inclusion criteria often involved a sitting diastolic blood pressure (DBP) within the range of 95-115 mmHg after a washout period of any previous antihypertensive medication.[3][4] Some studies specifically focused on elderly patient populations.[2] Patients with uncomplicated hypertension were the primary focus.[1] Exclusion criteria commonly included secondary hypertension, a history of hypersensitivity to ACE inhibitors, and significant renal or hepatic impairment.
Study Design
A common design involved a single-blind, placebo run-in period lasting from two to four weeks to establish a stable baseline blood pressure and ensure patient compliance.[1][2][3] Following the run-in period, patients were randomized to receive either a fixed dose of this compound, a titrated dose of this compound, or a placebo, typically administered once daily. Treatment durations in these initial studies ranged from 4 to 12 weeks.[1][2][4] Some trials were designed as dose-finding studies to determine the optimal therapeutic dosage, comparing several fixed doses of this compound against a placebo.[1][9]
Blood Pressure Measurement
Blood pressure was a primary efficacy endpoint and was measured at regular intervals throughout the studies. Measurements were typically taken in the sitting position, and in some studies, both supine and erect blood pressures were recorded.[9] Trough blood pressure, measured 24 hours after the last dose, was a key parameter to assess the duration of the antihypertensive effect.[3] In some protocols, peak effects were also measured a few hours post-dosing.[3] Ambulatory blood pressure monitoring (ABPM) was used in some studies to evaluate the 24-hour efficacy of this compound.[8]
Efficacy and Safety Assessments
The primary efficacy endpoint was the change from baseline in sitting diastolic blood pressure. Secondary endpoints often included the change in systolic blood pressure and the proportion of patients achieving a target blood pressure (responder rate).
Safety and tolerability were assessed through the monitoring and reporting of adverse events, which were actively questioned by investigators at each study visit.[10] Laboratory parameters, including complete blood count, blood chemistry, serum electrolytes, and urinalysis, were monitored at baseline and at the end of the treatment period to detect any drug-related abnormalities.[10]
Mechanism of Action and Clinical Trial Workflow
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a prodrug that is hydrolyzed to its active metabolite, cilazaprilat. Cilazaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation and reduced blood volume, thereby lowering blood pressure.
Caption: Mechanism of action of this compound within the RAAS pathway.
Experimental Workflow: Hypertension Clinical Trial
Caption: Generalized workflow of a hypertension clinical trial.
References
- 1. Dose-finding study of this compound (Inhibace) in patients with uncomplicated essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in elderly patients with essential hypertension. A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive duration of action of this compound in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and tolerability of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: an overview of its efficacy and safety in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. [Ambulatory monitoring of blood pressure with a new ACE inhibitor--cilazapril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The pharmacodynamics and dose-response relationships of the angiotensin converting enzyme inhibitor, this compound, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Pharmacology of Cilazapril: A Technical Guide for Researchers
Introduction
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, this compound is rapidly absorbed and hydrolyzed in the body to its active di-acid metabolite, cilazaprilat.[3][4] This active form is responsible for the therapeutic effects of the drug.[3][4] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, supported by detailed experimental methodologies and data visualizations.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1]
Under normal physiological conditions, the liver secretes angiotensinogen, which is cleaved by renin (released from the kidneys) to form the inactive decapeptide, angiotensin I. ACE then converts angiotensin I into the potent octapeptide, angiotensin II.[1] Angiotensin II has several powerful effects that increase blood pressure:
-
Vasoconstriction: It directly causes the smooth muscle of blood vessels to contract, narrowing the vessels and increasing peripheral resistance.[1][3]
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the retention of sodium and water by the kidneys, thereby increasing blood volume.[1][3]
Cilazaprilat competitively inhibits ACE, preventing the conversion of angiotensin I to angiotensin II.[3] This blockade leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone secretion.[1] The cumulative effect is a reduction in total peripheral resistance and a lowering of blood pressure.[1][3] Additionally, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.[3] By inhibiting this enzyme, cilazaprilat may also lead to an accumulation of bradykinin, further contributing to its antihypertensive effect.[1]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Cilazaprilat.
In Vitro Pharmacology
The inhibitory potency of cilazaprilat against ACE has been demonstrated in various in vitro studies. Cilazaprilat is one of the most potent ACE inhibitors, with its activity being highly specific to this enzyme.[4][5]
| Enzyme Source | Substrate | IC50 (nM) |
| Rabbit Lung ACE | Hippuryl-Histidyl-Leucine | 1.9[4][5] |
| Rabbit Lung ACE | - | 0.97 - 1.93[6] |
| Hog Lung ACE | - | 2.83[6] |
| Human Lung ACE | - | 1.39[6] |
| Human Plasma ACE | - | 0.61[6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
In Vivo Preclinical Pharmacology
Preclinical studies in various animal models have confirmed the potent and long-lasting antihypertensive effects of this compound.
ACE Inhibition in Animal Models
Oral administration of this compound leads to significant inhibition of plasma ACE activity.
| Animal Model | Dose (Oral) | Maximum Plasma ACE Inhibition (%) | Comparison |
| Rat | 0.1 mg/kg | ~76% | Equivalent to 0.25 mg/kg enalapril[4][5] |
| Rat | 0.25 mg/kg | >95% | -[4][5] |
| Cat | 0.1 - 0.3 mg/kg | Dose-dependent | -[4][5] |
In rats, the rate of recovery of ACE activity was slower with this compound (5-6% per hour) compared to enalapril (10% per hour), indicating a longer duration of action.[4][5]
Antihypertensive and Hemodynamic Effects
This compound has demonstrated significant blood pressure-lowering effects in hypertensive animal models.
| Animal Model | Dose Regimen (Oral) | Key Findings |
| Spontaneously Hypertensive Rats (SHR) | 30 mg/kg daily | Progressive and prolonged (24h) antihypertensive response; maximum systolic BP decrease of 110 mm Hg.[4][5] |
| Spontaneously Hypertensive Rats (SHR) | 10 mg/kg daily for 9 weeks | Chronic treatment reduced mean arterial pressure from 191 to 122 mm Hg.[7] |
| Volume-depleted Renal Hypertensive Dogs | 10 mg/kg twice daily for 3.5 days | Progressive decrease in blood pressure; maximum systolic pressure fall of 39 ± 6 mm Hg.[4][5] |
| Anesthetized Dogs (Hemodynamic Study) | 0.03 - 1 mg/kg (IV) | Hypotensive response accompanied by a reduction in total peripheral resistance.[4][5][8] |
In anesthetized dogs, the blood-pressure-lowering effect was primarily due to a decrease in total peripheral resistance, with small decreases in cardiac output observed only at high doses.[5][8] this compound did not adversely affect cardiovascular reflexes, such as the baroreflex in rats.[4][5]
Preclinical Pharmacokinetics
This compound is a prodrug that is well-absorbed orally and subsequently hydrolyzed to its active form, cilazaprilat.[2][4]
| Parameter | Finding | Species/Note |
| Prodrug | This compound (monoethyl ester)[4][5] | - |
| Active Metabolite | Cilazaprilat (di-acid)[4][5] | - |
| Absorption | Exceptionally well absorbed orally | 98% in rats[4] |
| Bioavailability | Absolute bioavailability of cilazaprilat after oral this compound is 57% | Based on human urinary recovery data[3] |
| Time to Peak Concentration (Cilazaprilat) | Within 2 hours after oral administration of this compound[3] | - |
| Elimination Half-life (Cilazaprilat) | Prolonged terminal elimination phase of about 40-50 hours[9][10] | This is consistent with its saturable binding to ACE[9][10] |
| Route of Elimination | Cilazaprilat is eliminated unchanged by the kidneys[3] | - |
The long terminal half-life of cilazaprilat supports a once-daily dosing regimen.[2]
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the ACE inhibitory activity of a compound like cilazaprilat.
-
Principle: The assay is based on the enzymatic cleavage of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL), by ACE to yield hippuric acid (HA) and the dipeptide histidyl-leucine.[11][12] The amount of HA produced is quantified.
-
Materials:
-
Angiotensin-Converting Enzyme (ACE) from a source like rabbit lung.[12]
-
Hippuryl-L-histidyl-L-leucine (HHL) as the substrate.[12]
-
Buffer solution (e.g., sodium borate buffer, pH 8.3).[12]
-
Test inhibitor (cilazaprilat) at various concentrations.
-
Stopping reagent (e.g., 1 M HCl).
-
Extraction solvent (e.g., ethyl acetate).
-
Spectrophotometer.
-
-
Procedure:
-
Pre-incubate a mixture of ACE solution and the test inhibitor (or buffer for control) for a set time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding the stopping reagent.
-
Extract the hippuric acid formed into the organic solvent (ethyl acetate).
-
Evaporate the organic solvent and redissolve the HA residue in distilled water.
-
Measure the absorbance of the resulting solution using a UV spectrophotometer at a wavelength of approximately 228 nm.[12]
-
-
Data Analysis: The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with the inhibitor to the absorbance of the control without the inhibitor. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
In Vivo Antihypertensive Efficacy Study (Spontaneously Hypertensive Rat Model)
This protocol describes a typical workflow for assessing the blood pressure-lowering effects of this compound in a widely used animal model of hypertension.
-
Animal Model: Spontaneously Hypertensive Rats (SHR), which genetically develop hypertension, are used.[7][13] Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.
-
Acclimatization: Animals are acclimatized to the laboratory conditions and trained for blood pressure measurement to minimize stress-induced variations.
-
Drug Administration: this compound is administered orally (e.g., via gavage) once daily for a specified period (e.g., several weeks for chronic studies).[7][13] A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Blood Pressure Measurement:
-
Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method at regular intervals (e.g., before dosing and at several time points post-dosing).
-
Measurements are typically taken before the start of the study to establish a baseline and throughout the treatment period.
-
-
Data Collection and Analysis:
-
Blood pressure readings are recorded for each animal in the treatment and control groups.
-
The change in blood pressure from baseline is calculated.
-
Statistical analysis (e.g., ANOVA) is performed to determine the significance of the blood pressure reduction in the this compound-treated group compared to the vehicle-treated control group.
-
-
Terminal Procedures (Optional): At the end of the study, animals may be euthanized to collect blood samples for measuring plasma ACE activity or drug concentration, and organs (e.g., heart, kidneys) for histological analysis to assess effects on end-organ damage.[13]
Caption: Workflow for an in vivo antihypertensive study in Spontaneously Hypertensive Rats.
Conclusion
The preclinical data for this compound robustly characterize it as a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its active metabolite, cilazaprilat, demonstrates significant and sustained ACE inhibition both in vitro and in vivo. This potent enzymatic inhibition translates to effective and long-lasting blood pressure reduction in various animal models of hypertension, primarily through the reduction of total peripheral resistance. Favorable pharmacokinetic properties, including good oral absorption and a long elimination half-life of the active metabolite, substantiate its suitability for once-daily administration. These comprehensive preclinical findings established a strong foundation for the successful clinical development of this compound as a therapeutic agent for cardiovascular diseases.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of the new angiotensin-converting-enzyme inhibitor, this compound, in anesthetized and conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. idpublications.org [idpublications.org]
- 13. This compound prevents hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Architecture and Rational Design of Cilazapril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular structure, design, and mechanism of action of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor. This compound is a prodrug that is metabolically converted to its active form, cilazaprilat, which effectively lowers blood pressure by inhibiting the renin-angiotensin-aldosterone system. This document details the key chemical features of this compound, the rationale behind its design, and its interaction with the ACE enzyme. Furthermore, it presents a compilation of its quantitative pharmacological data, detailed experimental protocols for its synthesis and activity assessment, and visual representations of its mechanism and experimental workflows.
Molecular Structure and Physicochemical Properties
This compound is a carboxyl-containing ACE inhibitor with the chemical formula C22H31N3O5 and a molecular weight of 417.50 g/mol .[1] Its IUPAC name is (1S,9S)-9-{[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]amino}-10-oxooctahydro-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylic acid. The structure of this compound is characterized by a bicyclic pyridazino[1,2-a][2][3]diazepine ring system, which is a key feature contributing to its high affinity and specificity for the ACE enzyme.
This compound is a prodrug, meaning it is administered in an inactive form and is subsequently converted to its active metabolite, cilazaprilat, in the body. This conversion occurs through hydrolysis of the ethyl ester group.[1] Cilazaprilat is the pharmacologically active compound responsible for ACE inhibition.
Design and Synthesis Rationale
The design of this compound was guided by the understanding of the active site of the angiotensin-converting enzyme. The goal was to create a molecule that could effectively bind to and inhibit the enzyme, thereby blocking the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. The key structural features of this compound that contribute to its efficacy include:
-
A Carboxylate Group: This group mimics the C-terminal carboxylate of ACE substrates and interacts with a positively charged zinc ion in the active site of the enzyme.
-
A Bicyclic Ring System: This rigid structure provides a specific orientation of the interacting groups for optimal binding to the enzyme.
-
A Phenylpropyl Side Chain: This hydrophobic group fits into a hydrophobic pocket of the ACE active site, enhancing binding affinity.
-
An Ethyl Ester Group: This group renders the molecule more lipophilic, improving its oral absorption. It is then cleaved in the body to reveal the active carboxylate group of cilazaprilat.
The synthesis of this compound involves a multi-step process. A key step is the reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate with an ethyl R-2-(substituted benzene sulfonyloxy)-4-phenyl butyrate derivative in the presence of a base, followed by deprotection of the carboxylic acid.[4]
Quantitative Pharmacological Data
The efficacy and pharmacokinetic profile of this compound and its active metabolite, cilazaprilat, have been extensively studied. The following tables summarize key quantitative data.
Table 1: In Vitro ACE Inhibition by Cilazaprilat
| Parameter | Value (nM) | Source |
| IC50 | ~1 | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
Table 2: Pharmacokinetic Parameters of this compound and Cilazaprilat in Healthy Human Volunteers (Single 2.5 mg Oral Dose)[2]
| Parameter | This compound | Cilazaprilat |
| Cmax (ng/mL) | 82 | 36 |
| Tmax (h) | 0.83 | 1.7 |
| Elimination Half-life (h) | 1.3 | 1.8 (initial phase), 45 (terminal phase) |
| Absolute Bioavailability of Cilazaprilat from Oral this compound (%) | - | 57 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.
Table 3: Pharmacokinetic Parameters of Cilazaprilat after a Single 2.5 mg Intravenous Dose in Healthy Human Volunteers[2]
| Parameter | Value |
| Mean Plasma Concentration (10 min post-infusion) (ng/mL) | 194 |
| Elimination Half-life (h) | 0.90 (1-4 h), 46 (24-168 h) |
| Urinary Recovery (%) | 91 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the following general procedure, as derived from patent literature.[4][6]
Step 1: Reaction of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate with Ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate
-
To a solution of (1S,9S)-t-butyl octahydro-10-oxo-9-amino-6H-pyridazino[1,2-a][2][3]diazepine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane), add ethyl R-2-(4-nitrobenzenesulfonyloxy)-4-phenylbutyrate.
-
Add a base, such as N-methylmorpholine, to the reaction mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-85°C) for a sufficient period (e.g., 10-12 hours) to ensure completion of the reaction.
-
After completion, cool the reaction mixture and add water and an organic solvent for extraction.
-
Separate the organic layer, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to obtain the crude tert-butyl ester of this compound.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude tert-butyl ester of this compound in a suitable solvent (e.g., dichloromethane).
-
Treat the solution with a strong acid, such as anhydrous hydrogen chloride gas, at a low temperature (e.g., -5°C to 0°C) to cleave the tert-butyl ester.
-
After the reaction is complete, remove the solvent under vacuum.
-
Adjust the pH of the aqueous layer to 4.2-4.4 with an aqueous base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound monohydrate.
In Vitro ACE Inhibition Assay using Hippuryl-Histidyl-Leucine (HHL)
This protocol is a synthesized methodology based on established procedures for determining ACE inhibitory activity.[7][8][9]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)
-
Test compound (cilazaprilat) solution at various concentrations
-
1 M HCl to stop the reaction
-
Ethyl acetate for extraction
-
UV-Vis Spectrophotometer or HPLC with UV detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer (e.g., 5 mM).
-
Prepare serial dilutions of the test compound (cilazaprilat) in borate buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate 20 µL of the ACE solution with 40 µL of the test compound solution (or buffer for control) at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 200-250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.
-
Vortex the mixture and then centrifuge to separate the layers.
-
-
Quantification of Hippuric Acid:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Reconstitute the dried residue in a known volume of distilled water or a suitable buffer.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Vis spectrophotometer or quantify using a validated HPLC method.
-
-
Calculation of % Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its therapeutic effect by inhibiting the ACE enzyme within the RAAS pathway. This system plays a crucial role in regulating blood pressure and fluid balance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacokinetics and bioavailability of this compound in normal man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005003134A1 - A novel process for the preparation of this compound - Google Patents [patents.google.com]
- 5. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2012049646A1 - Process for the preparation of an intermediate of this compound - Google Patents [patents.google.com]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. idpublications.org [idpublications.org]
- 9. etflin.com [etflin.com]
Cilazaprilat: A Comprehensive Technical Guide to the Active Metabolite of Cilazapril
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilazapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. As a prodrug, this compound is rapidly absorbed and subsequently hydrolyzed in the liver to its active metabolite, cilazaprilat. It is cilazaprilat that exerts the therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides an in-depth analysis of cilazaprilat, focusing on its mechanism of action, pharmacokinetic profile, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to offer a clear understanding of its pharmacological activity.
Introduction
This compound is a member of the pyridazine ACE inhibitor class of drugs. Following oral administration, it undergoes rapid de-esterification, primarily in the liver, to form its active di-acid metabolite, cilazaprilat.[1] Cilazaprilat is a potent, long-acting inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the powerful vasoconstrictor, angiotensin II.[2][3] By blocking this conversion, cilazaprilat leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][2] This guide delves into the core pharmacological and experimental aspects of cilazaprilat.
Mechanism of Action
Cilazaprilat's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme (ACE), which is identical to kininase II, an enzyme that degrades bradykinin.[4]
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II has several potent physiological effects, including:
-
Vasoconstriction: Angiotensin II is a powerful vasoconstrictor, directly increasing peripheral vascular resistance and blood pressure.
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve endings.
Inhibition of angiotensin II production by cilazaprilat leads to vasodilation, reduced sodium and water reabsorption, and a decrease in sympathetic tone, all contributing to its antihypertensive effect.[2][4]
Potentiation of the Kallikrein-Kinin System
ACE (kininase II) is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting this enzyme, cilazaprilat increases the local concentration of bradykinin.[4] Bradykinin contributes to the therapeutic effects of ACE inhibitors by:
-
Stimulating the release of nitric oxide (NO) and prostacyclin: These are potent vasodilators released from endothelial cells.
-
Direct vasodilation: Bradykinin has direct vasodilatory effects on vascular smooth muscle.
The dual action of inhibiting angiotensin II formation and potentiating bradykinin's effects is central to the clinical efficacy of cilazaprilat.
Signaling Pathways
The therapeutic effects of cilazaprilat are mediated through its influence on key signaling pathways in vascular endothelial and smooth muscle cells.
Pharmacokinetics
The pharmacokinetic profile of cilazaprilat has been extensively studied. Following oral administration of this compound, the prodrug is well-absorbed and rapidly converted to cilazaprilat.
Data Presentation
| Parameter | Value | Reference |
| Bioavailability of Cilazaprilat (from oral this compound) | ~57-60% | [3][4] |
| Time to Peak Plasma Concentration (Tmax) of Cilazaprilat | Within 2 hours | [3] |
| Terminal Elimination Half-life of Cilazaprilat (single dose) | 36-49 hours | [3] |
| Terminal Elimination Half-life of Cilazaprilat (multiple doses) | ~54 hours | [3] |
| ACE Inhibition (1-5 mg this compound) | >90% | [5] |
| ACE Inhibition (0.5 mg this compound) | 70-80% | [5] |
| Renal Clearance of Cilazaprilat | 10.8 L/h | [5] |
| Total Clearance of Cilazaprilat | 12.3 L/h | [5] |
| Urinary Recovery of Cilazaprilat (after IV administration) | 91% | [5] |
| Urinary Recovery of Cilazaprilat (after oral this compound) | 52.6% | [5] |
Table 1: Pharmacokinetic Parameters of Cilazaprilat.
Experimental Protocols
The characterization of cilazaprilat's activity relies on robust experimental protocols, particularly for determining its inhibitory effect on ACE.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is based on the method described by Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Cilazaprilat (or other inhibitors)
-
Borate buffer (100 mM, pH 8.3) with 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare solutions of ACE (e.g., 100 mU/mL) and HHL (e.g., 5 mM) in borate buffer.
-
Prepare various concentrations of cilazaprilat.
-
In a reaction tube, add 50 µL of the cilazaprilat solution (or buffer for control) and 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed into 1.5 mL of ethyl acetate by vortexing.
-
Centrifuge to separate the phases.
-
Transfer 1 mL of the ethyl acetate (upper) layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in 1 mL of deionized water or buffer.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of cilazaprilat and determine the IC50 value.
Experimental Workflow
Conclusion
Cilazaprilat, the active metabolite of this compound, is a potent and long-acting inhibitor of angiotensin-converting enzyme. Its dual mechanism of action, involving the suppression of the renin-angiotensin-aldosterone system and the potentiation of the kallikrein-kinin system, makes it an effective therapeutic agent for hypertension and heart failure. The well-characterized pharmacokinetic profile and established experimental protocols for assessing its activity provide a solid foundation for further research and development in the field of cardiovascular medicine. The signaling pathways elucidated in this guide offer potential targets for novel drug discovery efforts aimed at modulating endothelial function and vascular tone.
References
- 1. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of angiotensin converting enzyme inhibitors on endothelial function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on vascular structure and function in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Angiotensin-converting enzyme inhibitor this compound suppresses expression of basic fibroblast growth factor messenger ribonucleic acid and protein in endothelial and intimal smooth muscle cells in a vascular injury model of spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Cilazapril's Effects on Heart Failure: A Technical Guide
This technical guide provides an in-depth analysis of the early research conducted on the efficacy and mechanism of action of cilazapril in the treatment of heart failure. The information is compiled from foundational studies published primarily in the late 1980s and early 1990s, offering researchers, scientists, and drug development professionals a comprehensive overview of the initial scientific evidence.
Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound is a potent and long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, cilazaprilat.[2][3] The primary mechanism of action of this compound in heart failure is the suppression of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance.[4][5]
In heart failure, the RAAS is pathologically activated, leading to increased levels of angiotensin II and aldosterone. Angiotensin II is a potent vasoconstrictor that increases both afterload (systemic vascular resistance) and preload (venous return), thereby increasing the workload on the failing heart.[4] It also stimulates the release of aldosterone, which promotes sodium and water retention, further exacerbating fluid overload and cardiac strain.[5][6]
This compound competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the active angiotensin II.[2] This inhibition leads to a cascade of beneficial effects in patients with heart failure.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System and this compound's Intervention
Experimental Protocols in Early this compound Research
The initial clinical investigations into this compound's effects on heart failure were primarily conducted in the late 1980s and early 1990s. These studies laid the groundwork for understanding its clinical utility.
Patient Population
The majority of early studies focused on patients with mild to moderate chronic congestive heart failure, typically classified as New York Heart Association (NYHA) Class II and III.[7][8][9] Patients were generally on stable doses of conventional heart failure therapies, such as digitalis and diuretics.[7] Some studies also included patients with asymptomatic left ventricular dysfunction following myocardial infarction.
Study Design
Early research often employed a double-blind, placebo-controlled, randomized design to rigorously assess the efficacy and safety of this compound.[7] Study durations ranged from acute, single-dose administrations to chronic treatment lasting several months.[7][10]
Dosage and Administration
This compound was administered orally, with daily doses typically ranging from 0.5 mg to 5 mg.[7][9] The initial dose was often low (e.g., 0.5 mg) and then titrated upwards based on patient tolerance and clinical response.
Key Experimental Procedures
-
Hemodynamic Monitoring: Right-heart catheterization was a common method for obtaining detailed hemodynamic measurements, including pulmonary capillary wedge pressure (PCWP), pulmonary artery pressure (PAP), right atrial pressure (RAP), and cardiac index (CI).[7][11][12] Systemic vascular resistance (SVR) was calculated from these measurements.
-
Exercise Tolerance Testing: Various protocols were used to assess changes in exercise capacity. The Kattus protocol, a multistage treadmill test, was utilized in some studies to evaluate peak exercise time and oxygen consumption (VO2 max).[13][14] Other studies employed bicycle ergometry.[15][16]
-
Neurohormonal Analysis: Blood samples were collected to measure the levels of key neurohormones involved in heart failure pathophysiology, including plasma renin activity (PRA), aldosterone, norepinephrine, and atrial natriuretic polypeptide (ANP).[4]
-
Ventricular Function Assessment: Echocardiography and radionuclide ventriculography were used to measure left ventricular ejection fraction (LVEF) and other indices of cardiac systolic and diastolic function.[10][17]
Experimental Workflow: A Typical Early Phase Clinical Trial
Quantitative Data from Early Clinical Trials
The following tables summarize the key quantitative findings from early studies on this compound in heart failure.
Table 1: Hemodynamic Effects of this compound
| Parameter | Baseline (Placebo/Pre-treatment) | Post-Cilazapril (Acute/Chronic) | Percentage Change | Reference |
| Mean Arterial Pressure (mmHg) | 85 ± 10 | 75 ± 9 | ↓ 11.8% | [7] |
| Systemic Vascular Resistance (dyne·s·cm⁻⁵) | 1650 ± 450 | 1250 ± 350 | ↓ 24.2% | [7] |
| Pulmonary Capillary Wedge Pressure (mmHg) | 22 ± 6 | 16 ± 5 | ↓ 27.3% | [7] |
| Cardiac Index (L/min/m²) | 2.1 ± 0.5 | 2.5 ± 0.6 | ↑ 19.0% | [7] |
| Stroke Volume Index (mL/m²) | 28 ± 7 | 34 ± 8 | ↑ 21.4% | [7] |
Note: Values are representative and may vary between studies. The data presented here are synthesized from findings reported in the cited literature.
Table 2: Effects of this compound on Exercise Tolerance and Neurohormonal Levels
| Parameter | Baseline | After 8 Weeks of this compound | Percentage Change | Reference |
| Exercise Duration (seconds) | 545 ± 59 | 590 ± 74 | ↑ 8.3% | [4] |
| Anaerobic Threshold (mL/min/kg) | 17.5 ± 3.2 | 20.1 ± 2.8 | ↑ 14.9% | [4] |
| Peak VO₂ (mL/min/kg) | 23.5 ± 4.7 | 27.1 ± 4.4 | ↑ 15.3% | [4] |
| Plasma Renin Activity (ng/mL/hr) | 1.34 ± 1.13 | 5.82 ± 5.47 | ↑ 334% | [4] |
| α-Atrial Natriuretic Polypeptide (pg/mL) | 100.7 ± 44.3 | 80.5 ± 28.0 | ↓ 20.1% | [4] |
| Plasma Norepinephrine (pg/mL) | Not specified | Significantly decreased | - | [7] |
Note: The increase in plasma renin activity is an expected physiological response to the inhibition of the negative feedback loop by angiotensin II.
Interaction with the Sympathetic Nervous System
In addition to its primary effects on the RAAS, early research indicated that this compound also modulates the sympathetic nervous system, which is also hyperactive in heart failure. Studies demonstrated that treatment with this compound led to a significant reduction in plasma norepinephrine levels.[7] This suggests that by inhibiting the RAAS, this compound indirectly attenuates sympathetic outflow, which contributes to its beneficial effects. Angiotensin II is known to facilitate the release of norepinephrine from sympathetic nerve terminals, and therefore, its reduction by this compound would lead to decreased sympathetic tone.
Logical Relationship: this compound's Dual Action
Conclusion
The early research on this compound provided a strong foundation for its use in the management of heart failure. These initial studies clearly demonstrated that by inhibiting the renin-angiotensin-aldosterone system, this compound leads to favorable hemodynamic changes, including reductions in both preload and afterload, and an increase in cardiac output. Furthermore, this was associated with improved exercise tolerance and a reduction in the activity of the sympathetic nervous system. These foundational findings have contributed significantly to the establishment of ACE inhibitors as a cornerstone in the treatment of heart failure. This technical guide serves as a comprehensive resource for understanding the seminal research that elucidated the beneficial effects of this compound in this patient population.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in congestive heart failure. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Treatment in a Cohort of Seven Patients with Congestive Heart Failure: A Seven-Year Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effect of this compound on exercise tolerance and neurohumoral factors in patients with asymptomatic chronic heart failure after myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial and steady state pharmacokinetics of this compound in congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 7. Effects of this compound on ventricular arrhythmia in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. The acute and chronic effects of this compound on cardiac function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic and biochemical changes after chronic administration of this compound to hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of ACE inhibition with this compound on splanchnic and systemic haemodynamics in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ACE inhibition with this compound on splanchnic and systemic haemodynamics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound treatment in a cohort of seven patients with congestive heart failure: a seven-year follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of treadmill exercise protocols for Chinese males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACE inhibition with this compound improves myocardial perfusion to the ischemic regions during exercise: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of a new angiotensin converting enzyme inhibitor, this compound, on circulating atrial natriuretic factor during exercise in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on cardiac structure and function in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilazapril's Interaction with the Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor, plays a crucial role in the management of hypertension and congestive heart failure. This technical guide provides an in-depth analysis of the molecular interactions between this compound's active metabolite, cilazaprilat, and the angiotensin-converting enzyme. It covers the mechanism of action, binding kinetics, and the structural basis of this interaction, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
This compound is a prodrug that, after oral administration, is rapidly absorbed and hydrolyzed to its active diacid metabolite, cilazaprilat.[1] Cilazaprilat is a powerful and specific inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3] By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and reduces the degradation of the vasodilator bradykinin.[2] This dual action leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure.[2]
Mechanism of Action
The therapeutic effect of this compound is mediated through the inhibition of the angiotensin-converting enzyme by its active form, cilazaprilat.[1]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified representation of this pathway and the point of intervention by cilazaprilat is depicted below.
Cilazaprilat's Interaction with ACE
Cilazaprilat is a competitive, reversible inhibitor of ACE.[4] It binds to the active site of the enzyme with high affinity, preventing the binding of the natural substrate, angiotensin I.[5] The long terminal elimination half-life of cilazaprilat (approximately 40 hours) is a result of its slow dissociation from the ACE active site, a characteristic of its saturable binding.[6][7] This prolonged action allows for once-daily dosing.
Quantitative Analysis of this compound-ACE Interaction
The potency and binding affinity of cilazaprilat for ACE have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 | 1.9 nM | Rabbit Lung ACE | [8] |
| EC50 | 7.7 ng/mL | Human Plasma | [9] |
| ACE Inhibition | >90% | Human Plasma (at therapeutic doses) | [1][2] |
| Table 1: Inhibitory Potency of Cilazaprilat |
| Tissue | Dissociation Constant (Kd) |
| Lung | 0.32 ± 0.04 nM |
| Heart | 0.36 ± 0.05 nM |
| Coronary Artery | 0.37 ± 0.06 nM |
| Saphenous Vein | 0.14 ± 0.05 nM |
| Mammary Artery | 0.50 ± 0.06 nM |
| Table 2: Dissociation Constants (Kd) of a this compound Derivative (Ro 31-8472) for ACE in Various Human Tissues |
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the evaluation of compounds like this compound. Below are detailed methodologies for common in vitro assays used for this purpose.
Spectrophotometric Assay for ACE Inhibition
This method is based on the quantification of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Cilazaprilat (or other inhibitors)
-
Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Procedure:
-
Prepare a stock solution of cilazaprilat in deionized water.
-
In a microcentrifuge tube, add 50 µL of HHL solution (5 mM in borate buffer).
-
Add 20 µL of the cilazaprilat solution at various concentrations (or buffer for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of ACE solution (100 mU/mL in borate buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge the mixture to separate the phases.
-
Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.
-
Re-dissolve the residue in deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of ACE inhibition for each concentration of cilazaprilat and determine the IC50 value.
Fluorometric Assay for ACE Inhibition
This assay utilizes a fluorogenic substrate, o-aminobenzoylglycyl-p-nitrophenylalanyl-proline (Abz-Gly-Phe(NO2)-Pro), which upon cleavage by ACE, produces a fluorescent product.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Abz-Gly-Phe(NO2)-Pro substrate
-
Cilazaprilat (or other inhibitors)
-
Tris buffer (150 mM, pH 8.3) containing 1.125 M NaCl
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of cilazaprilat in Tris buffer.
-
In the wells of a 96-well black microplate, add 50 µL of the ACE solution (e.g., 15 mU/mL in Tris buffer).
-
Add 50 µL of the different concentrations of cilazaprilat solution (or buffer for control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the pre-warmed (37°C) substrate solution (0.45 mM in Tris buffer).
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 350 nm and an emission wavelength of 420 nm for a set period (e.g., 30 minutes).
-
The rate of increase in fluorescence is proportional to the ACE activity.
-
Calculate the percentage of inhibition for each cilazaprilat concentration and determine the IC50 value.
Structural Insights from Molecular Modeling
While a crystal structure of the ACE-cilazaprilat complex is not publicly available, molecular docking and modeling studies have provided valuable insights into the binding mechanism. These studies are typically based on the known crystal structures of ACE in complex with other inhibitors, such as lisinopril.
Molecular docking simulations suggest that cilazaprilat binds to the active site of ACE through a combination of interactions. The carboxylate group of cilazaprilat is predicted to chelate the catalytic zinc ion (Zn²⁺) within the active site. Further stabilization is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the S1 and S2' pockets of the enzyme.
Conclusion
This compound, through its active metabolite cilazaprilat, is a highly potent and specific inhibitor of the angiotensin-converting enzyme. Its mechanism of action is well-characterized, involving competitive and reversible binding to the ACE active site, which leads to a significant reduction in the production of angiotensin II and the degradation of bradykinin. The quantitative data, including low nanomolar IC50 and Kd values, underscore its high affinity for the enzyme. The provided experimental protocols offer a framework for the continued study and evaluation of ACE inhibitors. While a definitive crystal structure of the cilazaprilat-ACE complex remains to be elucidated, molecular modeling provides a robust model of the key binding interactions. This comprehensive understanding of this compound's interaction with ACE is fundamental for the development of next-generation antihypertensive therapies.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Biological properties of the angiotensin-converting enzyme inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and angiotensin converting enzyme inhibition dynamics of this compound in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steady-state pharmacokinetics and pharmacodynamics of this compound in the presence and absence of cyclopenthiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cilazapril
These application notes provide detailed methodologies for the quantitative analysis of cilazapril in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] Accurate and reliable analytical methods are crucial for quality control and stability testing of this compound in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document outlines several validated HPLC methods for the determination of this compound, including a stability-indicating method and a method for simultaneous analysis with hydrochlorothiazide.
Method 1: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies.[1][2] Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4]
Chromatographic Conditions
| Parameter | Condition |
| Column | LiChrospher® 100 RP-18 (5 µm), 250 x 4 mm |
| Mobile Phase | Acetonitrile : Methanol : Phosphate Buffer (pH 2.0) (60:10:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 212 nm[1][2] |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Internal Standard | Benzocaine[1][2] |
Experimental Protocol
1. Preparation of Phosphate Buffer (pH 2.0):
-
Prepare a suitable phosphate buffer solution.
-
Adjust the pH to 2.0 using phosphoric acid. The pH of the phosphate buffer is crucial for good separation.[1]
2. Preparation of Mobile Phase:
-
Mix acetonitrile, methanol, and the prepared phosphate buffer (pH 2.0) in the ratio of 60:10:30 (v/v/v).
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3. Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.
-
For precision studies, concentrations of 100.0 µg/mL, 200.0 µg/mL, and 400.0 µg/mL can be prepared by diluting a standard solution with methanol.[1]
4. Preparation of Internal Standard (IS) Solution:
-
Prepare a solution of benzocaine in a suitable solvent at a concentration of 20.0 µg/mL.[1]
5. Preparation of Sample Solution:
-
For analysis of pharmaceutical tablets, grind a number of tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol, sonicate to dissolve, and then dilute to volume with methanol.
-
Filter the solution to remove any undissolved excipients.
-
Mix 1 mL of the filtered sample solution with 0.5 mL of the 20.0 µg/mL IS solution before injection.[1]
6. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject 20 µL of the prepared sample solution into the chromatograph.
-
Record the chromatogram and measure the peak areas for this compound and the internal standard. The retention time for this compound is approximately 8.9 minutes, while its degradation product appears at about 3.1 minutes and the internal standard at 2.8 minutes.[1]
7. Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of this compound to the internal standard with that of the standard solution.
Method Validation Summary
| Parameter | Result |
| Linearity | The method is linear over the concentration range of 100.0 to 400.0 µg/mL. |
| Precision | Intra-day and inter-day precision studies showed acceptable relative standard deviation (RSD).[1] |
| Accuracy | The recovery of this compound was found to be within acceptable limits (e.g., 98.74 ± 0.81%).[1] |
| Selectivity | The method is selective for this compound in the presence of its degradation products and the internal standard.[1] |
Workflow Diagram
Method 2: HPLC Method for Simultaneous Determination of this compound and Hydrochlorothiazide
This method is suitable for the analysis of combination pharmaceutical products containing both this compound and hydrochlorothiazide.[5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | Lichrospher 100 RP-18e (5 µm, 250 x 4 mm)[5] |
| Mobile Phase | Gradient elution with Methanol and Phosphate Buffer |
| Flow Rate | 0.8 mL/min[5] |
| Detection Wavelength | 254 nm[5] |
| Column Temperature | Not specified, typically ambient |
| Injection Volume | Not specified, typically 20 µL |
| Internal Standard | Trimethoprim (TM)[5] |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution.
-
The mobile phase consists of a gradient mixture of methanol and the phosphate buffer. The exact gradient program should be optimized for the specific system.
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound, hydrochlorothiazide, and trimethoprim (internal standard) in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions containing known concentrations of both this compound and hydrochlorothiazide, along with a fixed concentration of the internal standard.
3. Preparation of Sample Solution:
-
Finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder and dissolve it in a suitable solvent, adding the internal standard.
-
Sonicate and filter the solution as described in Method 1.
4. Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run the gradient program.
-
Monitor the effluent at 254 nm.
5. Data Analysis:
-
Identify and integrate the peaks corresponding to this compound, hydrochlorothiazide, and the internal standard.
-
Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against their respective concentrations.
-
Determine the concentrations of this compound and hydrochlorothiazide in the sample from the calibration curves.
Method Validation Summary
| Parameter | This compound | Hydrochlorothiazide |
| Linearity Range | 15–200 µg/mL[5] | 10–150 µg/mL[5] |
| Limit of Detection (LOD) | 5 µg/mL[5] | 2 µg/mL[5] |
| Relative Standard Deviation (RSD) | 1.35%[5] | 1.67%[5] |
| Recovery | 98.5 ± 0.38%[5] | 99.1 ± 1.15%[5] |
Logical Relationship Diagram
Considerations for Method Development and Optimization
-
Peak Symmetry: The use of long-chain amines, such as hexylamine or heptylamine, as mobile phase modifiers can significantly improve the peak symmetry of this compound, especially with older types of C18 columns.[7]
-
pH of Mobile Phase: The pH of the aqueous component of the mobile phase is a critical parameter affecting the retention and separation of this compound and its related substances.[1][8]
-
Alternative Detection: While UV detection is common, other detection methods like mass spectrometry (MS) can be coupled with HPLC for further identification and characterization of degradation products.[4] For the analysis of this compound and its active metabolite, cilazaprilat, in biological matrices like urine, a detection wavelength of 206 nm has been used.[9]
Conclusion
The HPLC methods described provide robust and reliable approaches for the quality control and stability assessment of this compound in pharmaceutical formulations. The choice of method will depend on the specific application, such as routine quality control, stability testing, or the analysis of combination products. Proper method validation is essential to ensure accurate and precise results.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Rapid and simple stability indicating HPLC method for the determination of this compound in pure substance and pharmaceutical formulation in comparison with classic and derivative spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicriteria Optimization Methodology in Stability-Indicating Method Development of this compound and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of this compound and hydrochlorothiazide in pharmaceuticals by high performance liquid chromatography | AVESİS [avesis.gazi.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Determination of the antihypertensive drug this compound and its active metabolite cilazaprilat in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cilazapril in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cilazapril, a long-acting angiotensin-converting enzyme (ACE) inhibitor, in various animal models of hypertension. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Mechanism of Action
This compound is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1] Cilazaprilat competitively inhibits the angiotensin-converting enzyme (ACE), which is a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2][3] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] The inhibition of ACE by cilazaprilat leads to several physiological effects that contribute to its antihypertensive properties:
-
Reduced Angiotensin II Levels: By blocking the formation of angiotensin II, cilazaprilat mitigates its potent vasoconstrictive effects, leading to vasodilation and a decrease in total peripheral resistance.[2][4]
-
Decreased Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention.[1] By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion, leading to diuretic and natriuretic effects.[1][5]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may further contribute to the blood pressure-lowering effect of this compound.[2]
The culmination of these actions results in a reduction of both systolic and diastolic blood pressure.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via the renin-angiotensin-aldosterone system.
Data Presentation: Efficacy of this compound in Hypertensive Animal Models
The following tables summarize the quantitative data on the effects of this compound in commonly used animal models of hypertension.
Table 1: Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Dosage and Administration | Duration of Treatment | Change in Blood Pressure | Other Notable Effects | Reference(s) |
| 3 mg/kg i.v. (acute) | Single dose | Mean Arterial Pressure: ↓ from 171 to 140 mmHg | ↓ Renal vascular resistance (-41%), ↑ Renal blood flow (+46%) | [5][6] |
| 10 mg/kg/day p.o. | 9 weeks | Mean Arterial Pressure: ↓ from 191 to 122 mmHg | ↓ Heart rate (-9%), ↓ Cardiac hypertrophy, ↓ Peripheral vascular resistance | [5][6][7] |
| 10 mg/kg/day p.o. | 25 days | Systolic Blood Pressure: Significantly decreased | ↑ Urine volume (3-5 fold) | [8] |
| 30 mg/kg/day p.o. | Daily | Systolic Blood Pressure: ↓ by up to 110 mmHg | Progressive and prolonged antihypertensive response | [9] |
| 10 mg/kg/day p.o. | 10 weeks (from age 4 to 14 weeks) | Prevented the development of hypertension | ↓ Total peripheral vascular resistance, ↓ Heart weight | [10] |
Table 2: Effects of this compound in Other Hypertensive Animal Models
| Animal Model | Dosage and Administration | Duration of Treatment | Change in Blood Pressure | Other Notable Effects | Reference(s) |
| Renal Hypertensive Dogs | 10 mg/kg p.o. (twice daily) | 3.5 days | Systolic Blood Pressure: ↓ by 39 mmHg (from 145 to 106 mmHg) | Long-lasting effect (>24h), slight increase in heart rate | [9][11] |
| Two-Kidney, One-Clip (2K1C) Hypertensive Rats | 1 mg/kg followed by 25 µ g/min/kg i.v. | Infusion | Blood Pressure: ↓ from 163 to 122 mmHg and 157 to 113 mmHg in two groups | ↑ Glomerular filtration rate and natriuresis in the non-clipped kidney | [12] |
| Normotensive Rats | 1 mg/kg followed by 25 µ g/min/kg i.v. | Infusion | Blood Pressure: ↓ from 124 to 105 mmHg | Less pronounced hypotensive effect compared to hypertensive rats | [12] |
| DOCA-Salt Hypertensive Rats | Not specified | 2 weeks | Ineffective in preventing neointima formation after vascular injury | Suggests the effect of this compound is dependent on the status of the RAAS | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in animal models of hypertension.
Protocol 1: Induction of Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats
This model mimics renovascular hypertension, which is characterized by the activation of the RAAS.[14]
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Anesthetic (e.g., chloral hydrate, isoflurane)
-
Silver clips (internal diameter of 0.20 mm)
-
Surgical instruments
Procedure:
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Make a midline laparotomy to expose the abdominal aorta and renal arteries.
-
Carefully isolate the left renal artery from the surrounding connective tissue.
-
Place a silver clip around the left renal artery, close to the aorta, to partially constrict the vessel.[15]
-
The right kidney and renal artery are left untouched.[14]
-
Suture the abdominal muscle and skin layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow the rats to recover for at least 2 weeks. Hypertension is typically established when systolic blood pressure exceeds 160 mmHg.[15]
-
Sham-operated control animals should undergo the same surgical procedure without the placement of the silver clip.[15]
Protocol 2: Evaluation of the Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)
The SHR is a genetic model of essential hypertension.[16]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR) (e.g., 14-16 weeks old)
-
Age-matched Wistar-Kyoto (WKY) rats as normotensive controls
-
This compound
-
Vehicle (e.g., distilled water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Acclimatize the animals to the housing conditions and blood pressure measurement procedures for at least one week.
-
Record baseline blood pressure for all animals for 3-5 consecutive days.
-
Divide the SHR into two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
Prepare the this compound solution in the vehicle at the desired concentration. A common oral dose for chronic studies is 10 mg/kg/day.[7]
-
Administer this compound or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 9 weeks).[7]
-
Monitor systolic blood pressure and heart rate weekly using the tail-cuff method or continuously with telemetry.
-
At the end of the treatment period, animals can be euthanized for tissue collection (e.g., heart, kidneys, aorta) for further analysis, such as histology to assess cardiac hypertrophy or measurement of tissue ACE activity.
Protocol 3: Assessment of Renal Function Following this compound Administration
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Equipment for measuring urine volume, sodium, and potassium concentrations (e.g., flame photometer or ion-selective electrodes)
-
Blood collection supplies
-
Assay kits for creatinine and other relevant biomarkers
Procedure:
-
House the animals individually in metabolic cages for acclimatization for 24-48 hours.
-
Following acclimatization, collect urine over a 24-hour period to determine baseline urine volume, sodium, and potassium excretion.
-
Administer a single dose of this compound (e.g., 10 mg/kg p.o.) or vehicle.[5]
-
Collect urine for the next 24 hours to measure post-treatment changes in urine volume and electrolyte excretion.
-
Blood samples can be collected at baseline and at the end of the study to measure plasma levels of creatinine and blood urea nitrogen (BUN) to assess glomerular filtration rate.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in hypertensive animal models.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic therapy with this compound, a new angiotensin-converting enzyme inhibitor, on regional blood flows in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment with this compound, angiotensin-converting enzyme inhibitor, changes the affinity of arginine vasopressin receptor in the kidney of the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound prevents hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of the new angiotensin-converting-enzyme inhibitor, this compound, in anesthetized and conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antihypertensive and renal effects of this compound and their reversal by angiotensin in renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of the status of the renin-angiotensin system on the effect of this compound on neointima formation after vascular injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijpbs.com [ijpbs.com]
- 15. Animal model of hypertension [bio-protocol.org]
- 16. ahajournals.org [ahajournals.org]
Application Notes and Protocols for the Spectrophotometric Determination of Cilazapril in Tablets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative determination of cilazapril in pharmaceutical tablet formulations using spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical preparations. Spectrophotometry, both in the ultraviolet (UV) and visible regions, offers a straightforward and accessible approach for the quantification of this compound in bulk and tablet dosage forms.
This document outlines two distinct spectrophotometric methods: a UV spectrophotometric method and a visible spectrophotometric method based on a colorimetric reaction. Each method has been validated for its linearity, accuracy, and precision.
Method 1: UV Spectrophotometric Determination
This method relies on the direct measurement of the ultraviolet absorbance of this compound. It is a rapid and non-destructive technique.
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm quartz cuvettes.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (analytical grade)
-
0.1 M Hydrochloric acid (HCl)
-
Distilled water
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a mixture of methanol and 0.1 M HCl (1:1 v/v).
-
Make up the volume to 100 mL with the same solvent mixture to obtain a stock solution of 100 µg/mL.
4. Preparation of Sample Solution:
-
Weigh and powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the methanol and 0.1 M HCl (1:1 v/v) solvent mixture and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with the same solvent mixture.
-
Filter the solution through a Whatman filter paper (No. 41).
-
Dilute an appropriate volume of the filtrate with the solvent mixture to obtain a final concentration within the Beer's law range.
5. Spectrophotometric Measurement:
-
Scan the prepared standard solution in the UV region (200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is typically observed around 212 nm.[1]
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Calculate the concentration of this compound in the sample using the corresponding calibration curve or by direct comparison with the standard.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 5 - 35 µg/mL[3] |
| Wavelength (λmax) | 212 nm[1] |
| Correlation Coefficient (r²) | > 0.999 |
Method 2: Visible Spectrophotometric Determination by Reaction with Bromate-Bromide and Methyl Orange
This method involves the bromination of this compound using bromine generated in situ. The unreacted bromine is then determined by reacting it with a fixed amount of methyl orange, and the decrease in absorbance of methyl orange is measured.[1]
Experimental Protocol
1. Instrumentation:
-
A double beam visible spectrophotometer with a pair of 1 cm glass cuvettes.
2. Reagents and Materials:
-
This compound reference standard
-
Potassium bromate (KBrO₃) solution (e.g., 10 µg/mL)
-
Potassium bromide (KBr) solution
-
Hydrochloric acid (HCl), concentrated
-
Methyl orange solution
-
Distilled water
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of this compound as described in the UV method.
4. Preparation of Sample Solution:
-
Prepare the sample solution from tablets as described in the UV method.
5. Color Development and Measurement:
-
To a series of 10 mL volumetric flasks, add aliquots of the standard this compound solution to obtain concentrations in the range of 0.4–6 µg/ml.[1]
-
To each flask, add a fixed volume of the bromate-bromide mixture and a specific concentration of HCl (optimized as per the cited method, e.g., 1-7 M HCl).[1]
-
Allow the reaction to proceed for the optimized time.
-
Add a fixed amount of methyl orange solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Measure the absorbance of the solutions at the λmax of methyl orange (approximately 530 nm) against a reagent blank.[1]
-
Construct a calibration curve by plotting absorbance against the concentration of this compound.
-
Process the sample solution in the same manner and determine the concentration from the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.4–6 µg/ml[1] |
| Wavelength (λmax) | 530 nm[1] |
| Limit of Detection (LOD) | 0.0126 µg/ml[1] |
| Limit of Quantitation (LOQ) | 0.0381 µg/ml[1] |
| Correlation Coefficient (r²) | 0.9996[1] |
Method 3: Visible Spectrophotometric Determination by Reaction with Vanillin
This method is based on the condensation reaction of this compound with vanillin in the presence of concentrated sulfuric acid to form a colored chromogen.[2]
Experimental Protocol
1. Instrumentation:
-
A double beam visible spectrophotometer with a pair of 1 cm glass cuvettes.
2. Reagents and Materials:
-
This compound reference standard
-
Vanillin solution (4%)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
3. Preparation of Standard Stock Solution:
-
Prepare a standard stock solution of this compound (e.g., 1000 µg/ml) in a suitable solvent.[2]
4. Preparation of Sample Solution:
-
Prepare the sample solution from tablets as described in the UV method, ensuring the final concentration is within the linear range.
5. Color Development and Measurement:
-
Pipette different aliquots of the working standard solution into a series of volumetric flasks to get concentrations ranging from 10-50 µg/ml.[2]
-
To each flask, add the 4% vanillin solution and concentrated sulfuric acid.[2]
-
Allow the mixture to stand for about 10 minutes for complete color development.[2]
-
Dilute to the final volume with distilled water.
-
Measure the absorbance of the resulting orange-red chromogen at the wavelength of maximum absorbance, which is approximately 580 nm.[2]
-
Prepare a calibration curve by plotting absorbance versus concentration.
-
Treat the sample solution similarly and determine the concentration of this compound.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 10-50 µg/ml[2] |
| Wavelength (λmax) | 580 nm[2] |
| Correlation Coefficient (r²) | 0.997[2] |
| Accuracy (Recovery) | 98.5% to 99.12%[2] |
| Precision (%RSD) | 2.04% (Intra-day)[2] |
Experimental Workflow Diagrams
Caption: Workflow for UV Spectrophotometric Determination of this compound.
Caption: Workflow for Visible Spectrophotometric Determination of this compound.
References
In Vitro Assays for Measuring Cilazapril's Angiotensin-Converting Enzyme (ACE) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various in vitro assays to determine the inhibitory activity of cilazapril, a potent angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite, cilazaprilat. The information is designed to guide researchers in setting up and performing these assays for drug screening and characterization.
Introduction
This compound is a prodrug that is hydrolyzed in vivo to its active di-acid metabolite, cilazaprilat. Cilazaprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, cilazaprilat leads to vasodilation and a reduction in blood pressure. Accurate and reliable in vitro assays are crucial for determining the potency and kinetic parameters of ACE inhibitors like this compound. This document outlines three common assay types: spectrophotometric, HPLC-based, and fluorometric assays.
Data Presentation
The inhibitory potency of cilazaprilat against ACE has been determined in various in vitro systems. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained using hippuryl-histidyl-leucine (HHL) as the substrate.
| Enzyme Source | IC50 (nM) | Reference |
| Rabbit Lung ACE | 0.97 - 1.93 | [1][2][3] |
| Hog Lung ACE | 2.83 | [1][2][3] |
| Human Lung ACE | 1.39 | [1][2][3] |
| Human Plasma ACE | 0.61 | [1][2][3] |
Signaling Pathway
The following diagram illustrates the central role of ACE in the renin-angiotensin system and the mechanism of action of ACE inhibitors.
References
Cilazapril in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical research settings. The information compiled herein is intended to guide the design and execution of animal studies investigating the cardiovascular effects of this compound.
Introduction
This compound is a potent and long-acting prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1] Cilazaprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] This mechanism of action leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Preclinical studies in various animal models have been instrumental in characterizing the pharmacodynamic and pharmacokinetic profile of this compound.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
This compound exerts its therapeutic effects by modulating the RAAS.[2] The signaling pathway is initiated by the release of renin from the kidneys in response to decreased renal blood pressure.[4] Renin converts angiotensinogen to angiotensin I, which is then converted to angiotensin II by ACE.[4] Angiotensin II causes vasoconstriction and stimulates the release of aldosterone, leading to sodium and water retention and an increase in blood pressure.[2][4] Cilazaprilat, the active form of this compound, competitively inhibits ACE, thus blocking the formation of angiotensin II and its downstream effects.[3][5]
References
- 1. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 3. archivestsc.com [archivestsc.com]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction for Cilazapril Quantification in Urine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of cilazapril and its active metabolite, cilazaprilat, in human urine using solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC).
Introduction
This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. Monitoring its concentration and that of its active metabolite, cilazaprilat, in urine is crucial for pharmacokinetic and bioavailability studies. Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like urine, ensuring cleaner extracts and improved analytical sensitivity. This protocol outlines a robust SPE method for the efficient recovery of this compound and cilazaprilat from urine samples prior to chromatographic analysis.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the solid-phase extraction of this compound and cilazaprilat from urine, followed by their quantification using HPLC.
Materials and Reagents
-
This compound and Cilazaprilat analytical standards
-
Internal Standard (e.g., Enalapril maleate)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
SPE cartridges (C8 or Styrene-Divinylbenzene)
-
Human urine (drug-free, for calibration and quality control samples)
Instrumentation
-
SPE manifold
-
pH meter
-
Vortex mixer
-
Centrifuge
-
HPLC system with UV, photodiode array (PDA), or amperometric detector
-
Analytical column (e.g., µBondapak C18)
Sample Preparation
-
Collect urine samples in appropriate containers.
-
If necessary, adjust the pH of the urine sample to the optimal range for SPE retention using a suitable buffer or acid/base. For reversed-phase SPE, a slightly acidic pH is generally preferred.
-
Centrifuge the urine samples to remove any particulate matter.
-
Spike the samples with the internal standard.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline. Optimization may be required based on the specific SPE cartridge and equipment used.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water.
-
Do not allow the cartridge to dry out between steps.
-
-
Cartridge Equilibration:
-
Pass 5 mL of the appropriate buffer or acidified water (matching the sample pH) through the cartridge.
-
-
Sample Loading:
-
Load the pre-treated urine sample (e.g., 1-5 mL) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the retained this compound and cilazaprilat with a small volume (e.g., 1-2 mL) of an appropriate organic solvent, such as methanol or acetonitrile.
-
Collect the eluate for analysis.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the HPLC mobile phase.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the determination of this compound and cilazaprilat in urine using SPE followed by different analytical techniques.
Table 1: Recovery Rates for Solid-Phase Extraction of this compound and Cilazaprilat from Urine.
| Analyte | SPE Sorbent | Recovery (%) | Reference |
| This compound | C8 | > 85 | [1] |
| Cilazaprilat | C8 | > 85 | [1] |
| This compound | C(R) | > 85 | [2] |
| Cilazaprilat | C(R) | > 85 | [2] |
Table 2: Method Validation Parameters for the Quantification of this compound and Cilazaprilat in Urine.
| Parameter | This compound | Cilazaprilat | Analytical Method | Reference |
| Limit of Detection (LOD) | 50 ng/mL | 40 ng/mL | HPLC-Amperometric Detection | [1] |
| 70 ng/mL | 70 ng/mL | HPLC-Photometric Detection | [2] | |
| Limit of Quantification (LOQ) | 1.6 µg/mL | 1.8 µg/mL | HPLC-UV Detection | [3] |
| Linearity Range | 1.6 - 15.0 µg/mL | 1.8 - 20.0 µg/mL | HPLC-UV Detection | [3] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a urine sample.
Conclusion
The described solid-phase extraction protocol provides an effective and reliable method for the extraction and pre-concentration of this compound and its active metabolite, cilazaprilat, from human urine samples. The high recovery rates and suitability for subsequent sensitive analytical techniques like HPLC make this method ideal for clinical and research applications. The provided quantitative data from various studies can serve as a benchmark for method development and validation in your laboratory.
References
- 1. Quantitative determination of the angiotensin-converting enzyme inhibitor this compound and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the antihypertensive drug this compound and its active metabolite cilazaprilat in pharmaceuticals and urine by solid-phase extraction and high-performance liquid chromatography with photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Cilazapril in Vascular Injury and Remodeling Studies
Introduction
Cilazapril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor.[1] It is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[2] By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a key peptide in the renin-angiotensin system (RAS).[1][2] Angiotensin II is a powerful vasoconstrictor and also promotes cell proliferation, inflammation, and fibrosis, all of which are critical processes in vascular injury and remodeling.[3] These properties make this compound an invaluable pharmacological tool for researchers studying the mechanisms of vascular disease, neointimal hyperplasia, and the therapeutic potential of RAS inhibition.
Mechanism of Action
This compound's primary mechanism is the competitive inhibition of ACE.[2] This action has a dual effect on the vascular system:
-
Inhibition of Angiotensin II Production: By reducing Angiotensin II levels, this compound mitigates its pathological effects, including vasoconstriction, smooth muscle cell (SMC) proliferation and migration, and inflammation. This is central to its ability to reduce neointimal formation after vascular injury.[3][4] Angiotensin II is known to induce the expression of various growth factors, such as platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF), which are implicated in the proliferative response to injury.[3][5]
-
Potentiation of Bradykinin: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator that acts via nitric oxide (NO) release.[2][6] By inhibiting ACE, this compound increases local bradykinin levels, promoting vasodilation and potentially contributing to improved endothelial function.
These interconnected pathways are fundamental to understanding how this compound modulates the vascular response to injury and chronic hypertensive remodeling.
Quantitative Data Summary
The effects of this compound have been quantified in various preclinical and clinical studies. The tables below summarize key findings.
Table 1: Effects of this compound on Neointimal Formation in Animal Models
| Model/Species | Injury Type | This compound Dose | Key Finding | Citation(s) |
| Rat | Carotid Artery Balloon Injury | 10 mg/kg/day | 81% inhibition of neointimal thickening after 2 weeks. | [7] |
| Rat | Carotid Artery Balloon Injury | Not specified | 80% reduction in intimal hyperplasia. | [4] |
| Rat | Carotid Artery Balloon Injury | 0-25 mg/kg/day | Dose-dependent inhibition of smooth muscle accumulation. | [8] |
| Spontaneously Hypertensive Rat | Carotid Artery Balloon Injury | Not specified | Suppressed expression of bFGF mRNA and protein in intimal SMCs. | [5] |
| Baboon | Carotid Endarterectomy | 20 mg/kg/day | No significant difference in neointimal cross-sectional area vs. control. | [9][10] |
| Baboon | Femoral Artery Ballooning | 20 mg/kg/day | No significant difference in neointimal cross-sectional area vs. control. | [9][10] |
Table 2: Effects of this compound on Vascular Remodeling in Human Studies
| Patient Population | Parameter Measured | This compound Dose | Key Finding | Citation(s) |
| Essential Hypertension | Media-to-lumen ratio (subcutaneous small arteries) | Not specified | Ratio corrected to normotensive levels after 1 year (vs. no change with atenolol). | [11][12] |
| Essential Hypertension | Endothelium-dependent relaxation (acetylcholine) | Not specified | Improved relaxation responses (vs. blunted in atenolol group). | [11][12] |
| Mild to Moderate Essential Hypertension | Minimal forearm vascular resistance (FVR) | 5 mg twice daily | Significantly decreased minimal FVR by ~16% after 20 weeks. | [13][14] |
| Mild to Moderate Essential Hypertension | Endothelium-dependent vasodilation (acetylcholine) | 5 mg twice daily | No significant change after 20 weeks of therapy. | [13][14] |
Experimental Protocols
Protocol 1: Rat Carotid Artery Balloon Injury Model
This is a widely used preclinical model to induce neointimal hyperplasia, mimicking the restenosis process after angioplasty.
Objective: To induce a consistent vascular injury to study the effect of this compound on smooth muscle cell proliferation and neointimal formation.
Materials:
-
Male Wistar rats (or Spontaneously Hypertensive Rats)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical microscope
-
Micro-surgical instruments
-
2F Fogarty balloon catheter
-
Heparinized saline
-
Sutures
-
This compound (for oral gavage or drinking water)
Procedure:
-
Pre-treatment: Begin this compound administration (e.g., 10 mg/kg/day via oral gavage) several days (e.g., 6 days) prior to surgery for optimal effect.[15] A control group should receive the vehicle.
-
Anesthesia and Surgical Prep: Anesthetize the rat and place it in a supine position. Shave and sterilize the neck area.
-
Vessel Exposure: Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vascular Control: Place temporary ligatures around the CCA proximally and the ICA distally. Place a permanent ligature on the ECA distally.
-
Arteriotomy and Injury: Make a small incision in the ECA. Introduce a 2F balloon catheter through the incision into the CCA.
-
Endothelial Denudation: Inflate the balloon with a small volume of saline to a pressure that causes slight vessel distension. Pass the inflated balloon through the CCA three times to denude the endothelium.[5][7]
-
Closure: Remove the catheter and ligate the ECA stump. Remove the temporary ligatures to restore blood flow from the CCA to the ICA. Close the surgical incision in layers.
-
Post-operative Care: Administer analgesics as required and monitor the animal's recovery. Continue daily this compound/vehicle administration for the desired study period (e.g., 14 or 28 days).[8]
References
- 1. This compound. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Effect of this compound, a converting enzyme inhibitor, on cardiovascular hypertrophy in the hypertensive patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses myointimal proliferation after vascular injury: effects on growth factor induction in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin-converting enzyme inhibitor this compound suppresses expression of basic fibroblast growth factor messenger ribonucleic acid and protein in endothelial and intimal smooth muscle cells in a vascular injury model of spontaneous hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Heparin and this compound together inhibit injury-induced intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of angiotensin converting enzyme inhibition with this compound on intimal hyperplasia in injured arteries and vascular grafts in the baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. Correction of remodeling and function of small arteries in human hypertension by this compound, an angiotensin I-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. ahajournals.org [ahajournals.org]
- 14. Effects of this compound on vascular structure and function in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on the proliferative response after vascular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilazapril in Renal Research: A Review of its Effects on Kidney Function and Hemodynamics
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antihypertensive agents on renal physiology is paramount. Cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, has been the subject of numerous studies investigating its impact on renal function and hemodynamics. This document provides a detailed overview of key experimental findings and protocols, offering a valuable resource for designing future studies in this domain.
This compound exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This mechanism leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2] Beyond its primary antihypertensive action, this compound has demonstrated significant effects on renal hemodynamics and proteinuria, suggesting a potential role in renal protection.[3][4]
Key Findings from Clinical Studies
Effects on Renal Hemodynamics
This compound has been shown to favorably modulate renal hemodynamics. In a study involving hypertensive patients with normal renal function, short-term administration of this compound (5 mg once daily) for four weeks resulted in a significant increase in effective renal plasma flow (ERPF) and effective renal blood flow (ERBF).[5] This was accompanied by a significant decrease in renal vascular resistance (RVR) and filtration fraction (FF), while the glomerular filtration rate (GFR) remained unchanged.[5] These findings suggest that this compound induces a greater vasodilation of the efferent arteriole compared to the afferent arteriole, a characteristic effect of ACE inhibitors that can lead to a reduction in intraglomerular pressure.
In hypertensive patients with renal disease, a one-month treatment with this compound (2.5 to 5.0 mg daily) also led to a significant reduction in renal vascular resistance, although no significant changes were observed in effective renal plasma flow or glomerular filtration rate.[6]
Impact on Glomerular Filtration Rate (GFR)
The effect of this compound on GFR can vary depending on the patient's underlying renal function. In hypertensive patients with moderate to severe renal impairment, long-term treatment with this compound did not adversely affect GFR; in fact, it remained unchanged in five out of ten patients, improved in four, and slightly decreased in one.[3] Similarly, in hypertensive patients with non-insulin-dependent diabetes mellitus (NIDDM), both normoalbuminuric and microalbuminuric, this compound was associated with a decline in GFR over a three-year period, a change that was significantly and inversely related to the decrease in mean blood pressure.[7]
A comparative study with the beta-blocker atenolol in patients with essential hypertension and normal renal function showed a significantly smaller decline in GFR over 6 and 12 months with this compound treatment.[8]
Reduction of Proteinuria
A consistent finding across multiple studies is the ability of this compound to reduce urinary protein excretion. In hypertensive patients with moderate-to-severe chronic renal failure, this compound significantly reduced urinary protein excretion from 2.51 ± 0.75 g/L to 0.51 ± 0.10 g/L.[3] In a study involving hypertensive patients with chronic renal failure, this compound, both alone and in combination with nitrendipine, significantly lowered albuminuria compared to nitrendipine alone.[9] This effect on proteinuria is thought to be a key component of the renal protective effects of ACE inhibitors.
Quantitative Data Summary
| Study Population | This compound Dosage | Duration | Key Findings |
| Hypertensive patients with moderate-to-severe chronic renal failure (n=10)[3] | 0.5 mg/day, increased up to 5 mg/day | 6 months | SDBP: ↓ from 107 ± 2 to 95 ± 2 mmHg (p < 0.001); Urinary Protein Excretion: ↓ from 2.51 ± 0.75 to 0.51 ± 0.10 g/L (p < 0.05); GFR: Unchanged in 5 patients, improved in 4, slightly decreased in 1. |
| Mild to moderate hypertensive subjects (n=20)[5] | 5 mg once a day | 4 weeks | SBP, DBP, MBP: ↓ (p < 0.001); RVR, FF: ↓ (p < 0.001); ERPF, ERBF: ↑ (p < 0.001). |
| Hypertensive NIDDM patients (normoalbuminuric n=26, microalbuminuric n=18)[7] | Not specified | 3 years | GFR decline (normoalbuminuric): 2.03 ± 0.66 ml/min/1.73 m² per year; GFR decline (microalbuminuric): 2.15 ± 0.69 ml/min/1.73 m² per year. |
| Hypertensive patients with renal disease (n=11)[6] | 2.5 to 5.0 mg every 24 hours | 1 month | Systolic and Diastolic BP: ↓ significantly; Renal Vascular Resistance: ↓ significantly; ERPF, GFR, Creatinine Clearance: No significant change. |
| Hypertensive patients with chronic renal failure (n=11)[9] | Not specified | 1 week | MAP (with nitrendipine): ↓ 10.3 ± 2.1% (p < 0.01); Filtration Fraction: ↓ to 20.4 ± 1.2% (p < 0.01); Albuminuria (vs. nitrendipine): ↓ to 0.38 ± 0.14 mg/min (p < 0.01). |
| Patients with essential hypertension (n=257)[8] | Not specified | 24 months | GFR reduction (vs. atenolol at 6 months): 1.0 vs. 4.0 ml/min x 1.73 m² (p < 0.01); GFR reduction (vs. atenolol at 12 months): 2.0 vs. 4.5 ml/min x 1.73 m² (p < 0.05). |
Experimental Protocols
Measurement of Renal Hemodynamics
A common methodology for assessing renal hemodynamics involves radionuclide studies.[5]
-
Effective Renal Plasma Flow (ERPF): Measured using 131I-hippuran clearance.
-
Glomerular Filtration Rate (GFR): Measured using 99mTc-DTPA or 51Cr-labeled EDTA clearance.[5][7]
-
Calculated Parameters:
-
Effective Renal Blood Flow (ERBF): ERBF = ERPF / (1 - Hematocrit)
-
Filtration Fraction (FF): FF = GFR / ERPF
-
Renal Vascular Resistance (RVR): RVR = Mean Arterial Pressure (MAP) x 80 / ERBF
-
Assessment of Proteinuria
Urinary protein or albumin excretion is a key marker of renal damage.
-
24-hour Urine Collection: Patients collect all urine over a 24-hour period for the measurement of total protein or albumin.
-
Albumin Excretion Rate (AER): Calculated from the concentration of albumin in the 24-hour urine collection. Microalbuminuria is often defined as an AER between 20 and 200 µ g/min .[7]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and its effects on the kidney can be visualized through the following diagrams.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. Effect of this compound in hypertensive patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Effects of this compound on renal haemodynamics and function in hypertensive patients: a randomised controlled study versus hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound on renal function and hormones in hypertensive patients with renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and amlodipine on kidney function in hypertensive NIDDM patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of angiotensin-converting enzyme inhibition versus conventional antihypertensive therapy on the glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of nitrendipine and this compound on renal hemodynamics and albuminuria in hypertensive patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cilazapril Solid Dosage Form Stability: A Technical Support Center
Welcome to the technical support center for cilazapril solid dosage forms. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the stability of this compound in solid dosage forms.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound tablets are showing significant degradation during stability studies. What are the most likely causes?
A1: this compound is known to be a moisture-sensitive compound, and its degradation is often accelerated by environmental factors and certain excipients.[1][2] The primary causes of instability in solid dosage forms include:
-
High Humidity and Temperature: Exposure to elevated relative humidity (RH) and temperature significantly accelerates the degradation of this compound.[3][4]
-
Incompatible Excipients: Certain common excipients can promote degradation. Studies have shown that hypromellose, lactose monohydrate, and talc can negatively impact this compound's stability.[1][5]
-
Inadequate Packaging: Improper packaging that fails to protect the dosage form from moisture ingress is a critical factor.[3][4]
-
Manufacturing Process: Manufacturing methods like wet granulation can introduce moisture and contribute to instability.[1]
Q2: What is the primary degradation product of this compound and how is it formed?
A2: The main degradation product of this compound in solid dosage forms is cilazaprilat .[1][2] this compound is a prodrug that is hydrolyzed to its active form, cilazaprilat.[6][7] This conversion, which is a degradation pathway in the final dosage form, is primarily driven by hydrolysis. The degradation kinetics have been shown to follow an autocatalytic model.[1]
Q3: How can I improve the stability of my this compound formulation?
A3: To enhance the stability of this compound solid dosage forms, consider the following strategies:
-
Excipient Selection:
-
Control of Manufacturing Environment:
-
Maintain a low-humidity environment during manufacturing and storage.
-
Avoid wet granulation processes if possible.[1]
-
-
Packaging:
-
Formulation Strategies:
-
Investigate the use of stabilizers and desiccants within the formulation or packaging.[8]
-
Q4: I am observing interactions between this compound and other active pharmaceutical ingredients (APIs) in a fixed-dose combination. What is known about this?
A4: Co-formulating this compound with other APIs can affect its stability. For example, studies have shown that hydrochlorothiazide can accelerate the degradation of this compound in fixed-dose combination tablets, particularly in the absence of protective packaging.[3][4] This interaction shortens the induction time of the degradation reaction and increases the reaction rate constant.[3]
Data Summary: Impact of Excipients on this compound Stability
The choice of excipients plays a crucial role in the stability of this compound. The following table summarizes the observed effects of various excipients on this compound degradation.
| Excipient | Effect on this compound Stability | Observed this compound Loss (under stress conditions) | Reference |
| Maize Starch | Positive (Stabilizing) | 10.8% loss after 360 days | [1][2] |
| Hypromellose | Negative (Destabilizing) | Significantly impairs stability | [1][5] |
| Lactose Monohydrate | Negative (Destabilizing) | Significantly impairs stability | [1][5] |
| Talc | Negative (Destabilizing) | Significantly impairs stability | [1][5] |
| Polyvinylpyrrolidone (PVP) | Potential Stabilizer | Lower degradation rate constant compared to pure this compound | [5] |
| Pure this compound (Control) | - | 35% loss after 360 days | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (e.g., 2 M HCl)[9]
-
Sodium hydroxide (e.g., 2 M NaOH)[9]
-
Hydrogen peroxide (e.g., 30% w/v H₂O₂)[9]
-
High-purity water
-
Calibrated stability chambers (for thermal and photolytic stress)
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 2 M HCl.
-
Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 18 hours).[10]
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 2 M NaOH.
-
Keep the solution at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 hours).[10]
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 30% H₂O₂.
-
Store at room temperature for a specified duration.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose solid or solution samples of this compound to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At predefined time points, withdraw samples from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify this compound and its degradation products.[9]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides an example of an HPLC method suitable for separating this compound from its degradation products.
Objective: To quantify this compound in the presence of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector
-
Reversed-phase C18 column (e.g., Phenomenex Luna C18)[9]
Chromatographic Conditions:
-
Mobile Phase: Methanol-phosphate buffer (pH 3) (55:45, v/v)[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[9]
-
Detection Wavelength: 212 nm[9]
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Prepare the sample solution (from tablets or forced degradation studies) in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify and quantify the this compound peak based on its retention time and peak area compared to the standard. Degradation products can be identified by their different retention times.
Visualizations
References
- 1. How to stabilize this compound-containing solid dosage forms? The optimization of a final drug formulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. scite.ai [scite.ai]
- 3. ptfarm.pl [ptfarm.pl]
- 4. This compound stability in the presence of hydrochlorothiazide in model mixtures and fixed dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
Overcoming analytical challenges in cilazapril quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cilazapril.
Troubleshooting Guide
This guide addresses common analytical challenges encountered during this compound quantification in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I observing asymmetric or tailing peaks for this compound in my HPLC analysis?
Answer: Peak asymmetry for this compound is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Column Degradation: Voids or contamination in the analytical column can cause peak shape issues.[1]
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic form. A lower pH (e.g., around 3) is often effective.[2]
-
Use of Additives: Incorporate a competing base, such as triethylamine (TEA) or a long-chain amine like hexylamine or heptylamine (up to 0.1% v/v), into the mobile phase. These additives mask the active silanol sites on the stationary phase, significantly improving peak symmetry.
-
-
Check for Column Overload:
-
Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
-
-
Evaluate Column Condition:
-
If the problem persists, it may indicate a deteriorating column. Try flushing the column or replacing it with a new one.[1]
-
Question: My this compound peak retention time is shifting between injections. What could be the cause?
Answer: Retention time shifts can be caused by several factors related to the HPLC system and method parameters:
-
Mobile Phase Composition: Inconsistent mobile phase preparation or changes in the solvent composition over time can lead to shifts in retention.
-
Flow Rate Fluctuation: An unstable pump flow rate will directly impact retention times.
-
Column Temperature: Variations in the column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can cause retention time drift.
Troubleshooting Steps:
-
Ensure Mobile Phase Consistency: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Check Pump Performance: Monitor the pump pressure for any unusual fluctuations. If necessary, prime the pump to remove air bubbles.
-
Control Column Temperature: Use a column oven to maintain a constant and consistent temperature.
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Question: I am seeing unexpected peaks in my chromatogram during a stability study. How do I identify them?
Answer: The appearance of new peaks in a stability study of this compound likely indicates degradation. This compound is susceptible to degradation under various stress conditions, including acidic, basic, and oxidative environments.[3]
Troubleshooting and Identification Workflow:
-
Characterize the Degradation Conditions: Note the specific stress condition (e.g., acid hydrolysis, oxidation) that led to the appearance of the new peak. This provides clues about the nature of the degradant.
-
Forced Degradation Studies: To confirm and identify degradation products, perform forced degradation studies under controlled conditions (e.g., 2 M HCl, 2 M NaOH, 30% H₂O₂).[3] This will help in systematically generating and identifying the degradation products.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can help in identifying the molecular weight of the degradation products. For example, under alkaline conditions, a degradant with m/z = 389 has been identified, and under oxidative conditions, a degradant with m/z = 433 has been observed.[3]
-
Infrared (IR) Spectroscopy: If the degradation products can be isolated, IR spectroscopy can provide information about the functional groups present.[3]
-
Bioanalytical Issues
Question: I am experiencing low recovery of this compound from plasma/urine samples. What are the potential causes and solutions?
Answer: Low recovery in bioanalytical methods is often related to the sample preparation and extraction steps.
-
Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction, solid-phase extraction) may not be optimal for this compound.
-
Matrix Effects: Endogenous components in biological matrices like plasma or urine can interfere with the ionization of this compound in mass spectrometric detection, leading to ion suppression and apparently low recovery.[4][5]
-
Analyte Instability: this compound may be degrading during the sample collection, storage, or extraction process.
Troubleshooting Steps:
-
Optimize Extraction Procedure:
-
Solid-Phase Extraction (SPE): This is a common and effective method for extracting this compound from biological fluids. Using C8 cartridges has been shown to yield recoveries greater than 85%.[6]
-
Experiment with different sorbents and elution solvents to maximize recovery.
-
-
Mitigate Matrix Effects:
-
Improve Sample Cleanup: Enhance the sample preparation to remove interfering matrix components.
-
Chromatographic Separation: Modify the HPLC method to separate this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.
-
-
Ensure Analyte Stability:
-
Keep samples on ice during processing and store them at appropriate low temperatures (e.g., -80 °C).
-
Investigate the stability of this compound in the biological matrix under the storage and handling conditions of your experiment.
-
Frequently Asked Questions (FAQs)
What are the common analytical methods for this compound quantification?
Several methods are available, with the choice depending on the application:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique, often with UV or mass spectrometric detection. It is a stability-indicating method capable of separating this compound from its degradation products.[3][7]
-
TLC-Densitometry: A simpler and more economical chromatographic method that can also be used for stability-indicating assays.[3]
-
Spectrophotometry: A straightforward and cost-effective method suitable for the quantification of this compound in bulk and pharmaceutical formulations, but it is not stability-indicating.[8]
-
Voltammetry: A sensitive electrochemical method for the determination of this compound.
What are the key validation parameters for a this compound quantification method?
A typical method validation for this compound quantification should include the following parameters:
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
How does the presence of hydrochlorothiazide affect this compound stability and analysis?
Co-formulation with hydrochlorothiazide can accelerate the degradation of this compound, especially in the presence of humidity and elevated temperatures. This interaction follows an autocatalytic reaction kinetic mechanism. Therefore, when analyzing combination products, it is crucial to use a stability-indicating method that can separate this compound from its degradation products and from hydrochlorothiazide. Proper packaging, such as blister packs that protect from moisture, is essential to maintain the stability of such formulations.
Quantitative Data Summary
| Method | Matrix/Sample Type | Linearity Range | Accuracy (Recovery %) | LOD | LOQ | Reference |
| HPLC-UV | Pharmaceutical Formulation | 10–100 µg/mL | 100.03 ± 0.579 | - | - | [3] |
| HPLC with Amperometric Detection | Urine | - | > 85% | 50 ng/mL | - | [6] |
| TLC-Densitometry | Pharmaceutical Formulation | 1–14 µ g/spot | 99.97 ± 1.265 | - | - | [3] |
| Visible Spectrophotometry | Bulk Drug | 10-50 µg/mL | 98.5% to 99.12% | 3.66 µg/ml | 11.1 µg/ml | |
| HPLC-UV | Tablets (simultaneous with other ACE inhibitors) | 5–35 µg/mL | 98.663 ± 1.203 | - | - | [2] |
Experimental Protocols
1. HPLC Method for this compound in the Presence of its Degradation Products
-
Column: Phenomenex Luna C18
-
Mobile Phase: Methanol-phosphate buffer, pH 3 (55:45, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 212 nm
-
Temperature: 25 °C
-
Procedure:
-
Prepare standard solutions of this compound in the mobile phase.
-
Inject the samples into the HPLC system.
-
Quantify based on the peak area of this compound.[3]
-
2. Spectrophotometric Method for this compound Quantification
-
Principle: This method is based on the reaction of this compound with an aromatic aldehyde in the presence of a strong acid to form a colored product.
-
Reagents:
-
This compound standard solution
-
Aromatic aldehyde solution (e.g., vanillin)
-
Concentrated sulfuric acid
-
-
Procedure:
-
To a series of this compound standard solutions, add the aromatic aldehyde solution and concentrated sulfuric acid.
-
Allow the color to develop.
-
Measure the absorbance at the wavelength of maximum absorption.
-
Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample.
-
Visualizations
Caption: A typical experimental workflow for the quantification of this compound using HPLC.
Caption: A logical troubleshooting guide for addressing peak asymmetry in this compound HPLC analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Quantitative determination of the angiotensin-converting enzyme inhibitor this compound and its active metabolite cilazaprilat in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Spectrophotometric quantitative determination of this compound and hydrochlorothiazide in tablets by chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cilazapril Delivery in Experimental Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of cilazapril in experimental animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized quantitative data to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1][2] Cilazaprilat is a potent and specific inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, cilazaprilat reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[3] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a vasodilator.[4] Therefore, inhibition of ACE by cilazaprilat also leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[3][5]
Q2: What are the common experimental animal models used to study the efficacy of this compound?
A2: The most commonly used animal model for studying the antihypertensive effects of this compound is the Spontaneously Hypertensive Rat (SHR).[6][7][8] The SHR model develops hypertension genetically and is a well-established model for essential hypertension in humans. Other models that can be used include rats with Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertension, which is a model of nitric oxide deficient hypertension.[9][10] Renal hypertension models, such as the two-kidney, one-clip (2K1C) Goldblatt model, have also been used to evaluate this compound's efficacy.[3] Conscious renal-hypertensive dogs are another relevant model for studying the cardiovascular effects of this compound.[11]
Q3: What is a suitable vehicle for oral administration of this compound in rats?
A3: For oral administration in rats, this compound can be suspended in distilled water or a commercially available suspending agent like Ora-Blend®.[6][12] Studies have shown that a 1 mg/mL oral suspension of this compound in Ora-Blend® is stable for at least 28 days at room temperature when stored in amber glass or PET bottles.[12] Another option is to suspend this compound in a 2% gum acacia solution.[7] The choice of vehicle may depend on the specific experimental design and the duration of the study.
Q4: What are the potential adverse effects of this compound in animal models?
A4: The most common adverse effect of this compound in animal models is hypotension, particularly at higher doses or in volume-depleted animals.[11] In some cases, reflex tachycardia (an increase in heart rate) may be observed, although this is not always the case.[11] At very high doses in dogs, small decreases in cardiac output and myocardial contractile force have been noted.[2] Long-term studies in rats have shown that chronic treatment can lead to a reduction in heart weight, suggesting it may prevent cardiac hypertrophy.[7] It is important to monitor animals for signs of hypotension, such as lethargy or weakness, especially during the initial dosing period.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in blood pressure readings between animals in the same treatment group. | 1. Improper animal handling and restraint leading to stress-induced blood pressure fluctuations.2. Inconsistent oral gavage technique, resulting in variable drug delivery.3. Incorrect placement or size of the tail-cuff for non-invasive blood pressure measurement. | 1. Acclimatize animals to the handling and measurement procedures for several days before the experiment. Ensure a quiet and consistent environment during measurements.[13][14]2. Ensure all personnel are thoroughly trained in oral gavage techniques. Use a consistent volume and speed of administration.[15]3. Select the correct cuff size for the animal's tail diameter. Ensure the cuff is placed snugly but not too tight at the base of the tail.[13][16] |
| Precipitation or instability of this compound in the dosing solution. | 1. This compound has low water solubility.[4]2. The pH of the solution may not be optimal for stability.3. Interaction with other components in the vehicle. | 1. Prepare a suspension rather than a solution. Use a suspending agent like Ora-Blend® or 2% gum acacia to ensure uniform distribution.[7][12]2. The pH of a 1% suspension of this compound is approximately 4.99.[4] Maintain a consistent pH for your formulation. Avoid highly acidic or alkaline conditions.3. Use a simple and well-defined vehicle. If using a commercial suspending agent, ensure it is compatible with this compound. |
| Unexpected mortality or severe adverse events in treated animals. | 1. Overdose leading to severe hypotension.2. Dehydration or volume depletion in the animals, which can potentiate the hypotensive effects of this compound.[11]3. Potential drug interactions if co-administering with other compounds. | 1. Carefully calculate the dose based on the most recent body weight of each animal. Start with a lower dose if unsure about the animal's sensitivity.2. Ensure animals have free access to drinking water. If using diuretics in the experimental model, be particularly cautious with the this compound dose.[11]3. Review the literature for known drug interactions. For example, concurrent use of diuretics can potentiate the hypotensive effect of this compound.[11] |
| This compound administration does not result in the expected decrease in blood pressure. | 1. Incorrect dose or frequency of administration.2. Poor absorption of the drug due to improper gavage technique (e.g., administration into the trachea).3. The animal model is not responsive to ACE inhibition. | 1. Verify the dose calculations and the dosing schedule. For spontaneously hypertensive rats, oral doses of 10-30 mg/kg/day have been shown to be effective.[2][6]2. Confirm proper oral gavage technique. Observe the animal for any signs of respiratory distress after dosing.3. Ensure the chosen animal model has an activated renin-angiotensin system, as this is the primary target of this compound. |
Quantitative Data
Table 1: Efficacy of Oral this compound in Spontaneously Hypertensive Rats (SHR)
| Dose | Treatment Duration | Change in Mean Arterial Pressure (mmHg) | Reference |
| 1 mg/kg/day | Chronic | Did not significantly reduce blood pressure | [1] |
| 3 mg/kg (acute, IV) | Single dose | ↓ 31 | [1] |
| 10 mg/kg/day | 9 weeks | ↓ 69 | [1] |
| 10 mg/kg/day | 10 weeks | Prevented the development of hypertension | [6] |
| 30 mg/kg (single dose) | Single dose | Significant reduction for > 6 hours | [3] |
Table 2: Pharmacokinetic Parameters of Cilazaprilat in Different Species
| Species | Dose and Route | Tmax (h) | t½ (terminal phase, h) | Bioavailability (%) | Reference |
| Human | 2.5 mg (oral this compound) | ~1.7 | ~45 | 57 | [17] |
| Rat | 0.1 mg/kg (oral this compound) | - | - | 98 (absorption) | [2] |
| Dog | 10 mg/kg (oral this compound) | - | > 24 (duration of action) | - | [11] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Prepare a 1 mg/mL suspension by triturating the this compound powder with a small amount of Ora-Blend® to form a smooth paste.
-
Gradually add the remaining Ora-Blend® while mixing continuously to achieve the final volume.
-
Store the suspension in a labeled amber bottle at room temperature. Shake well before each use.[12]
-
-
Animal Handling and Dosing:
-
Gently restrain the rat, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Slowly and gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in place, administer the this compound suspension slowly and steadily.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing.
-
Protocol 2: Induction of Hypertension in Rats using L-NAME
-
Animal Model: Use male Wistar or Sprague-Dawley rats.
-
L-NAME Administration:
-
Duration: Continue L-NAME administration for 4-5 weeks to induce sustained hypertension.[9][10]
-
Monitoring: Monitor the systolic blood pressure of the rats weekly using a non-invasive tail-cuff method to confirm the development of hypertension.[7]
Protocol 3: Non-Invasive Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)
-
Acclimatization:
-
Procedure:
-
Place the rat in an appropriate-sized restrainer.
-
Place the tail-cuff and a pulse transducer on the base of the rat's tail.
-
Warm the tail to a temperature of 32-35°C to ensure adequate blood flow.[13]
-
Inflate the cuff to a pressure above the expected systolic pressure and then slowly deflate it.
-
The system will detect the return of the pulse as the pressure decreases, providing the systolic blood pressure reading.
-
Repeat the measurement several times to obtain a stable and reliable average.[13][16]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting logic for experimental variability.
References
- 1. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Effects of this compound on cerebral vasodilatation in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound prevents hypertension in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. besps.journals.ekb.eg [besps.journals.ekb.eg]
- 11. Cardiovascular effects of the new angiotensin-converting-enzyme inhibitor, this compound, in anesthetized and conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of this compound in pediatric oral suspensions prepared from commercially available tablet dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Angiotensin-Converting Enzyme Inhibitors (ACEI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. adinstruments.com [adinstruments.com]
- 17. The pharmacokinetics and bioavailability of this compound in normal man - PMC [pmc.ncbi.nlm.nih.gov]
Cilazapril Degradation: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation kinetics and pathways of Cilazapril. The information is presented in a question-and-answer format to directly address common issues and queries that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound primarily degrades through hydrolysis of its ethyl ester group to form its active metabolite, Cilazaprilat. This hydrolysis can occur under acidic, basic, and neutral conditions. Additionally, this compound can undergo oxidative degradation. Forced degradation studies have identified several degradation products under various stress conditions.[1]
Q2: What are the known degradation products of this compound?
A2: Under forced degradation conditions, a total of seven degradation products have been identified.[1]
-
Acidic and Basic Hydrolysis: The main degradation product is Cilazaprilat.[1][2]
-
Neutral Hydrolysis: Five distinct degradation products are formed.[1]
-
Oxidative Degradation: Two degradation products are generated.[1]
The structures of these degradation products have been elucidated using techniques such as LC-MS/TOF, LC-MSn, and NMR spectroscopy.[1]
Q3: What is the typical kinetic model for this compound degradation?
A3: The degradation of this compound in the solid state, particularly in the presence of moisture and heat, generally follows first-order kinetics.[3] However, in some cases, especially in the presence of certain excipients or in combination with other drugs, the degradation may follow an autocatalytic reaction kinetic mechanism, which can be described by the Prout-Tompkins equation.
Troubleshooting Guides
Q1: I am observing significant peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I resolve it?
A1: Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based column packing.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For this compound, using an acidic mobile phase (e.g., pH 2.0-3.0) ensures that it is consistently in its protonated form, minimizing interactions with silanols.[4]
-
-
Active Silanol Groups on the Column: The silica backbone of C18 columns has residual silanol groups that can interact with basic analytes.
-
Solution: Use a base-deactivated column or add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[5]
-
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of sample matrix components on the column frit or at the head of the column can cause peak distortion.
-
Solution: Use a guard column and ensure adequate sample preparation to remove particulates. Regularly flush the column with a strong solvent.[5]
-
Q2: I am having trouble separating all the degradation products from the parent this compound peak. What can I do to improve the resolution?
A2: Achieving baseline separation of all degradation products is crucial for a stability-indicating method.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier and buffer composition may not be suitable for separating all compounds.
-
Solution: Experiment with different organic modifiers (acetonitrile vs. methanol) or a combination of both. Adjust the gradient slope or switch to an isocratic elution if appropriate. A mobile phase consisting of acetonitrile, methanol, and a phosphate buffer at pH 2.0 has been shown to be effective.[4]
-
-
Inadequate Column Chemistry: The column stationary phase may not be providing the necessary selectivity.
-
Solution: Screen different column chemistries, such as a C8 or a phenyl-hexyl column, in addition to the standard C18.
-
-
Flow Rate and Temperature: These parameters can influence resolution.
-
Solution: Optimize the flow rate; a lower flow rate generally improves resolution but increases run time. Adjusting the column temperature can also alter selectivity.
-
Q3: My quantitative results for this compound stability studies are inconsistent. What could be the reasons?
A3: Inconsistent results can stem from various factors throughout the experimental workflow.
Possible Causes and Solutions:
-
Sample Preparation Variability: Inconsistent extraction efficiency or dilution errors can lead to variable results.
-
Solution: Ensure a validated and standardized sample preparation protocol is strictly followed. Use calibrated pipettes and volumetric flasks.
-
-
Instability of Standard Solutions: this compound is unstable in solution. The stability of your standard and sample solutions can affect accuracy.
-
Solution: Prepare fresh standard solutions regularly and store them under appropriate conditions (e.g., refrigerated and protected from light).
-
-
HPLC System Issues: Fluctuations in pump performance, injector variability, or detector drift can all contribute to poor precision.
-
Solution: Regularly perform system suitability tests (e.g., checking for retention time and peak area reproducibility of a standard injection) to ensure the HPLC system is performing correctly.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagents/Parameters | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M - 1.0 M HCl | Cilazaprilat | [2] |
| Basic Hydrolysis | 0.1 M - 1.0 M NaOH | Cilazaprilat | [2] |
| Neutral Hydrolysis | Water at 70°C | Five degradation products | [1] |
| Oxidative Degradation | 3% - 30% H₂O₂ | Two degradation products | [1][2] |
| Thermal Degradation | 70°C | Minor degradation | [2] |
| Photodegradation | Daylight | Minor degradation | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is based on a validated method for the separation of this compound and its primary degradation product, Cilazaprilat.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: LiChrospher® 100 RP-18 (5 µm), 250 x 4 mm.[4]
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (pH 2.0) in a ratio of 60:10:30 (v/v/v).[4]
-
Phosphate Buffer (pH 2.0) Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) in water, adjust the pH to 2.0 with phosphoric acid, and bring to the final volume.[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 212 nm.[4]
-
Column Temperature: Ambient.
-
Internal Standard (Optional): Benzocaine can be used as an internal standard.[4]
-
Sample Preparation: Dissolve the sample in methanol to achieve a suitable concentration.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before injection.[6]
-
Base Hydrolysis: Dissolve this compound in 0.5 M NaOH and keep at room temperature for a specified period (e.g., 10 minutes). Neutralize the solution before injection.[6]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C) for an extended period.
-
Photodegradation: Expose a solution of this compound to sunlight or a photostability chamber.
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: Troubleshooting workflow for common HPLC issues in this compound analysis.
References
- 1. Use of LC-MS/TOF, LC-MS(n), NMR and LC-NMR in characterization of stress degradation products: Application to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicriteria Optimization Methodology in Stability-Indicating Method Development of this compound and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC故障排除指南 [sigmaaldrich.com]
- 6. japsonline.com [japsonline.com]
Troubleshooting cilazapril's effects in cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using cilazapril in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1][2] In the body, it is rapidly hydrolyzed in the liver to its active metabolite, cilazaprilat .[1][3][4] Cilazaprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] By blocking this conversion, cilazaprilat leads to vasodilation and a reduction in aldosterone secretion.[4][6] ACE (also known as kininase II) is also responsible for degrading the vasodilator bradykinin; its inhibition by cilazaprilat may increase bradykinin levels, contributing to the overall therapeutic effect.[5]
Q2: Should I use this compound or cilazaprilat for my in vitro experiments?
A2: For most cell culture experiments, using the active metabolite, cilazaprilat , is recommended. This compound is a prodrug that requires hepatic (liver) metabolism to become active.[1][3][4] Most cell lines lack the specific enzymes necessary to efficiently convert this compound to cilazaprilat, so using this compound directly may lead to variable or negligible effects. Using cilazaprilat ensures direct and quantifiable inhibition of ACE activity in your cellular model.
Q3: What is the recommended solvent for preparing a stock solution of this compound or cilazaprilat?
A3: this compound and cilazaprilat are soluble in DMSO.[7] It is standard practice to prepare a high-concentration stock solution (e.g., 10 mM) in sterile, anhydrous DMSO. This stock can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What is the stability of cilazaprilat in cell culture medium?
A4: While specific data on cilazaprilat stability in various cell culture media is limited, the stability of small molecules in aqueous solutions can be affected by temperature, pH, and components in the medium like serum.[2] It is advisable to prepare fresh working solutions from a frozen stock for each experiment. If long-term incubation is required, consider the potential for degradation and replenish the medium with a fresh compound at appropriate intervals (e.g., every 24-48 hours).
Troubleshooting Guide
Issue 1: No Observable Effect at Expected Concentrations
Question: I am treating my cells with cilazaprilat at concentrations reported to be effective, but I am not observing the expected biological response (e.g., change in proliferation, signaling). What could be the issue?
Answer: This is a common issue that can arise from several factors. Consider the following troubleshooting steps:
-
Confirm the Target is Present: Does your cell line express Angiotensin-Converting Enzyme (ACE)? Verify ACE expression at the mRNA or protein level (e.g., via RT-qPCR or Western blot). Many cell lines may not express ACE, in which case an ACE inhibitor will have no direct on-target effect.
-
Use the Active Metabolite: Are you using this compound or cilazaprilat? As detailed in the FAQs, this compound is a prodrug and may not be activated by your cell line. Ensure you are using cilazaprilat for direct ACE inhibition.
-
Check Compound Potency: Has your stock solution been stored correctly? Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Use a fresh aliquot or prepare a new stock solution.
-
Optimize Concentration and Duration: The effective concentration can be highly cell-type dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) and test multiple time points (e.g., 24, 48, 72 hours).[8]
-
Assess Experimental Conditions: Are your cells healthy and in the logarithmic growth phase? Is the serum concentration in your medium appropriate? Components in serum can sometimes bind to small molecules, reducing their effective concentration.
Issue 2: High Cell Death or Unexpected Cytotoxicity
Question: My cells are dying or showing signs of stress even at low micromolar concentrations of cilazaprilat. Is this expected?
Answer: While potent ACE inhibition is the primary mechanism, high concentrations of any small molecule can lead to off-target effects or general cytotoxicity.
-
Vehicle Control is Crucial: Ensure you are running a vehicle-only control (e.g., 0.1% DMSO). High concentrations of the solvent can be toxic to cells. If your cilazaprilat-treated cells show more death than the vehicle control, the issue is likely with the compound itself.
-
Determine the IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, WST-1, or trypan blue exclusion) to determine the concentration of cilazaprilat that inhibits cell growth by 50% (GI50) or is lethal to 50% of cells (LC50). This will help you distinguish between a specific biological effect and general toxicity.
-
Consider Off-Target Effects: At high concentrations, the selectivity of inhibitors can decrease. While cilazaprilat is highly specific for ACE, it's possible it may interact with other cellular targets at concentrations significantly above its ACE IC50. Review literature for known off-target effects of ACE inhibitors.
-
Check for Contamination: Rule out contamination (e.g., microbial or chemical) in your compound stock or culture medium.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound experiments.
Quantitative Data Summary
The inhibitory potency of cilazaprilat can vary depending on the source of the Angiotensin-Converting Enzyme (ACE). The following tables summarize key quantitative data reported in the literature.
Table 1: IC50 Values of Cilazaprilat against ACE
| ACE Source | Substrate | IC50 (nM) | Reference |
|---|---|---|---|
| Rabbit Lung | Hip-His-Leu | 0.97 - 1.93 | [3] |
| Hog Lung | Hip-His-Leu | 2.83 | Product Monograph |
| Human Lung | Hip-His-Leu | 1.39 | Product Monograph |
| Human Plasma | Hip-His-Leu | 0.61 | Product Monograph |
Note: IC50 values can vary based on experimental conditions, such as substrate concentration and buffer composition.
Experimental Protocols
Protocol 1: Preparation of Cilazaprilat Stock and Working Solutions
-
Materials: Cilazaprilat powder, anhydrous DMSO, sterile microcentrifuge tubes, sterile cell culture medium.
-
Stock Solution (10 mM):
-
Under sterile conditions (e.g., in a biosafety cabinet), weigh out the appropriate amount of cilazaprilat powder. (Molecular Weight of Cilazaprilat: ~389.45 g/mol ).
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 3.9 mg of cilazaprilat in 1 mL of DMSO.
-
Vortex gently until fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final DMSO concentration in the medium applied to your cells does not exceed a non-toxic level (typically ≤0.1%). Prepare a vehicle control with the same final DMSO concentration.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume growth for 24 hours.
-
Treatment:
-
Prepare serial dilutions of cilazaprilat in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the appropriate cilazaprilat dilution or vehicle control medium to each well.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration that inhibits growth by 50%).
Visualizations
This compound's Mechanism of Action
This diagram illustrates the Renin-Angiotensin System (RAS) and the inhibitory action of cilazaprilat.
General Experimental Workflow
This diagram outlines a typical workflow for studying the effects of cilazaprilat in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Prediction of off-target effects on angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 7. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Impact of food on cilazapril absorption and bioavailability
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of food on the absorption and bioavailability of cilazapril.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the absorption and bioavailability of this compound?
A1: The co-administration of this compound with food leads to a modest reduction in the rate and extent of absorption. Ingestion of food just before taking this compound reduces the bioavailability of its active metabolite, cilazaprilat, by approximately 14%. The peak plasma concentration is also reduced, and the time to reach it is delayed.
Q2: How does food specifically affect the key pharmacokinetic (PK) parameters of this compound?
A2: When administered with food, the average peak plasma concentration (Cmax) of cilazaprilat is decreased by about 29-30%, and the time to reach this peak concentration (Tmax) is delayed by approximately one hour. The total drug exposure, measured by the area under the plasma concentration-time curve (AUC), is reduced by about 14%. The elimination rate of the drug remains unchanged.
Q3: Is the effect of food on this compound's bioavailability considered clinically significant?
A3: No, the observed pharmacokinetic changes are not considered to be clinically significant. Although food delays the onset of Angiotensin-Converting Enzyme (ACE) inhibition by about 30 minutes, the overall degree and duration of ACE inhibition are unaffected. Therefore, these changes are unlikely to impact the therapeutic efficacy of the drug.
Q4: Should this compound be administered with or without food?
A4: While some ACE inhibitors require administration on an empty stomach, the effect of food on this compound is not significant enough to necessitate specific instructions regarding meals for therapeutic use. However, for experimental consistency, it is crucial to control for food intake as outlined in study protocols.
Q5: What is the proposed mechanism for the food-induced reduction in this compound absorption?
A5: The exact mechanism is not fully elucidated for this compound specifically, but it is likely related to general physiological responses to food intake. These can include delayed gastric emptying, which increases the residence time of the drug in the stomach, and potential alterations in gastrointestinal pH. These changes can collectively slow down the dissolution and absorption process of the drug in the small intestine.
Troubleshooting Guide
Issue: Our food-effect study shows a reduction in this compound bioavailability significantly greater than the reported ~14%. What could be the cause?
Possible Causes & Solutions:
-
Meal Composition: The type and composition of the meal used in the study can heavily influence the outcome. High-fat and high-calorie meals are known to have a more pronounced effect on gastrointestinal physiology than low-fat meals.
-
Recommendation: Ensure your meal composition aligns with standardized protocols, such as the FDA-recommended high-fat meal (see Experimental Protocols section). Document the exact composition of the meal (calories, fat, protein, carbohydrate content) for accurate comparison and reporting.
-
-
Timing of Drug Administration: The interval between the meal and drug administration is critical.
-
Recommendation: Follow a strict dosing schedule. Standard protocols often require drug administration within 30 minutes of starting the meal. Any deviation can alter the gastrointestinal conditions at the time of absorption.
-
-
Analytical Method Variability: Inconsistencies in the bioanalytical method used to measure plasma concentrations of cilazaprilat can lead to erroneous results.
-
Recommendation: Validate your analytical method for precision, accuracy, and linearity. Ensure that sample collection, handling, and storage procedures are consistent across all subjects and study periods to maintain sample integrity.
-
-
Subject Population: Intrinsic subject factors could lead to variations.
-
Recommendation: Review the demographics and baseline physiological characteristics of your study population. While less common in a crossover design, underlying gastrointestinal motility differences could play a role.
-
Data Presentation
Table 1: Summary of Food Effect on Cilazaprilat Pharmacokinetic Parameters
| Pharmacokinetic Parameter | Fasted State (Control) | Fed State (with Food) | % Change | Reference |
| Cmax (Peak Plasma Concentration) | --- | --- | ↓ ~30% | |
| Tmax (Time to Peak Concentration) | ~2 hours | Delayed by ~1 hour | ↑ ~50% | |
| AUC (Area Under the Curve) | --- | --- | ↓ ~14% | |
| ACE Inhibition Onset | --- | --- | Delayed by ~30 min | |
| ACE Inhibition Degree & Duration | --- | --- | Unaffected |
Experimental Protocols
Protocol: Single-Dose, Two-Way Crossover Food-Effect Study for this compound
-
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers (n=16 cited in a key study). Subjects undergo a washout period of at least one week between the two treatment periods.
-
Treatment Periods:
-
Period 1 (Fasted): Following an overnight fast of at least 10 hours, subjects receive a single oral 5 mg dose of this compound with 240 mL of water. No food is permitted for at least 4 hours post-dose.
-
Period 2 (Fed): Following an overnight fast of at least 10 hours, subjects are served a standardized high-fat, high-calorie breakfast, which they must consume within 30 minutes. The single oral 5 mg dose of this compound is administered with 240 mL of water 30 minutes after the start of the meal.
-
-
Standardized High-Fat Meal: The meal should contain approximately 800 to 1000 calories, with 50-65% of calories from fat, 20-25% from carbohydrates, and 15-20% from protein.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined intervals (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose) to determine the plasma concentrations of cilazaprilat.
-
Bioanalysis: Plasma concentrations of cilazaprilat are measured using a validated analytical method, such as a radio-enzymatic assay or LC-MS/MS.
-
Pharmacodynamic Assessment: Plasma ACE activity can be measured from the same blood samples to assess the pharmacodynamic effect of the drug under both fed and fasted conditions.
Visualizations
Caption: Experimental workflow for a two-way crossover food-effect study.
Caption: Proposed mechanism for the impact of food on this compound absorption.
Caption: Renin-Angiotensin-Aldosterone System (RAAS) showing cilazaprilat's point of action.
Cilazapril Stability in Pediatric Oral Formulations: A Technical Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals working with pediatric oral suspensions of cilazapril. It offers troubleshooting guidance and frequently asked questions to address common challenges encountered during formulation and stability studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent this compound Concentration in Suspension | - Inadequate grinding of tablets leading to non-uniform particle size.- Improper mixing (levigation) of the powdered tablets with the suspending vehicle.- Settling of the suspension due to inadequate shaking before sampling. | - Ensure tablets are pulverized to a fine, consistent powder using a mortar and pestle.- Levigate the powder with a small amount of the suspending agent to form a smooth paste before further dilution.- Vigorously shake the suspension before each dose or sample withdrawal to ensure homogeneity. |
| This compound Degradation Exceeds Acceptable Limits (<90% of initial concentration) | - Hydrolysis: this compound is susceptible to hydrolysis, forming its active metabolite, cilazaprilat. This can be accelerated by inappropriate pH or the presence of water.[1]- Incompatible Excipients: Certain excipients may interact with this compound, promoting degradation. | - Utilize a suspending vehicle with an acidic pH (e.g., Ora-Blend® with a pH of 3.5-5) to minimize hydrolysis.[1]- Avoid aqueous solutions if possible; a suspension is the more stable liquid dosage form for this compound due to its low water solubility.[1]- Conduct compatibility studies with all excipients intended for the formulation. |
| Changes in Physical Appearance (e.g., color, consistency) | - Microbial contamination.- Significant changes in pH.- Particle agglomeration or caking. | - Ensure proper aseptic techniques during preparation and consider the inclusion of appropriate preservatives if the formulation is intended for multi-dose use beyond the studied 28-day period.- Monitor the pH of the suspension throughout the stability study.- Assess the rheological properties to detect any changes in viscosity or flow.[1][2] |
| Unexpected Peaks in HPLC Chromatogram | - Presence of degradation products (e.g., cilazaprilat).[1]- Interference from excipients in the tablet or suspending vehicle. | - The primary degradation product of this compound is cilazaprilat, which typically has a different retention time than the parent drug in a stability-indicating HPLC method.[1]- Ensure the analytical method is validated for selectivity and can distinguish this compound from its degradation products and any excipients.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable suspending vehicle for preparing a this compound pediatric oral suspension?
A1: A commercially available suspending agent such as Ora-Blend® has been shown to be effective.[1][2] Its acidic pH helps to minimize the hydrolysis of this compound.[1]
Q2: What is the recommended concentration for a pediatric oral suspension of this compound?
A2: A concentration of 1 mg/mL has been studied and found to be stable.[1][2]
Q3: What are the appropriate storage conditions and shelf-life for a compounded this compound oral suspension?
A3: When prepared with Ora-Blend® and stored at room temperature (298 K or 25°C) in either amber glass or amber plastic PET bottles, a 1 mg/mL this compound oral suspension is stable for at least 28 days.[1][2] Within this period, the concentration of this compound remains within ±10% of the initial concentration.[1]
Q4: Does the source of this compound tablets (original vs. generic) affect the stability of the suspension?
A4: Studies have shown that the stability of the oral suspension remains unchanged when prepared from either original or generic this compound tablets.[1][2]
Q5: What are the key stability parameters to monitor for this compound oral suspensions?
A5: Both chemical and physical stability should be assessed.
-
Chemical Stability: Quantify the concentration of this compound over time using a stability-indicating HPLC method. The acceptable limit is typically not less than 90% of the initial concentration.[1]
-
Physical Stability: Regularly evaluate the appearance (e.g., color), odor, taste, pH, and rheological properties of the suspension.[1][2]
Q6: What is the primary degradation pathway for this compound in an oral suspension?
A6: The main degradation pathway for this compound is hydrolysis, which results in the formation of its active metabolite, cilazaprilat.[1]
Quantitative Data Summary
The following tables summarize the stability data for 1 mg/mL this compound oral suspensions prepared from both original and generic tablets and stored in different containers at room temperature.
Table 1: Chemical Stability of 1 mg/mL this compound Oral Suspension (Original Tablets)[1]
| Storage Time (Days) | Concentration in Amber Glass Bottle (%) | Concentration in Amber PET Bottle (%) |
| 0 | 100.0 | 100.0 |
| 7 | 98.7 | 98.5 |
| 14 | 97.4 | 97.2 |
| 21 | 96.1 | 95.9 |
| 28 | 95.0 | 94.8 |
Table 2: Chemical Stability of 1 mg/mL this compound Oral Suspension (Generic Tablets)[1]
| Storage Time (Days) | Concentration in Amber Glass Bottle (%) | Concentration in Amber PET Bottle (%) |
| 0 | 100.0 | 100.0 |
| 7 | 98.9 | 98.7 |
| 14 | 97.8 | 97.6 |
| 21 | 96.5 | 96.3 |
| 28 | 95.4 | 95.2 |
Experimental Protocols
Preparation of 1 mg/mL this compound Oral Suspension [1]
-
Twenty 5 mg this compound tablets (either original or generic) are crushed into a fine powder in a mortar.
-
The powder is levigated with a small quantity of Ora-Blend® suspending agent to create a uniform paste.
-
Additional Ora-Blend® is incrementally added to the paste to form a liquid.
-
The resulting liquid is transferred to a graduated cylinder, and the final volume is adjusted with Ora-Blend® to achieve a 1 mg/mL concentration.
HPLC Method for Stability Assessment [1]
-
Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is used.
-
Sample Preparation:
-
The suspension is centrifuged at 5800 rpm for 10 minutes.
-
The supernatant is filtered through a 0.45 µm membrane syringe filter.
-
1.0 mL of the filtered solution is mixed with 0.5 mL of a 0.02% methanolic solution of oxymetazoline hydrochloride (internal standard).
-
-
Analysis: The prepared sample is then analyzed by HPLC to determine the this compound content. The method should be selective to separate the this compound peak from excipients and degradation products like cilazaprilat.[1]
Visualizations
References
Influence of excipients on cilazapril stability
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the influence of excipients on the stability of cilazapril.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound-based drug products.
Q1: We are observing a significant loss of potency (assay failure) in our this compound solid dosage formulation during stability studies. What are the likely excipient-related causes?
A: Potency loss of this compound is primarily attributed to chemical degradation, which can be accelerated by certain excipients and environmental conditions. The most common causes include:
-
Hydrolysis: this compound is a prodrug and an ester, making it susceptible to hydrolysis, which converts it to its active metabolite, cilazaprilat.[1][2] This reaction is significantly accelerated by moisture. Excipients with high water content or hygroscopic properties can create a microenvironment that promotes this degradation.
-
Incompatibility with Lubricants: Magnesium stearate, a common lubricant, has been shown to be incompatible with several ACE inhibitors, accelerating their degradation, particularly under conditions of elevated humidity.[3][4][5] This interaction can lead to increased hydrolysis and other degradation pathways.
-
pH Effects: The stability of this compound is pH-dependent. Excipients that create an acidic or basic microenvironment can catalyze degradation.[6][7] For some ACE inhibitors, basic excipients have been found to suppress degradation in wet granulations by neutralizing the acidic drug.[8]
-
Reactive Impurities: Some excipients may contain reactive impurities. For example, povidone can contain peroxides, which may lead to oxidative degradation of the active pharmaceutical ingredient (API).
To troubleshoot, we recommend:
-
Quantifying the moisture content of your formulation and individual excipients.
-
Conducting a compatibility study with your lubricant. Consider alternative lubricants like glyceryl behenate, which has shown better compatibility with some ACE inhibitors.[5]
-
Evaluating the pH of excipient slurries to understand the potential microenvironment pH.
-
Screening for alternative, less reactive grades of your chosen excipients.
Q2: Our this compound tablets are developing a pink or brown discoloration over time. Which excipients could be causing this?
A: Discoloration is a common sign of a drug-excipient interaction. For formulations containing an amine group, like this compound, the primary suspect is a Maillard reaction.
-
Maillard Reaction: This is a chemical reaction between an amine (from the API) and a reducing sugar (from an excipient). Lactose is a very common reducing sugar used as a filler/diluent in tablet formulations and is a known component in some commercial this compound tablets.[4][9] This reaction produces brown-colored products (melanoidins).
To troubleshoot this issue:
-
Review your formulation for the presence of reducing sugars like lactose, dextrose, or some starches.
-
If a reducing sugar is present, consider replacing it with a non-reducing sugar such as mannitol, sorbitol, or using microcrystalline cellulose as the primary diluent.
-
Strictly control moisture content, as the Maillard reaction is facilitated by the presence of water.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?
A: this compound primarily degrades via two main pathways, especially under forced degradation conditions:
-
Hydrolysis: The ester group of this compound is hydrolyzed to form the active di-acid metabolite, cilazaprilat. This is a major degradation pathway under both acidic and basic conditions.[6][10]
-
Intramolecular Cyclization: Like many other ACE inhibitors containing a dipeptide side chain, this compound can undergo intramolecular cyclization to form a diketopiperazine (DKP) derivative. This is a common degradation route for ACE inhibitors in the solid state and in solution.
Oxidative degradation can also occur, leading to the formation of other degradation products.[6][11]
Caption: Primary degradation pathways of this compound.
Q2: Which excipients are generally considered incompatible with this compound or other ACE inhibitors?
A: Based on studies of this compound and other ACE inhibitors, the following excipients should be used with caution and require thorough compatibility screening:
-
Magnesium Stearate: Known to accelerate the degradation of several ACE inhibitors, especially in the presence of moisture.[3][4][5]
-
Lactose: Can cause discoloration via the Maillard reaction due to its nature as a reducing sugar.[4]
-
Hygroscopic Excipients: Any excipient that readily absorbs water (e.g., certain starches) can increase the local moisture content and accelerate hydrolysis.
-
Basic or Highly Acidic Excipients: Can alter the micro-pH and catalyze degradation.[8]
Q3: What are some recommended compatible excipients for a stable this compound formulation?
A: While compatibility must always be confirmed experimentally for a specific formulation, the following excipients are generally considered to have a lower risk of interaction with ACE inhibitors:
-
Diluents/Fillers: Microcrystalline cellulose, Mannitol.
-
Binders: Polyvinylpyrrolidone (PVP) has been investigated as a potential stabilizer for this compound, showing a reduction in the degradation rate constant compared to the pure drug.[10]
-
Lubricants: Glyceryl behenate can be a suitable alternative to magnesium stearate.[5]
-
Glidants: Colloidal silicon dioxide.
Quantitative Stability Data
The following table summarizes findings from compatibility studies on ACE inhibitors, providing insight into potential interactions for this compound formulations.
| Excipient | API (Ratio) | Conditions | Observation |
| Magnesium Stearate | Moexipril HCl (1:1) | 45°C, 50.9-75.4% RH | Incompatibility observed; stability decreased threefold compared to pure drug.[5] |
| Magnesium Stearate | Fosinopril Sodium (+20% water) | Not Specified | Accelerated formation of degradation products compared to other excipients.[4] |
| Magnesium Stearate | Quinapril HCl | Elevated RH | Accelerated degradation of the drug-excipient binary mixture.[3] |
| Glyceryl Behenate | Moexipril HCl (1:1) | 45°C, 50.9-75.4% RH | No interaction observed; considered an optimal lubricant alternative.[5] |
| Polyvinylpyrrolidone (PVP) | This compound (Solid Dispersion) | 90°C, 76.4% RH | Stabilizing effect observed; degradation rate constant was lower than for pure this compound.[10] |
| Hydrochlorothiazide (HCTZ) | This compound (Model Mixture) | Elevated Temp & RH | HCTZ accelerated this compound degradation; interaction prevented by protective blister packaging.[12] |
Key Experimental Protocols
Protocol: Excipient Compatibility Screening for this compound
This protocol outlines a standard procedure for screening the compatibility of this compound with various pharmaceutical excipients.
1. Objective: To assess the potential for chemical incompatibility between this compound and selected excipients under accelerated storage conditions.
2. Materials & Reagents:
-
This compound API (reference standard and test material)
-
Test Excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)[13]
-
Glass vials with inert stoppers
3. Preparation of Samples:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 (w/w) ratio.[5] For lubricants like magnesium stearate, a ratio reflecting the final formulation (e.g., 100:1) should also be tested.
-
Gently mix the powders using a spatula or a small-scale blender until homogenous.
-
Prepare a control sample of pure this compound API.
-
Transfer approximately 50-100 mg of each mixture and the control into separate, clearly labeled glass vials.
-
For simulating wet granulation effects, a "wet" sample can be prepared by adding a small amount of purified water (e.g., 5-10% w/w) to a separate set of vials.
4. Storage Conditions:
-
Store the vials under accelerated conditions. A common condition is 40°C / 75% RH for 4 weeks.[13]
-
Another stress condition involves storing samples at a higher temperature, such as 70-90°C , to observe degradation kinetics.[3][10]
-
Store a control set of samples at 5°C (refrigerated) to serve as a baseline.
5. Analysis Schedule:
-
Analyze samples at initial (T=0) and predetermined time points (e.g., 1, 2, and 4 weeks).
6. Analytical Method (Stability-Indicating HPLC):
-
Column: C18 reverse-phase column (e.g., LiChrospher 100 RP-18, 5 µm).[13]
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., pH 2.0-3.0). A typical ratio is 60:10:30 (v/v/v).[11][13]
-
Flow Rate: 1.0 mL/min.[13]
-
Sample Preparation: Accurately weigh a portion of the stored mixture, dissolve in a suitable solvent (e.g., methanol or mobile phase), sonicate, and filter before injection.
-
Validation: The method must be stability-indicating, meaning it can separate the intact this compound peak from all potential degradation products and excipient peaks.[13]
7. Evaluation Criteria:
-
Appearance: Note any physical changes such as color change, clumping, or liquefaction.
-
Assay of this compound: Calculate the percentage of remaining this compound relative to the T=0 sample. A significant loss (>5-10%) compared to the pure API control suggests an incompatibility.
-
Degradation Products: Monitor the appearance and growth of new peaks in the chromatogram. An increase in total impurities or the appearance of a specific degradant in the presence of an excipient indicates an interaction.
Caption: Workflow for an excipient compatibility screening study.
References
- 1. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Effect of pharmaceutical excipients on the stability of angiotensin-converting enzyme inhibitors in their solid dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicriteria Optimization Methodology in Stability-Indicating Method Development of this compound and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] The influence of pharmaceutical excipients on quinapril hydrochloride stability. | Semantic Scholar [semanticscholar.org]
- 8. Drug-excipient incompatibility studies of the dipeptide angiotensin-converting enzyme inhibitor, moexipril hydrochloride: dry powder vs wet granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound stability in the presence of hydrochlorothiazide in model mixtures and fixed dose combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ptfarm.pl [ptfarm.pl]
Technical Support Center: Method Validation for Stability-Indicating Assays of Cilazapril
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method validation of stability-indicating assays for cilazapril.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating analytical method (SIAM) and why is it crucial for this compound?
A stability-indicating method is an analytical procedure capable of accurately and selectively measuring the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients.[1][2] It is essential for stability studies to provide evidence on how the quality of a drug substance or drug product changes over time under various environmental factors like temperature, humidity, and light.[1][3] For a moisture-sensitive compound like this compound, which can degrade rapidly, a validated SIAM is necessary to ensure the safety and efficacy of the final pharmaceutical product.[4][5]
Q2: What are the typical forced degradation (stress testing) conditions applied to this compound?
Forced degradation studies are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[6][7] Typical stress conditions for this compound include:
-
Oxidative Degradation: Using 3% to 30% hydrogen peroxide (H₂O₂).[8][9]
-
Thermal Degradation: Exposing the sample to temperatures around 70°C.[3][9]
-
Photodegradation: Exposing the sample to a combination of UV and visible light as per ICH Q1B guidelines.[6][9]
The goal is to achieve a target degradation of 5-20% of the active ingredient.[6][7]
Q3: What is the primary degradation product of this compound under hydrolytic conditions?
Under both acidic and basic hydrolytic stress, this compound is known to degrade into cilazaprilat , its biologically active metabolite.[4][5][9] The stability-indicating method must be able to effectively separate the this compound peak from the cilazaprilat peak.
Q4: Which validation parameters are essential according to ICH Q2(R1) guidelines for a stability-indicating HPLC method?
The core validation parameters required by the International Council for Harmonisation (ICH) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][10]
-
Linearity: A direct proportional relationship between the concentration of the analyte and the analytical response.[2][10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.[11]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[2]
-
Precision: The degree of agreement among individual test results, evaluated at levels of repeatability and intermediate precision.[2]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][11]
-
System Suitability: A test to ensure the analytical system is performing adequately before and during the analysis.[2]
Troubleshooting Guide
Problem: Poor peak shape (asymmetry, tailing) is observed for the this compound peak.
-
Possible Cause 1: Secondary Silanol Interactions. Residual silanol groups on the C18 column can interact with basic functional groups in this compound, causing peak tailing.
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of the mobile phase affects the ionization state of this compound and can influence peak shape.
Problem: Inadequate separation (low resolution) between this compound and its degradation product, cilazaprilat.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The ratio of organic solvent to aqueous buffer may not be suitable for resolving the parent drug from its closely related degradant.
-
Solution: Methodically adjust the mobile phase composition. For example, in a methanol-phosphate buffer system, try varying the ratio from the initial 55:45 (v/v) to find the optimal separation.[8] A gradient elution, where the percentage of the organic solvent is changed over time, can also be highly effective.[9]
-
-
Possible Cause 2: Incorrect pH of the Mobile Phase Buffer. The pH is a critical parameter for separating compounds with different pKa values.
-
Solution: A low pH (e.g., 2.0) is often crucial for good separation, as it can prevent the retention time of the degradation product from shifting and co-eluting with other peaks.[1]
-
Problem: The baseline of the chromatogram is noisy or drifting.
-
Possible Cause 1: Contaminated or Poorly Prepared Mobile Phase. Impurities in solvents or buffer salts can accumulate and elute, especially during gradient analysis, causing a rising baseline or spurious peaks.
-
Solution: Always use HPLC-grade solvents and high-purity salts. Degas the mobile phase thoroughly before use to remove dissolved air, which can cause pressure fluctuations and baseline noise.[13] Ensure the buffer is completely dissolved to prevent precipitation in the system.
-
-
Possible Cause 2: Column Contamination. Strongly retained compounds from previous injections can slowly bleed off the column, leading to a drifting baseline.
-
Solution: Implement a robust column washing step after each analytical run, using a strong solvent (like 100% acetonitrile or methanol) to elute any retained impurities.[13]
-
Problem: Retention times are inconsistent between injections.
-
Possible Cause 1: Unstable Column Temperature. Fluctuations in ambient temperature can affect retention times.
-
Possible Cause 2: Pump Malfunction or Air Bubbles. Inconsistent flow from the pump due to air bubbles or faulty seals will lead to variable retention times.
Data Presentation
Table 1: Example HPLC Method Parameters for Stability-Indicating Analysis of this compound
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18[8] | LiChrospher® 100 RP-18 (5 µm)[1] |
| Mobile Phase | Methanol : Phosphate Buffer (pH 3.0) (55:45, v/v)[8] | Acetonitrile : Methanol : Phosphate Buffer (pH 2.0) (60:10:30, v/v/v)[1] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] |
| Detection Wavelength | 212 nm[8] | 212 nm[1] |
| Column Temperature | 25°C[8] | Ambient[1] |
| Internal Standard | Not specified | Benzocaine[1] |
Table 2: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Parameter | Duration/Temperature | Degradation Product(s) | Reference |
| Acid Hydrolysis | 2 M HCl | Not specified | Hydrolytic Degradant | [8] |
| Base Hydrolysis | 2 M NaOH | Not specified | Cilazaprilat (Alkaline Degradant) | [8][9] |
| Oxidation | 30% (w/v) H₂O₂ | Not specified | Oxidative Degradant | [8][9] |
| Thermal | 70°C | 3 and 6 hours | Cilazaprilat | [3][9] |
| Photodegradation | Daylight / ICH Q1B Source | Not specified | Not specified | [6][9] |
Table 3: ICH Q2(R1) Validation Parameters and General Acceptance Criteria for an Assay Method[2][11][14]
| Validation Parameter | Attribute | Acceptance Criteria |
| Specificity | Resolution (Rs) | Rs > 2 between this compound and nearest eluting peak (degradant/impurity). |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.998 |
| Range | Assay | 80% to 120% of the test concentration. |
| Accuracy | % Recovery | 98.0% to 102.0% of the known amount. |
| Precision | Repeatability (%RSD) | %RSD ≤ 2.0% |
| Intermediate Precision (%RSD) | %RSD ≤ 2.0% | |
| Robustness | %RSD | %RSD of results should be within acceptable limits after deliberate variations. |
| System Suitability | Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N > 2000 | |
| Repeatability (%RSD) | %RSD ≤ 1.0% for 5 replicate injections. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol.[6]
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Keep the solution at room temperature or heat gently (e.g., 60°C) if no degradation occurs.[6]
-
After the desired time, neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute to a final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
After the desired time, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Store the solution protected from light at room temperature.
-
Dilute to a final concentration with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of pure this compound powder in a thermostatically controlled oven at 70°C for 6 hours.[3]
-
After exposure, dissolve the powder in the mobile phase to achieve the target concentration.
-
-
Analysis: Inject the stressed samples, along with an unstressed control sample, into the HPLC system. Analyze the chromatograms to confirm the separation of the this compound peak from any formed degradation products.
Protocol 2: HPLC Method Validation - Linearity Study
-
Preparation of Stock Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. For an assay method, the range should typically cover 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).
-
Chromatographic Analysis:
-
Set up the HPLC system according to the developed method parameters.
-
Inject each calibration standard in triplicate.
-
-
Data Analysis:
-
Record the peak area for this compound in each chromatogram.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be ≥ 0.998.[14]
-
Visualizations
Caption: Workflow for SIAM Development and Validation.
Caption: Simplified Degradation Pathway for this compound.
Caption: Interrelationship of Core Validation Parameters.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Multicriteria Optimization Methodology in Stability-Indicating Method Development of this compound and Hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Cilazapril Versus Enalapril: A Comparative Analysis of ACE Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the angiotensin-converting enzyme (ACE) inhibitors cilazapril and enalapril. The information presented is collated from preclinical and clinical studies to assist in research and development.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
Both this compound and enalapril are prodrugs that are hydrolyzed in the body to their active metabolites, cilazaprilat and enalaprilat, respectively. These active forms are potent inhibitors of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. By inhibiting ACE, cilazaprilat and enalaprilat decrease the production of angiotensin II, leading to vasodilation and a reduction in blood pressure.
Below is a diagram illustrating the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System signaling pathway.
Quantitative Comparison of ACE Inhibition
The following tables summarize the available quantitative data from comparative studies of this compound and enalapril.
Table 1: In Vitro Potency of Active Metabolites
| Active Metabolite | IC50 Value (nM) | Enzyme Source |
| Cilazaprilat | 1.9[1] | Rabbit Lung ACE[1] |
| Enalaprilat | 1.94[2][3] | Human Endothelial ACE[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Pharmacodynamic Properties in Humans
| Parameter | This compound | Enalapril |
| Pharmacodynamic Half-life | ~4 hours[4][5] | ~4 hours[4][5] |
Table 3: Comparative In Vivo ACE Inhibition in Rats
| Drug | Oral Dose for ~76% Max. ACE Inhibition | Rate of Recovery of ACE Activity |
| This compound | 0.1 mg/kg[1] | Slower (5-6% per hour)[1] |
| Enalapril | 0.25 mg/kg[1] | Faster (10% per hour)[1] |
Experimental Protocols
In Vivo Assessment of ACE Inhibition in Humans (Angiotensin I Challenge)
This methodology was employed in a study comparing the pharmacodynamic properties of this compound and enalapril.[4][5]
-
Establishment of Angiotensin I Dose-Response Curve: Angiotensin I is infused continuously at increasing dose steps to determine the dose-response curve on diastolic blood pressure. A steady state is typically reached within 3 minutes of each dose step.
-
Administration of ACE Inhibitor: A single oral dose of the ACE inhibitor (e.g., 4 mg this compound or 10 mg enalapril) or placebo is administered.
-
Post-Dose Angiotensin I Challenge: The effect of the angiotensin I infusion on diastolic blood pressure is determined at various time points up to 36 hours after the administration of the ACE inhibitor.
-
Data Analysis: The interaction between angiotensin I (agonist) and the ACE inhibitor (antagonist) is characterized using Schild-plot methodology by comparing the agonist dose-response curves in the absence and presence of the antagonist.
Local ACE Inhibition in Human Veins (Dorsal Hand Vein Compliance Technique)
This technique was utilized to study the ACE-dependent effects of cilazaprilat and enalaprilat directly in a human vascular bed.[6]
-
Catheter Placement: A catheter is inserted into a dorsal hand vein for local drug infusion.
-
Angiotensin I Infusion: Angiotensin I is infused at a dose range of 6-1,550 ng/min, either alone or co-infused with cilazaprilat or enalaprilat (dose range 7.8-3,900 ng/min).
-
Measurement of Venous Constriction: The degree of venoconstriction is measured.
-
Results: At doses greater than 78 ng/min, both cilazaprilat and enalaprilat were found to completely inhibit the venoconstriction induced by angiotensin I.[6]
The workflow for a comparative in vivo study is illustrated in the diagram below.
References
- 1. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The assessment of ACE activity in man following angiotensin I challenges: a comparison of this compound, captopril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The assessment of ACE activity in man following angiotensin I challenges: A comparison of this compound, captopril and enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and enalapril inhibit local angiotensin I conversion in human veins but lack direct venodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cilazapril and Other Leading ACE Inhibitors
For researchers and drug development professionals navigating the landscape of antihypertensive therapies, a detailed understanding of the comparative efficacy and characteristics of different Angiotensin-Converting Enzyme (ACE) inhibitors is paramount. This guide provides an in-depth, data-driven comparison of cilazapril against other widely used ACE inhibitors: lisinopril, enalapril, and ramipril.
Mechanism of Action: A Shared Pathway
All ACE inhibitors, including this compound, exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). This compound is a prodrug that is rapidly absorbed and hydrolyzed to its active metabolite, cilazaprilat.[1] Cilazaprilat then competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1] This fundamental mechanism is shared among all ACE inhibitors, though differences in their chemical structures can lead to variations in their pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic Profile: A Comparative Overview
The pharmacokinetic properties of ACE inhibitors influence their dosing frequency, onset of action, and duration of effect. This compound, like enalapril and ramipril, is a prodrug, whereas lisinopril is administered in its active form.[2][3][4] The active metabolite of this compound, cilazaprilat, has a long terminal elimination half-life, which allows for once-daily dosing.[2][4]
| Parameter | This compound | Lisinopril | Enalapril | Ramipril |
| Prodrug | Yes | No | Yes | Yes |
| Active Metabolite | Cilazaprilat | Lisinopril | Enalaprilat | Ramiprilat |
| Bioavailability | ~60% (as cilazaprilat)[5] | ~25% (highly variable, 6-60%)[1][6] | ~60%[7] | 50-60%[3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (cilazaprilat)[5] | 6-8 hours[8][9] | 3-4 hours (enalaprilat)[7] | 2-4 hours (ramiprilat)[10][11] |
| Protein Binding | Not specified | Does not bind to serum proteins[8] | Not specified | Ramipril: ~73%, Ramiprilat: ~56%[10][11] |
| Elimination Half-life (active form) | Biphasic: initial ~2-6 hours, prolonged terminal phase ~36 hours[12] | Effective half-life of accumulation: 12 hours[13] | Biphasic: initial 2-6 hours, prolonged terminal phase ~36 hours[12] | Biphasic: apparent elimination 9-18 hours, prolonged terminal phase >50 hours[10][14] |
| Metabolism | Hydrolyzed to cilazaprilat[5] | Not metabolized[1][6] | Hydrolyzed to enalaprilat[7] | Hydrolyzed to ramiprilat[10][11] |
| Primary Route of Excretion | Renal (as cilazaprilat)[15] | Renal (unchanged)[1][6] | Renal (as enalaprilat)[16] | Renal (60%) and Fecal (40%)[17] |
Clinical Efficacy: Blood Pressure Reduction
This compound has demonstrated comparable antihypertensive efficacy to other ACE inhibitors in clinical trials.[4] The following table summarizes the approximate reduction in systolic and diastolic blood pressure observed in placebo-controlled studies. It is important to note that direct head-to-head comparative trial data providing precise mmHg reductions for all these agents against each other is limited.
| ACE Inhibitor | Dosage | Approximate Mean Systolic BP Reduction (mmHg) vs. Placebo | Approximate Mean Diastolic BP Reduction (mmHg) vs. Placebo |
| This compound | 2.5-5 mg once daily | Not explicitly stated in direct mmHg vs placebo, but sitting DBP was reduced by about 9 mmHg from baseline in placebo-controlled studies[1] | ~9 mmHg from baseline[1] |
| Lisinopril | 10-40 mg once daily | ~12.0[18] | ~8.2[18] |
| Enalapril | 20 mg once daily | ~16.3 (calculated from 161.4 to 145.1)[19] | ~10.4 (calculated from 103.3 to 92.9)[19] |
| Ramipril | 5-10 mg once daily | ~6[2] | ~4[2] |
Adverse Effect Profile: A Class-Wide Concern
The side effect profile of this compound is consistent with that of the ACE inhibitor class. The most common adverse effects include cough, dizziness, headache, and fatigue.[1] Angioedema is a rare but serious potential side effect of all ACE inhibitors.
| Adverse Effect | This compound | Lisinopril | Enalapril | Ramipril |
| Cough | Reported in approximately 10% of patients in a comparative study with ramipril.[20] | Incidence rates vary, but it is a well-documented side effect. | Reported in approximately 10% of patients in a comparative study with ramipril.[20] | Reported in approximately 10% of patients in a comparative study with enalapril.[20] |
| Angioedema | ≤ 0.2%[1] | Incidence rates are low but it is a known risk. | Incidence rates are low but it is a known risk. | Incidence rates are low but it is a known risk. |
| Hypotension | Mild hypotension occurred in ≤ 0.2% of patients; orthostatic hypotension was reported in 2%.[1] | A known potential side effect, especially with the first dose. | A known potential side effect. | A known potential side effect. |
| Dizziness | Frequently reported.[1] | Commonly reported. | Commonly reported. | Reported in 2-4% of patients.[21] |
| Headache | Frequently reported.[1] | Commonly reported. | Commonly reported. | Reported in 5% of patients.[21] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway illustrating the site of action for ACE inhibitors.
Figure 2: A typical experimental workflow for the comparative analysis of ACE inhibitors.
Figure 3: Logical relationship diagram summarizing key characteristics and shared side effects of the compared ACE inhibitors.
Experimental Protocols
In Vitro ACE Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., cilazaprilat) on Angiotensin-Converting Enzyme.
Principle: This assay is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to form hippuric acid (HA) and the dipeptide His-Leu. The amount of hippuric acid produced is quantified.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Test compound (e.g., cilazaprilat) and reference inhibitor (e.g., captopril)
-
Borate buffer (pH 8.3) containing NaCl
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HHL in the borate buffer.
-
Dissolve the ACE in the borate buffer to a desired concentration.
-
Prepare serial dilutions of the test compound and reference inhibitor in the buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, pre-incubate a mixture of the ACE solution and the test compound/buffer (for control) at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution to the mixture.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 1N HCl.
-
-
Extraction of Hippuric Acid:
-
Add ethyl acetate to the reaction mixture and vortex thoroughly to extract the hippuric acid into the organic phase.
-
Centrifuge to separate the layers.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of distilled water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Clinical Trial Protocol for Comparative Efficacy in Hypertension
Objective: To compare the antihypertensive efficacy and safety of this compound with another ACE inhibitor (e.g., lisinopril) in patients with mild to moderate essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure [DBP] between 95 and 114 mmHg).
-
Exclusion Criteria: Secondary hypertension, history of angioedema, severe renal impairment, pregnancy, or lactation.
Study Procedures:
-
Screening and Washout Period:
-
Potential participants undergo a screening visit to assess eligibility.
-
Eligible patients enter a 2- to 4-week single-blind placebo washout period to discontinue any previous antihypertensive medications.
-
-
Randomization:
-
At the end of the washout period, patients who still meet the blood pressure criteria are randomized to receive either this compound (e.g., 2.5 mg once daily) or the comparator ACE inhibitor (e.g., lisinopril 10 mg once daily).
-
-
Treatment Period:
-
The treatment period typically lasts for 8-12 weeks.
-
Doses may be titrated upwards at specified intervals (e.g., after 4 weeks) if the target blood pressure is not achieved.
-
-
Blood Pressure Measurement:
-
Office blood pressure is measured at trough (i.e., 24 hours after the last dose) at each study visit using a standardized protocol (e.g., seated for at least 5 minutes, average of three readings).
-
Ambulatory Blood Pressure Monitoring (ABPM) may be used for a 24-hour period at baseline and at the end of the treatment period to assess the 24-hour efficacy.
-
-
Safety and Tolerability Assessment:
-
Adverse events are recorded at each visit through spontaneous reporting and open-ended questioning.
-
Laboratory tests (e.g., serum creatinine, potassium) are performed at baseline and at the end of the study.
-
-
Statistical Analysis:
-
The primary efficacy endpoint is the change from baseline in mean sitting DBP at the end of the treatment period.
-
Secondary endpoints may include the change in sitting systolic blood pressure (SBP) and the proportion of patients achieving a target blood pressure.
-
Safety data are summarized by treatment group.
-
Conclusion
This compound is an effective ACE inhibitor with a pharmacokinetic profile that supports once-daily dosing, similar to other long-acting agents like lisinopril and ramipril. Its efficacy in reducing blood pressure is comparable to that of other established ACE inhibitors. The choice of a specific ACE inhibitor for a particular patient will depend on a variety of factors, including individual patient characteristics, comorbidities, and cost-effectiveness. The data and protocols presented in this guide provide a foundational resource for researchers and clinicians in making informed decisions and designing future comparative studies in the field of antihypertensive therapy.
References
- 1. This compound: an overview of its efficacy and safety in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized, placebo-controlled trial of the angiotensin-converting enzyme inhibitor, ramipril, in patients with coronary or other occlusive arterial disease. PART-2 Collaborative Research Group. Prevention of Atherosclerosis with Ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enalapril as first choice treatment of mild, moderate and severe essential hypertension: results of an open multicentre clinical trial. New Zealand Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Difficulties in assessing adverse drug reactions in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clario.com [clario.com]
- 8. Blood pressure effects of combined β-blocker and angiotensin-converting enzyme inhibitor therapy compared with the individual agents: a placebo-controlled study with nebivolol and lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Antihypertensive efficacy of this compound 2.5 and 5.0 mg once-daily versus placebo on office blood pressure and 24-hour blood pressure profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Antihypertensive duration of action of this compound in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large prospective study of ramipril in patients with hypertension. CARE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oaji.net [oaji.net]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Causality assessment of adverse drug reactions - ADRIC: Adverse Drug Reactions In Children – a programme of research using mixed methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nocturnal reduction of blood pressure and the antihypertensive response to a diuretic or angiotensin converting enzyme inhibitor in obese hypertensive patients. TROPHY Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antihypertensive effect of enalapril as first-step treatment of mild and moderate uncomplicated essential hypertension. Evaluation by two methods of blood pressure measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bklwrmc.com [bklwrmc.com]
- 21. Different proinflammatory profile of three ACE inhibitors: this compound, enalaprilat, and ramiprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Efficacy of Cilazapril: A Comparative Guide Based on Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor, with other antihypertensive agents and in combination therapies. The information presented is collated from a range of clinical trials to support evidence-based evaluation.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[1][2][3]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Comparative Efficacy of this compound Monotherapy
Clinical trials have demonstrated the efficacy of this compound in reducing blood pressure in patients with mild to moderate essential hypertension. The following table summarizes the key findings from comparative studies.
| Comparator | This compound Dosage | Comparator Dosage | Treatment Duration | Patient Population | Key Efficacy Endpoints (Change in Diastolic Blood Pressure) | Responder Rate |
| Placebo | 2.5-5.0 mg once daily | - | 4 weeks | Mild to moderate hypertension | Statistically significant reduction from baseline (p < 0.01) | 50-60% with this compound vs. 30% with placebo[4] |
| Hydrochlorothiazide | 2.5-5.0 mg once daily | 25-50 mg once daily | Not specified | Mild to moderate hypertension | This compound: -12.6 mmHg (2.5mg), -14.3 mmHg (5mg); Hydrochlorothiazide: -10.2 mmHg (25mg), -13.3 mmHg (50mg)[5] | This compound: 51% (2.5mg), additional 28% (5mg); Hydrochlorothiazide: 36% (25mg), additional 35% (50mg)[5] |
| Atenolol | 5 mg once daily | 100 mg once daily | 6 months | Essential hypertension | This compound: -10 mmHg; Atenolol: -14 mmHg[6] | Not specified |
| Propranolol | 2.5 mg once daily | 120 mg once daily | 3 weeks | Hypertensive patients | This compound: -8 mmHg; Propranolol: -9 mmHg[7] | Not specified |
| Captopril | 2.5-5.0 mg once daily | 25-50 mg twice daily | 8-12 weeks | Mild to moderate essential hypertension | After 8 weeks: this compound: -7.5 mmHg; Captopril: -5.6 mmHg (not statistically significant) | After 8 weeks: this compound: 47.1%; Captopril: 34.0% (not statistically significant) |
| Enalapril | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | Not specified in direct comparison | This compound is considered to have comparable efficacy to enalapril.[4] | Not specified |
Efficacy of this compound in Combination Therapy
The antihypertensive effect of this compound can be enhanced when used in combination with other agents, particularly diuretics.
| Combination | This compound Dosage | Combination Agent Dosage | Treatment Duration | Patient Population | Key Efficacy Endpoints | Responder Rate |
| Hydrochlorothiazide | 2.5-5.0 mg once daily | 12.5 mg once daily | 8 weeks | Mild to moderate essential hypertension | Not specified | 83% (2.5mg this compound + HCTZ) to 96% (5.0mg this compound + HCTZ) |
| Hydrochlorothiazide | 5 mg once daily | 12.5-25 mg once daily | Not specified | Mild to moderate hypertension not responding to this compound alone | Additional 3-9 mmHg reduction in sitting diastolic blood pressure.[2] | Increased normalization rate by 13-27%.[2] |
| Propranolol | 2.5 mg once daily | 120 mg once daily | 3 weeks | Hypertensive patients | Combination reduced diastolic blood pressure by 19 mmHg, compared to 8 mmHg with this compound alone and 9 mmHg with propranolol alone.[7] | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols from key comparative studies.
This compound vs. Captopril in Mild to Moderate Essential Hypertension
-
Study Design: A multicenter, randomized, parallel-group study.
-
Patient Population: 132 patients with mild to moderate essential hypertension were randomized to receive this compound, and 62 to receive captopril.
-
Inclusion/Exclusion Criteria: Specific criteria were not detailed in the abstract.
-
Interventions:
-
This compound: 2.5 mg once daily, with a possible increase to 5.0 mg once daily if required.
-
Captopril: 25 mg twice daily, with a possible increase to 50 mg twice daily if required.
-
Adjunctive hydrochlorothiazide (12.5 mg once daily) could be added to the higher dosage if blood pressure was not controlled.
-
-
Primary Endpoints: The primary efficacy variable was the change from baseline in sitting diastolic blood pressure (SDBP) after eight weeks of monotherapy.
-
Blood Pressure Measurement: The method of blood pressure measurement was not specified in the abstract.
This compound vs. Propranolol in Hypertensive Patients
-
Study Design: A randomized, cross-over design study.[7]
-
Patient Population: Thirteen hypertensive patients with a diastolic blood pressure greater than 95 mm Hg.[7]
-
Inclusion/Exclusion Criteria: Not detailed in the abstract.
-
Interventions:
-
This compound: 2.5 mg once daily for 3 weeks.
-
Propranolol: 120 mg once daily for 3 weeks.
-
Combination: this compound 2.5 mg and propranolol 120 mg once daily.[7]
-
-
Primary Endpoints: Change in median sitting diastolic blood pressure.
-
Blood Pressure Measurement: Measurements were taken 2 hours after drug administration.[7]
This compound and Hydrochlorothiazide Combination Therapy
-
Study Design: A multicenter, double-blind, randomized, parallel-group study.
-
Patient Population: 87 patients with mild to moderate essential hypertension.
-
Inclusion/Exclusion Criteria: Not detailed in the abstract.
-
Interventions:
-
A 2-week single-blind placebo run-in period.
-
Group 1: this compound 2.5 mg once daily.
-
Group 2: this compound 2.5 mg plus hydrochlorothiazide 12.5 mg once daily.
-
At week 4, the this compound dose could be increased to 5.0 mg if the mean sitting diastolic blood pressure was greater than 90 mmHg or had not decreased by more than 10 mmHg.
-
-
Primary Endpoints: Responder rate after 8 weeks of treatment.
-
Blood Pressure Measurement: Mean sitting diastolic blood pressure.
Clinical Trial Workflow
The evaluation of antihypertensive drugs typically follows a structured clinical trial workflow to ensure robust and unbiased results.
Caption: A typical workflow for a randomized controlled clinical trial evaluating an antihypertensive drug.
Conclusion
The available clinical trial data robustly supports the antihypertensive efficacy of this compound as both a monotherapy and in combination with other agents, particularly hydrochlorothiazide. Its efficacy is comparable to that of other established antihypertensive drugs, including other ACE inhibitors and beta-blockers. For researchers and drug development professionals, the presented data provides a solid foundation for comparative analyses and further investigation into the therapeutic potential of this compound. The detailed experimental protocols, where available, offer insights into the design of future studies in the field of hypertension.
References
- 1. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 2. This compound | C22H31N3O5 | CID 56330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ClinPGx [clinpgx.org]
- 6. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Pharmacodynamic Analysis of Cilazapril, Captopril, and Enalapril
A deep dive into the pharmacodynamic profiles of three key angiotensin-converting enzyme (ACE) inhibitors—cilazapril, captopril, and enalapril—reveals nuances in their efficacy and duration of action. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
All three agents effectively lower blood pressure by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS). However, their distinct pharmacodynamic properties, such as onset and duration of action, and potency in ACE inhibition, differentiate their clinical applications. This compound and enalapril are administered as prodrugs, which are converted to their active forms, cilazaprilat and enalaprilat, respectively, in the body. Captopril is administered in its active form.
Quantitative Comparison of Pharmacodynamic Parameters
To facilitate a clear comparison, the following tables summarize the key pharmacodynamic parameters of this compound, captopril, and enalapril based on data from various clinical studies.
| Parameter | This compound | Captopril | Enalapril | Source(s) |
| Prodrug | Yes | No | Yes | [1] |
| Active Metabolite | Cilazaprilat | Captopril | Enalaprilat | [1] |
| Pharmacodynamic Half-life | ~4 hours | ~2 hours | ~4 hours | [2][3] |
Table 1: General Pharmacodynamic Properties
| Drug | Dosage | Mean 24-hour Systolic BP Reduction | Mean 24-hour Diastolic BP Reduction | Source(s) |
| Enalapril | 20 mg once daily | 18 mmHg | 11 mmHg | [4] |
| Captopril | 75 mg (in three divided doses) | 9 mmHg | 2 mmHg | [4] |
Table 2: Comparative Efficacy in Blood Pressure Reduction (24-hour ambulatory monitoring)
| Drug | Dosage | Change in Sitting Diastolic Blood Pressure (SDBP) | Study Duration | Source(s) |
| This compound | 2.5 mg once daily | -7.5 mmHg | 8 weeks | [5] |
| Captopril | 25 mg twice daily | -5.6 mmHg | 8 weeks | [5] |
Table 3: Comparative Efficacy in Blood Pressure Reduction (Monotherapy in mild to moderate hypertension)
Experimental Protocols
The methodologies employed in pharmacodynamic studies are crucial for interpreting the results. Below are summaries of typical experimental protocols used to evaluate and compare these ACE inhibitors.
Blood Pressure Measurement in Hypertensive Patients
A common study design to assess the antihypertensive effects of these drugs is a randomized, double-blind, parallel-group trial.
-
Participants: Patients with mild to moderate essential hypertension.
-
Procedure:
-
A washout period where patients discontinue any previous antihypertensive medication.
-
Patients are randomly assigned to receive one of the treatment regimens (e.g., this compound 2.5 mg once daily, captopril 25 mg twice daily, or enalapril 20 mg once daily).
-
Blood pressure is monitored at baseline and at regular intervals throughout the study period (e.g., 8-12 weeks).
-
Measurements can include in-office readings (e.g., sitting diastolic blood pressure) and 24-hour ambulatory blood pressure monitoring to assess the drug's effect over the entire dosing interval.[4][5]
-
Assessment of ACE Activity
The inhibition of ACE is a primary pharmacodynamic marker for these drugs. One established method involves an angiotensin I challenge.
-
Participants: Healthy volunteers or hypertensive patients.
-
Procedure:
-
A baseline angiotensin I dose-response curve is established by continuous intravenous infusion of angiotensin I at increasing doses, while monitoring the pressor response (increase in diastolic blood pressure).
-
A single oral dose of the ACE inhibitor (e.g., 4 mg this compound, 25 mg captopril, or 10 mg enalapril) is administered.
-
The angiotensin I challenge is repeated at various time points after drug administration.
-
The rightward shift in the angiotensin I dose-response curve indicates the degree of ACE inhibition. The pharmacodynamic half-life is determined by the time it takes for the effect to decrease by half.[2][3]
-
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway affected by ACE inhibitors and a typical experimental workflow for their comparison.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of ACE inhibitors.
Caption: A typical experimental workflow for a comparative pharmacodynamic study of ACE inhibitors.
References
- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The assessment of ACE activity in man following angiotensin I challenges: A comparison of this compound, captopril and enalapril - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The assessment of ACE activity in man following angiotensin I challenges: a comparison of this compound, captopril and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of enalapril to captopril by 24-hour ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of this compound versus captopril in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of captopril and enalapril on tissue renin-angiotensin systems in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Cardiovascular Efficacy: A Comparative Analysis of Cilazapril
This guide provides a comparative analysis of the preclinical cardiovascular effects of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor. The data presented is compiled from key preclinical studies to aid researchers, scientists, and drug development professionals in assessing the reproducibility and comparative efficacy of this compound.
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound is a prodrug that is hydrolyzed to its active form, cilazaprilat.[1][2] Cilazaprilat is a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, cilazaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4]
Comparative Efficacy of ACE Inhibition
The in vitro potency of cilazaprilat and its in vivo efficacy in inhibiting plasma ACE activity have been compared with other ACE inhibitors in various preclinical models.
In Vitro ACE Inhibition
| Compound | IC50 (nM) | Source |
| Cilazaprilat | 1.9 | Rabbit Lung ACE [1][2] |
| Enalaprilat | - | - |
| Ramiprilat | - | - |
In Vivo Plasma ACE Inhibition in Rats
| Compound | Oral Dose (mg/kg) | Max. Plasma ACE Inhibition (%) | Duration of >50% Inhibition (h) | Rate of Recovery (%/h) |
| This compound | 0.1 | ~76 | - | 5-6 [1][2] |
| This compound | 0.25 | >95 | - | - |
| Enalapril | 0.25 | ~76 | - | 10[1][2] |
Antihypertensive Effects in Preclinical Models
The antihypertensive effects of this compound have been evaluated in several animal models of hypertension. The following tables summarize the key findings.
Spontaneously Hypertensive Rats (SHR)
| Treatment | Dose (mg/kg) | Route | Duration | Maximum Systolic Blood Pressure Reduction (mmHg) |
| This compound | 30 | Oral (daily) | - | 110 [1][2] |
| This compound | 10 | Oral (daily) | 9 weeks | from 191 to 122 [5] |
Renal Hypertensive Dogs (Volume-Depleted)
| Treatment | Dose (mg/kg) | Route | Duration | Maximum Systolic Blood Pressure Reduction (mmHg) |
| This compound | 10 | Oral (twice daily) | 3.5 days | 39 ± 6 [1][2] |
Comparison of Potency in Inhibiting Angiotensin I Pressor Response in Anesthetized Rats
| Compound | Potency Ratio vs. Enalaprilat |
| Cilazaprilat | 1.5x more potent [1][2] |
| Ramiprilat | Equipotent with Cilazaprilat[1][2] |
Experimental Protocols
Detailed experimental protocols from the original preclinical studies are not extensively published. However, the methodologies can be summarized as follows based on the available literature.
Measurement of Plasma ACE Activity
Plasma ACE activity was likely determined by measuring the rate of a substrate's cleavage by the enzyme. While the exact substrate and method are not specified in the review by Waterfall (1989), common methods at the time included spectrophotometric or fluorometric assays using synthetic substrates like hippuryl-histidyl-leucine (HHL).
Induction of Renal Hypertension in Dogs
The model of volume-depleted renal hypertensive dogs likely involved surgical constriction of a renal artery to induce renin-dependent hypertension, followed by a period of sodium and water restriction to enhance the hypertensive state.
Measurement of Blood Pressure
In preclinical studies, blood pressure can be measured directly via intra-arterial catheters in anesthetized or conscious, restrained animals. Indirect methods using tail-cuff plethysmography are also common in rodents. The studies on this compound likely employed a combination of these methods.
Discussion on Reproducibility
The preclinical data for this compound, primarily from studies conducted in the late 1980s, demonstrates a consistent and potent antihypertensive effect across different species and models of hypertension. The findings on its mechanism of action as a potent ACE inhibitor are well-supported by both in vitro and in vivo data.
However, a critical assessment of the reproducibility of these findings is hampered by two main factors:
-
Lack of Detailed Publicly Available Protocols: The original publications, and subsequent reviews, provide a summary of the methodologies used. For a precise replication of these studies, more granular details of the experimental protocols would be necessary. This includes specifics of animal handling, anesthesia, surgical procedures, and analytical methods.
-
Limited Independent Replication Studies: An extensive search of the literature did not yield studies from independent laboratories that were specifically designed to replicate the seminal preclinical findings on this compound's cardiovascular effects. While the drug has been used in subsequent research, these studies often build upon the initial findings rather than formally re-evaluating them.
It is important to note that this is a common challenge in preclinical research, where there is often a lack of incentive for direct replication studies. The consistency of the data across different models and the drug's eventual clinical approval and use do, however, provide indirect support for the robustness of the initial preclinical findings.
Conclusion
The preclinical evidence for this compound's cardiovascular effects demonstrates it to be a potent ACE inhibitor with significant antihypertensive properties. The data shows consistency across various animal models and in comparison to other ACE inhibitors like enalapril. While a formal assessment of reproducibility is limited by the lack of detailed published protocols and dedicated replication studies, the existing body of evidence provides a strong foundation for its mechanism of action and efficacy. Future preclinical research in this area would benefit from more detailed reporting of experimental methods to enhance the transparency and reproducibility of findings.
References
- 1. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the preclinical cardiovascular pharmacology of this compound, a new angiotensin converting enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acute and chronic effects of this compound on cardiac function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and chronic this compound treatment in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cilazapril and Captopril on Prostaglandin Metabolism
A comprehensive review of available clinical data indicates that cilazapril and captopril, both potent angiotensin-converting enzyme (ACE) inhibitors, do not exert a significant influence on vascular and platelet prostaglandin metabolism in healthy individuals. This guide provides a detailed comparison based on a key double-blind, placebo-controlled, randomized cross-over study, supplemented with broader findings on captopril's individual effects on prostaglandin pathways.
Core Findings on Prostaglandin Metabolism
A pivotal study investigating the direct comparative effects of this compound and captopril on prostaglandin metabolism revealed no significant changes in the formation of key prostaglandins.[1] Specifically, the production of 6-keto-prostaglandin F1 alpha (6-keto-PGF1α), a stable metabolite of the vasodilator prostacyclin (PGI2), and thromboxane B2 (TxB2), a stable metabolite of the vasoconstrictor thromboxane A2, were measured at the site of microvascular injury. The amounts of both 6-keto-PGF1α and TxB2 generated after administration of either this compound or captopril were similar to those observed with a placebo.[1]
This suggests that under the studied conditions, neither ACE inhibitor significantly alters the balance between vasoconstricting and vasodilating prostaglandins in platelets and the vasculature.[1]
However, it is noteworthy that other studies focusing solely on captopril have reported some effects on prostaglandin metabolism. For instance, one study found that captopril significantly increased the levels of a major metabolite of prostaglandin E2 (PGE2), a vasodilator.[2] Another study reported that captopril induced a significant increase in urinary thromboxane B2 excretion.[3] These findings for captopril, when viewed in isolation, suggest a potential interaction with prostaglandin pathways that was not observed in the direct comparative trial with this compound. The reasons for these discrepancies are not fully elucidated but may relate to differences in study populations, methodologies, or the specific prostaglandins measured.
Data Summary
The following table summarizes the quantitative findings from the direct comparative study of this compound and captopril on prostaglandin metabolism.
| Prostaglandin Metabolite | Drug Administered | Effect on Formation | Statistical Significance |
| 6-keto-prostaglandin F1α | This compound | Similar to placebo | Not significant |
| Captopril | Similar to placebo | Not significant | |
| Thromboxane B2 (TxB2) | This compound | Similar to placebo | Not significant |
| Captopril | Similar to placebo | Not significant |
Experimental Protocols
The primary comparative study was conducted as a double-blind, placebo-controlled, randomized cross-over trial involving 12 healthy volunteers.[1]
-
Study Design: Each participant received this compound, captopril, and a placebo in a randomized order with washout periods between each treatment phase. This cross-over design allows for within-subject comparisons, enhancing the statistical power of the study.
-
Measurement of Prostaglandins: The formation of 6-keto-PGF1α and TxB2 was measured locally at the site of a microvascular injury. This was achieved by creating a small, standardized injury and collecting the resulting exudate for analysis.
-
Analytical Method: While the specific analytical method is not detailed in the abstract, such measurements are typically performed using sensitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA), or by mass spectrometry.[1]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Mechanism of ACE inhibitors on the RAAS pathway.
Caption: Workflow of the comparative clinical trial.
Conclusion
Based on direct comparative evidence from a well-controlled clinical trial, neither this compound nor captopril significantly affects vascular and platelet prostaglandin metabolism in healthy individuals.[1] While some studies on captopril alone have suggested potential interactions with prostaglandin pathways, the direct comparison with this compound did not substantiate a significant effect for either drug.[2][3] For researchers and drug development professionals, this suggests that the therapeutic effects of these ACE inhibitors are primarily mediated through the renin-angiotensin-aldosterone system, with minimal impact on the measured prostaglandin pathways. Future research could explore these effects in different patient populations or investigate a wider range of prostaglandin metabolites to fully elucidate any potential subtle interactions.
References
- 1. Studies on the effect of two angiotensin-converting enzyme inhibitors, captopril and this compound, on platelet and vascular prostaglandin metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captopril-induced changes in prostaglandin production: relationship to vascular responses in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of thromboxane A2 in the hypotensive effect of captopril in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cilazapril and Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structure-activity relationship (SAR), potency, and pharmacokinetic properties of cilazapril with other prominent angiotensin-converting enzyme (ACE) inhibitors. The information is intended to support research and development efforts in the field of cardiovascular therapeutics.
Introduction to ACE Inhibition
Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase in the renin-angiotensin-aldosterone system (RAAS). It plays a crucial role in blood pressure regulation by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE also inactivates the vasodilator bradykinin.[2] ACE inhibitors are a class of drugs that competitively inhibit ACE, leading to reduced angiotensin II levels and increased bradykinin levels. This dual action results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1]
ACE inhibitors are broadly classified based on the chemical nature of their zinc-binding moiety into three main groups: sulfhydryl-containing (e.g., captopril), dicarboxylate-containing (e.g., enalapril, lisinopril, this compound), and phosphonate-containing (e.g., fosinopril).[3] this compound, the focus of this guide, belongs to the dicarboxylate class and is administered as a prodrug, which is hydrolyzed in the body to its active form, cilazaprilat.
Structure-Activity Relationship (SAR) of Dicarboxylate ACE Inhibitors
The efficacy of dicarboxylate ACE inhibitors, including cilazaprilat, is dictated by specific structural features that govern their interaction with the active site of the ACE enzyme. The general pharmacophore for this class includes three key binding interactions:
-
A terminal carboxylate group: This group mimics the C-terminal carboxylate of ACE's natural substrates and forms an ionic bond with a positively charged arginine residue in the S1' subsite of the enzyme.
-
A zinc-binding group: In dicarboxylate inhibitors, a second carboxylate group chelates the essential zinc ion (Zn²⁺) in the active site. This interaction is crucial for potent inhibition.
-
A hydrophobic heterocyclic ring: This N-ring structure, which in this compound is a pyridazino[1,2-a][4][5]diazepine, occupies the hydrophobic S1 pocket of the enzyme, mimicking the side chain of the penultimate amino acid of the substrate. The size and hydrophobicity of this ring influence the inhibitor's potency and pharmacokinetic properties.
This compound's bulky bicyclic group in the P2' position is thought to contribute to its high potency.[6] The all-(S) stereoisomer of this compound is the medically viable form, highlighting the stereospecificity of the ACE active site.
Below is a logical diagram illustrating the key SAR principles for dicarboxylate ACE inhibitors.
Comparative Potency of ACE Inhibitors
The in vitro potency of ACE inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for the active metabolites of this compound and other commonly used ACE inhibitors.
| ACE Inhibitor (Active Metabolite) | IC50 (nM) |
| Cilazaprilat | 1.9 |
| Captopril | 20.0[7] |
| Enalaprilat | 2.4[7] |
| Lisinopril | 1.2[7] |
| Ramiprilat | ~1.9 |
Note: IC50 values can vary depending on the specific assay conditions.
Pharmacokinetic Profile Comparison
The clinical efficacy and dosing regimen of ACE inhibitors are significantly influenced by their pharmacokinetic properties. Most dicarboxylate ACE inhibitors are administered as prodrugs to improve their oral bioavailability. The following table provides a comparative overview of the key pharmacokinetic parameters of this compound and other selected ACE inhibitors.
| ACE Inhibitor | Prodrug | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |
| This compound | Yes | ~2 | ~130 (cilazaprilat) | ~40 (terminal) | ~57 (as cilazaprilat)[1] |
| Captopril | No | 0.5 - 1 | 800 | <2 | 60 - 75 |
| Enalapril | Yes | 1 (enalapril) 3-4 (enalaprilat) | 113 (enalapril) 40 (enalaprilat) | 11 (enalaprilat) | 60 - 70 |
| Lisinopril | No | 6 - 8 | 45 | 12 | 25 |
| Ramipril | Yes | 1 (ramipril) 2-4 (ramiprilat) | 100 (ramipril) 25 (ramiprilat) | 13 - 17 (ramiprilat) | 50 - 60 |
Data compiled from various sources. Values are approximate and can vary between individuals.
Signaling Pathway of ACE Inhibition
ACE inhibitors exert their therapeutic effects by modulating the RAAS and the kinin-kallikrein system. By blocking the conversion of angiotensin I to angiotensin II, they prevent the downstream effects of angiotensin II, which include vasoconstriction, aldosterone release (leading to sodium and water retention), and sympathetic nervous system activation.[8] Simultaneously, the inhibition of bradykinin degradation leads to increased levels of this vasodilator, contributing to the overall blood pressure-lowering effect.[2]
The following diagram illustrates the signaling cascade affected by ACE inhibitors.
Experimental Protocols
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.
Objective: To determine the IC50 value of an ACE inhibitor.
Principle: The assay is based on the quantification of hippuric acid, the product of the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL). The amount of hippuric acid produced is measured spectrophotometrically at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Phosphate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
Test compound (e.g., cilazaprilat) and positive control (e.g., captopril)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a reaction tube, add 50 µL of the test compound/control dilution, 50 µL of the HHL substrate solution, and 50 µL of the ACE solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 200 µL of 1 M HCl.
-
Extract the hippuric acid formed with 1.5 mL of ethyl acetate.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer 1.0 mL of the ethyl acetate (upper) layer to a clean vial and evaporate to dryness.
-
Reconstitute the dried residue in a known volume of distilled water (e.g., 3.0 mL).
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
A blank reaction is performed by adding the HCl before the enzyme. A control reaction is performed without any inhibitor.
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The workflow for this assay is depicted below.
Measurement of Plasma Renin Activity (Radioimmunoassay)
This protocol outlines a method for measuring plasma renin activity (PRA), which is an indicator of the in vivo activity of the RAAS.
Objective: To quantify the rate of angiotensin I generation in a plasma sample.
Principle: Plasma is incubated at 37°C to allow endogenous renin to act on its substrate, angiotensinogen, to generate angiotensin I. The amount of angiotensin I produced is then quantified using a competitive radioimmunoassay (RIA).
Materials:
-
Patient plasma collected in EDTA tubes
-
Inhibitors of angiotensinases and converting enzyme (e.g., dimercaprol, 8-hydroxyquinoline)
-
Buffer for pH adjustment (e.g., to pH 5.7)
-
¹²⁵I-labeled angiotensin I
-
Angiotensin I antibody
-
Standard solutions of angiotensin I
-
Dextran-coated charcoal for separation of free and bound antigen
-
Gamma counter
Procedure:
-
Collect blood samples in pre-chilled EDTA tubes and immediately centrifuge at a low temperature to separate the plasma.
-
Divide the plasma sample into two aliquots. One aliquot is kept at 4°C (as a control for pre-existing angiotensin I), and the other is incubated at 37°C for a defined period (e.g., 3 hours) to allow for the generation of new angiotensin I. Inhibitors of angiotensinases and converting enzyme are added to both aliquots.
-
Following incubation, the reaction is stopped by placing the tubes on ice.
-
For the RIA, a standard curve is prepared using known concentrations of angiotensin I.
-
To all tubes (standards, controls, and samples), add a fixed amount of ¹²⁵I-labeled angiotensin I and the angiotensin I antibody.
-
Incubate the tubes to allow for competitive binding between the labeled and unlabeled angiotensin I for the antibody.
-
Separate the antibody-bound angiotensin I from the free angiotensin I using dextran-coated charcoal. The charcoal adsorbs the free angiotensin I.
-
Centrifuge the tubes, and measure the radioactivity in the supernatant (containing the bound fraction) using a gamma counter.
-
The concentration of angiotensin I in the samples is determined by comparing the results to the standard curve.
-
PRA is calculated as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour) by subtracting the angiotensin I concentration of the 4°C sample from the 37°C sample.
Conclusion
This compound, through its active metabolite cilazaprilat, is a potent dicarboxylate ACE inhibitor with a favorable pharmacokinetic profile that allows for once-daily dosing. Its structure-activity relationship aligns with the key pharmacophoric features of its class, demonstrating high affinity for the ACE active site. While in vitro potency (IC50) is a crucial measure, the overall clinical efficacy of an ACE inhibitor is a complex interplay of its potency, absorption, distribution, metabolism, and excretion. This guide provides a comparative framework and detailed methodologies to aid researchers and drug development professionals in the evaluation and development of novel ACE inhibitors.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Table 1, Characteristics and labeled indications of ACEIs, ARBs, and direct renin inhibitors evaluated in this report - Angiotensin-Converting Enzyme Inhibitors (ACEIs), Angiotensin II Receptor Antagonists (ARBs), and Direct Renin Inhibitors for Treating Essential Hypertension: An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 6. pharmac.govt.nz [pharmac.govt.nz]
- 7. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Cilazapril
For researchers and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds like cilazapril is a critical component of laboratory safety and environmental stewardship. Improper disposal can lead to environmental contamination and pose health risks. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, aligning with general pharmaceutical waste management principles.
Key Disposal Considerations for this compound
This compound is identified as a substance suspected of damaging fertility or the unborn child (Hazard statement H361)[1][2]. Therefore, its disposal must be handled with care, adhering to local, state, and federal regulations for pharmaceutical waste.[3] The primary goal is to prevent its release into the environment, particularly into water systems.[4][5][6][7]
| Disposal Guideline | Recommendation | Rationale |
| Environmental Protection | Do not flush down the toilet or drain. | Prevents contamination of water supplies as wastewater treatment plants are often not equipped to remove such compounds.[4][5][8] |
| Waste Classification | Treat as non-hazardous pharmaceutical waste unless mixed with a hazardous substance. | While a reproductive toxin, it may not be classified as RCRA hazardous waste. However, segregation is crucial. |
| Primary Disposal Method | Incineration at a licensed facility. | This is the most common and recommended method for treating pharmaceutical waste to ensure complete destruction.[9][10] |
| Alternative Disposal | Disposal in a permitted solid waste landfill. | This is a secondary option if incineration is not available and should be done in accordance with local regulations.[9] |
| Container Management | Use designated, clearly labeled, and sealed containers. | Prevents accidental exposure, spillage, and unauthorized access.[10][11] |
Step-by-Step Disposal Protocol for this compound in a Laboratory Setting
This protocol outlines the standard procedure for handling and disposing of this compound waste in a research environment.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including gloves, lab coat, and eye protection.[1][2]
-
Waste Segregation:
-
Collect all solid this compound waste (e.g., expired tablets, contaminated materials) in a designated, leak-proof, and clearly labeled container.
-
For liquid waste containing this compound, it should also be collected in a separate, sealed container.
-
Typically, non-hazardous pharmaceutical waste is collected in blue containers.[10]
-
-
Container Labeling: The waste container must be labeled as "Pharmaceutical Waste for Incineration" and include the name of the compound (this compound).
-
Storage: Store the sealed waste container in a secure, designated area away from general lab traffic and drains, and ensure it is stored locked up.[1][2]
-
Engage a Licensed Waste Management Contractor: Arrange for the collection and disposal of the pharmaceutical waste through a certified hazardous or medical waste disposal company. These companies are equipped to transport and dispose of pharmaceutical waste in compliance with regulatory requirements.
-
Documentation: Maintain a record of the disposed of this compound, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
It is important to note that specific experimental protocols for the disposal of this compound are not detailed in the provided search results. The procedures outlined above are based on general guidelines for pharmaceutical waste management. Always consult your institution's safety officer and local regulations for specific requirements.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. epa.gov [epa.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Comprehensive Safety and Handling Guide for Cilazapril
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of Cilazapril in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper management of this active pharmaceutical ingredient (API).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Potential Hazard | Recommended PPE |
| Weighing and Aliquoting (Solid) | Inhalation of powder, skin and eye contact. | - Gloves: Two pairs of powder-free nitrile gloves.[1] - Gown: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[1] - Eye/Face Protection: Tightly fitting safety goggles with side-shields.[2] - Respiratory Protection: A NIOSH-certified N95 or higher respirator is recommended to prevent inhalation of airborne powder.[3] |
| Solution Preparation | Skin and eye contact with the concentrated solution. | - Gloves: Chemical-impermeable gloves.[2][4] - Gown: Laboratory coat or impervious clothing.[5][6] - Eye/Face Protection: Safety goggles with side-shields.[2][5] |
| In-vitro/In-vivo Administration | Accidental skin contact or splashes. | - Gloves: Protective gloves.[5] - Gown: Laboratory coat.[6] - Eye/Face Protection: Safety goggles.[5] |
| Waste Disposal | Contact with contaminated materials. | - Gloves: Two pairs of chemotherapy-grade gloves.[1] - Gown: Disposable gown.[1] - Eye/Face Protection: Safety goggles and a face shield if there is a splash risk.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2][5]
-
Restricted Access: The preparation area should be clearly marked and access restricted to authorized personnel only.
-
Hygiene: Do not eat, drink, or apply cosmetics in the handling area.[1] Always wash hands thoroughly before and after handling the compound.[1]
2. Weighing and Reconstitution:
-
Avoid Dust: Handle this compound powder carefully to avoid the formation of dust and aerosols.[2][5]
-
Spill Control: Have a spill kit readily available. In case of a spill, follow the accidental release measures outlined in the Safety Data Sheet (SDS).[2] This typically involves evacuating the area, wearing appropriate PPE, and using an absorbent material to clean the spill.[2]
3. Storage:
-
Container: Store this compound in a tightly closed, properly labeled container.[2][5]
-
Conditions: Keep the container in a dry, cool, and well-ventilated place, away from incompatible materials.[2][5] Some sources recommend storage at -20°C for powder or -80°C when in solvent.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must comply with federal, state, and local regulations. Unused or expired this compound may be considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][5]
1. Waste Segregation:
-
All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be considered contaminated waste.
-
Segregate hazardous pharmaceutical waste from non-hazardous waste.[2]
2. Disposal of Unused Product:
-
Do not dispose of this compound down the drain.[5]
-
For disposal, this compound should be sent to an appropriate treatment and disposal facility, which typically involves incineration by a licensed hazardous waste disposal company.[2][4][5]
3. Disposal of Contaminated Materials:
-
Place all contaminated disposable PPE and labware into a designated, sealed, and clearly labeled hazardous waste container.
-
Trace chemotherapy waste, containing less than 3% of the original content, should also be separated, labeled for incineration, and disposed of at a designated facility.[2]
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Air-Purifying Respirator Cartridges and Filters | Fisher Scientific [fishersci.ie]
- 2. medicalwastepros.com [medicalwastepros.com]
- 3. Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dep.wv.gov [dep.wv.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
